Temozolomide
Descripción
Propiedades
IUPAC Name |
3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEGJWRSRHCHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043714 | |
| Record name | Temozolomide | |
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Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Temozolomide | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
5.09e+00 g/L | |
| Record name | Temozolomide | |
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CAS No. |
85622-93-1 | |
| Record name | Temozolomide | |
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| Record name | Temozolomide [USAN:INN:BAN] | |
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| Record name | Temozolamide | |
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| Record name | temozolomide | |
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| Record name | TEMOZOLOMIDE | |
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| Record name | Temozolomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 °C | |
| Record name | Temozolomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Temozolomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Temozolomide: A Technical Guide on its Core Function as a DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Temozolomide (TMZ), focusing on its fundamental mechanism as a DNA alkylating agent. It details the molecular pathways it influences, mechanisms of resistance, and key experimental data and protocols relevant to its study.
Core Mechanism of Action
This compound is an oral imidazotetrazine derivative prodrug that functions as an alkylating agent.[1][2] It is not directly active but undergoes rapid, non-enzymatic conversion at physiological pH to the reactive compound 5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC).[3][4][5] The cytotoxicity of MTIC is primarily attributed to its ability to methylate DNA, with alkylation occurring mainly at the O6 and N7 positions of guanine and the N3 position of adenine.
The primary cytotoxic lesion responsible for the antitumor effect of TMZ is O6-methylguanine (O6-MeG). This adduct, if not repaired, leads to base mispairing during DNA replication, where thymine is incorrectly paired with the methylated guanine. This triggers a futile cycle of mismatch repair (MMR), ultimately resulting in DNA double-strand breaks, cell cycle arrest at G2/M, and the induction of apoptosis.
Cellular Signaling and Response Pathways
The DNA damage induced by TMZ activates a complex network of cellular signaling pathways that determine the ultimate fate of the cell, be it repair, senescence, autophagy, or apoptosis.
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DNA Repair Pathways: The cell possesses several mechanisms to counteract TMZ-induced damage.
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O6-methylguanine-DNA methyltransferase (MGMT): This is the primary mechanism of resistance. MGMT is a DNA repair protein that directly removes the methyl group from the O6 position of guanine, transferring it to its own cysteine residue in an irreversible, single-step reaction. This action repairs the lesion before it can cause cytotoxic effects.
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Base Excision Repair (BER): This pathway is responsible for repairing the N7-methylguanine and N3-methyladenine lesions. Inhibition of BER proteins, such as poly(ADP-ribose)polymerase-1 (PARP-1), can enhance TMZ cytotoxicity by allowing these lesions to persist.
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Mismatch Repair (MMR): A functional MMR system is crucial for TMZ's cytotoxic effect. After a thymine is mispaired with O6-MeG during replication, the MMR system recognizes the mismatch. Its attempts to repair the strand lead to repeated DNA breaks, which are irreparable and trigger apoptosis. Tumors with a deficient MMR system can tolerate the O6-MeG lesion, conferring resistance to TMZ.
-
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Apoptotic Pathways: If the DNA damage is too severe for repair, apoptotic pathways are initiated.
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The persistent DNA double-strand breaks activate stress response kinases like ATM and ATR, leading to the phosphorylation of p53.
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This can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the effector caspase-3.
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Studies have also implicated the JNK/c-Jun signaling cascade in TMZ-induced apoptosis, which upregulates the pro-apoptotic BH3-only protein BIM. After 48 hours of TMZ exposure in T98G glioblastoma cells, significant deregulation of several apoptosis-related genes, including BBC3, BCL2L1, RIPK1, and CASP3, has been observed.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics, in vitro cytotoxicity, and in vivo efficacy of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Adult Patients
| Parameter | Value | Patient Population / Conditions | Citation |
| Bioavailability | ~100% | Oral administration | |
| Time to Max. Concentration (Tmax) | 0.9 - 1.0 hours | Oral administration | |
| Elimination Half-life (t½) | 1.8 hours | - | |
| Systemic Clearance (Cl/F) | 107 - 115 mL/min/m² | - | |
| Volume of Distribution (Vd) | 0.4 L/kg | - | |
| CSF Penetration | ~20% of plasma concentration | Malignant glioma patients | |
| Plasma Protein Binding | ~15% | In vitro |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 Value | Assay / Conditions | Citation |
| U373MG (Glioblastoma) | >10 µM | MTT Assay | |
| Mawi (Colorectal) | >320 µM (TMZ resistant) | MTT Assay | |
| PPTP Panel (Median) | 380 µM | In vitro panel of pediatric cancer cell lines | |
| Rh18 (Rhabdomyosarcoma) | >1,000 µM | In vitro panel | |
| U87 (Glioblastoma) | 380 µM | MTT Assay | |
| A172, U87-MG, T98G | ~16-25% growth inhibition | 400 µM TMZ for 72h |
Table 3: In Vivo Efficacy of this compound in Preclinical Glioma Models
| Animal Model | Treatment Regimen | Efficacy Outcome | Citation |
| GBM12 Xenograft (Mice) | Daily for 5 days | 51-day prolongation in median survival | |
| GBM43 Xenograft (Mice) | Daily for 5 days | 25-day prolongation in median survival | |
| Meta-analysis (60 studies) | Various | Prolonged survival by a factor of 1.88 | |
| Meta-analysis (60 studies) | Various | Reduced tumor volume by 50.4% | |
| Orthotopic U373 Xenograft | 40 mg/kg, 3x/week for 3 weeks | Significant survival improvement vs. control | |
| GL261 Allograft (Mice) | 10 mg/kg, 5x/week | Strong reduction in tumor volume |
Table 4: Selected Clinical Efficacy Data for this compound
| Patient Population | Treatment Arm | Efficacy Outcome (Median) | Citation |
| Newly Diagnosed Glioblastoma | 6 cycles adjuvant TMZ (Standard) | OS: 24.0 months, PFS: 10.0 months | |
| Newly Diagnosed Glioblastoma | >6 cycles adjuvant TMZ (Extended) | OS: 23.0 months, PFS: 12.0 months | |
| Grade 2 Glioma | Radiation + TMZ | 10-year Overall Survival: 70% | |
| Grade 2 Glioma | Radiation Alone | 10-year Overall Survival: 47% | |
| MGMT-methylated Glioblastoma | Nivolumab + RT + TMZ | OS: 28.9 months, PFS: 10.6 months | |
| MGMT-methylated Glioblastoma | Placebo + RT + TMZ | OS: 32.1 months, PFS: 10.3 months |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TMZ's effects. Below are representative protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of TMZ that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate glioblastoma cells (e.g., U87MG) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Preparation: Prepare a stock solution of TMZ in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from clinically irrelevant to suprapharmacological levels (e.g., 1 µM to 1000 µM). Note that the final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (<0.5%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of TMZ or vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 72-120 hours. The longer incubation period allows for the TMZ-induced G2/M arrest to transition to apoptosis.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the TMZ concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: In Vivo Efficacy in an Orthotopic Glioblastoma Mouse Model
This protocol assesses the antitumor activity of TMZ in a clinically relevant animal model.
References
Temozolomide: A Comprehensive Technical Guide on its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is an oral alkylating agent pivotal in the treatment of malignant gliomas, including glioblastoma, and refractory anaplastic astrocytoma.[1] Its efficacy is rooted in its ability to cross the blood-brain barrier and methylate DNA, leading to tumor cell apoptosis.[1][2] This technical guide provides an in-depth analysis of the chemical properties and stability of this compound, offering critical data and methodologies for researchers and drug development professionals.
Chemical Properties of this compound
This compound, with the IUPAC name 4-methyl-5-oxo-2,3,4,6,8-pentazabicyclo[4.3.0]nona-2,7,9-triene-9-carboxamide, is an imidazotetrazine derivative.[3] It presents as a white to light tan or light pink powder.[4] A summary of its key chemical and physical properties is provided in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₆O₂ | |
| Molecular Weight | 194.15 g/mol | |
| Appearance | White to light tan/light pink powder | |
| Melting Point | 212 °C (decomposes) | |
| CAS Number | 85622-93-1 |
Solubility
This compound exhibits varied solubility in different solvents, a critical consideration for formulation and in vitro studies.
| Solvent | Solubility | Reference |
| Water | Slightly soluble | |
| Aqueous Acids | Slightly soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Mole Fraction Solubility at 323.2 K | ||
| Dimethyl Sulfoxide (DMSO) | 1.35 × 10⁻² | |
| Polyethylene Glycol-400 (PEG-400) | 3.32 × 10⁻³ | |
| Transcutol® | 2.89 × 10⁻³ | |
| Ethylene Glycol | 1.64 × 10⁻³ | |
| Propylene Glycol | 1.47 × 10⁻³ | |
| Water | 7.70 × 10⁻⁴ | |
| Ethyl Acetate | 5.44 × 10⁻⁴ | |
| Ethanol | 1.80 × 10⁻⁴ | |
| Isopropyl Alcohol | 1.32 × 10⁻⁴ | |
| 1-Butanol | 1.07 × 10⁻⁴ |
Acidity (pKa)
The pKa of this compound has been a subject of varied reports. One source indicates it has no functional groups that can be protonated or deprotonated between pH 1 and 13. Computational studies, however, have predicted a strongest acidic pKa of 10.46 and a strongest basic pKa of -3.6. Another theoretical study calculated an average pKa of -2.625, suggesting the protonated form is extremely acidic. This discrepancy highlights the compound's unique electronic structure and its stability profile across different pH ranges.
Stability of this compound
The stability of this compound is highly dependent on pH, temperature, and light exposure. It is a prodrug that undergoes spontaneous, non-enzymatic conversion to its active metabolite under physiological conditions.
pH-Dependent Stability and Degradation Pathway
This compound is stable in acidic environments (pH < 5) but undergoes rapid hydrolysis at neutral or alkaline pH (pH > 7). This pH-dependent degradation is central to its mechanism of action. The degradation pathway proceeds as follows:
-
Hydrolysis to MTIC: At physiological pH, the imidazotetrazine ring of this compound opens to form the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).
-
Formation of the Active Alkylating Agent: MTIC is unstable and further decomposes to 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium cation.
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DNA Alkylation: The methyldiazonium cation is the ultimate alkylating species that transfers a methyl group to DNA, primarily at the O⁶ and N⁷ positions of guanine and the N³ position of adenine. This DNA methylation triggers futile DNA mismatch repair cycles, leading to DNA strand breaks and ultimately, apoptotic cell death.
The following Graphviz diagram illustrates the activation and degradation pathway of this compound.
Caption: Activation and degradation pathway of this compound.
Forced Degradation Studies
Forced degradation studies have been conducted to understand the stability of this compound under various stress conditions.
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (1 M HCl, 80°C, 60 min) | Stable | |
| Alkaline Hydrolysis (1 M NaOH, 80°C, 60 min) | Significant degradation | |
| Oxidative (3% H₂O₂, 80°C, 60 min) | Significant degradation | |
| Thermal (Dry heat, 100°C, 24 hr) | Significant degradation | |
| Photolytic (UV light at 254 nm) | Unstable |
Half-Life
The half-life of this compound is a critical pharmacokinetic parameter.
| Condition | Half-Life | Reference |
| In vivo (human plasma) | 1.8 hours | |
| In vitro (human plasma at 37°C) | 15 minutes | |
| In water at pH 7.9 | 28-33 minutes |
Experimental Protocols
Accurate and validated analytical methods are essential for the quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Formulations
This method is suitable for the determination of this compound in capsule formulations.
-
Instrumentation: Agilent 1260 series HPLC system with a Diode-Array Detector (DAD).
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Column: ACE C18 column (150 x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of aqueous acetate buffer (0.02 M, pH 4.5) and acetonitrile in a 90:10 (v/v) ratio. The mobile phase should be filtered and degassed.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 30 µL.
-
Detection: UV detection at 260 nm.
-
Sample Preparation:
-
Determine the average mass of the contents of 10 capsules.
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Accurately weigh a portion of the capsule contents.
-
Prepare a standard stock solution by accurately weighing 20.0 mg of this compound and dissolving it in the mobile phase in a 100 mL volumetric flask.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-100 µg/mL).
-
For the sample solution, dissolve an accurately weighed portion of the capsule contents in the mobile phase to obtain a theoretical concentration within the calibration range.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is approximately 3.5 minutes under these conditions.
High-Performance Liquid Chromatography (HPLC) for Human Plasma
This bioanalytical method is designed for the quantification of this compound in human plasma samples.
-
Instrumentation: HPLC system with UV detection.
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with a mixture of aqueous acetic acid and methanol.
-
Internal Standard: Theophylline.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To prevent degradation, immediately acidify plasma samples to a pH < 3.
-
Perform liquid-liquid extraction of the acidified plasma samples.
-
-
Analysis: Inject the extracted samples into the HPLC system. The calibration curve is linear within the range of 0.10-20.00 µg/mL.
The following Graphviz diagram outlines the experimental workflow for the HPLC analysis of this compound in a pharmaceutical dosage form.
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in their work with this important chemotherapeutic agent. A thorough understanding of its pH-dependent stability and degradation pathway is crucial for the design of effective formulations and the interpretation of experimental results. The provided analytical methods offer robust and validated approaches for the accurate quantification of this compound.
References
- 1. This compound: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanistic study of the hydrolytic degradation and protonation of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
Temozolomide Degradation at Physiological pH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspects of temozolomide (TMZ) degradation kinetics at physiological pH. Understanding the stability and transformation of this essential chemotherapeutic agent is paramount for optimizing its efficacy and developing novel drug delivery systems. This document provides a comprehensive overview of TMZ's degradation pathway, quantitative kinetic data, detailed experimental protocols for its analysis, and visual representations of the key processes involved.
Introduction: The pH-Dependent Lability of this compound
This compound is a prodrug that exhibits pH-dependent stability. It is relatively stable under acidic conditions, which allows for its oral administration and passage through the stomach. However, upon reaching the physiological pH of the blood and tissues (approximately 7.4), it undergoes rapid, non-enzymatic hydrolysis.[1][2][3] This chemical transformation is essential for its bioactivation, leading to the formation of the active alkylating species responsible for its cytotoxic effects against tumor cells.[4][5] The inherent instability at physiological pH, however, also presents challenges for drug delivery and maintaining therapeutic concentrations.
Degradation Pathway of this compound
At physiological pH, this compound undergoes a spontaneous chemical conversion to the highly reactive and unstable metabolite, 5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC). MTIC has a very short half-life and rapidly decomposes into two main products: 5-aminoimidazole-4-carboxamide (AIC), an inactive metabolite, and the highly electrophilic methyldiazonium cation. It is this methyldiazonium ion that acts as the potent methylating agent, transferring a methyl group to DNA, primarily at the N-7 and O-6 positions of guanine and the N-3 position of adenine. This DNA methylation leads to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis of cancer cells.
Figure 1: Degradation pathway of this compound at physiological pH.
Quantitative Degradation Kinetics
The degradation of this compound at physiological pH follows first-order kinetics. The rate of degradation is highly dependent on the pH of the medium, with stability decreasing as the pH increases towards alkaline conditions.
| Parameter | Value | Condition | Reference(s) |
| Half-life (t½) of TMZ in Plasma | ~1.8 hours | Physiological pH (7.4) | |
| Half-life (t½) of MTIC | ~2 minutes | Physiological pH (7.4) | |
| Degradation Rate Constant (k) of TMZ | 0.0453 h⁻¹ | pH 7.4 | |
| Stability | Stable | Acidic pH (< 5) | |
| Stability | Unstable | Neutral to Alkaline pH (> 7) |
Experimental Protocol for Studying this compound Degradation
The following protocol outlines a standard procedure for investigating the degradation kinetics of this compound in vitro, simulating physiological conditions.
4.1. Materials and Reagents
-
This compound (TMZ) powder
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Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Thermostatically controlled incubator or water bath (37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD), or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
C18 reversed-phase HPLC column
-
Autosampler vials
-
Microcentrifuge tubes
-
Pipettes and tips
-
pH meter
4.2. Experimental Workflow
Figure 2: Experimental workflow for studying TMZ degradation.
4.3. Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a solvent in which it is stable (e.g., DMSO or an acidic buffer).
-
Prepare a sufficient volume of PBS at pH 7.4 and pre-warm it to 37°C.
-
-
Initiation of Degradation Study:
-
To initiate the experiment, dilute the TMZ stock solution into the pre-warmed PBS (pH 7.4) to achieve the desired final concentration (e.g., 10-100 µg/mL).
-
Immediately take a sample for the zero time point (t=0).
-
-
Incubation and Sampling:
-
Place the reaction mixture in a thermostatically controlled incubator or water bath set at 37°C.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 240 minutes), withdraw aliquots of the sample.
-
To stop the degradation reaction immediately after sampling, either add a quenching solution (e.g., a small volume of strong acid to lower the pH) or flash-freeze the sample in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Analysis by HPLC or LC-MS/MS:
-
Thaw the samples if frozen. If necessary, centrifuge the samples to remove any precipitates.
-
Transfer the supernatant to autosampler vials.
-
Inject the samples onto a C18 reversed-phase HPLC column.
-
Use a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), to achieve separation of TMZ from its degradation products.
-
Monitor the elution of the compounds using a UV detector at a wavelength where TMZ has significant absorbance (around 330 nm) or by mass spectrometry for higher sensitivity and specificity.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known TMZ concentrations to quantify the amount of intact TMZ in each sample.
-
Plot the natural logarithm of the TMZ concentration versus time.
-
The degradation of TMZ at a fixed pH and temperature follows first-order kinetics. Therefore, the slope of the linear regression of the ln(concentration) vs. time plot will be equal to the negative of the degradation rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion
The degradation kinetics of this compound at physiological pH are a fundamental aspect of its pharmacology. The rapid and spontaneous hydrolysis to its active metabolite, MTIC, is essential for its therapeutic effect. The information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to accurately study and characterize the stability of this compound. A thorough understanding of these principles is crucial for the rational design of novel formulations and delivery strategies aimed at enhancing the therapeutic index of this important anticancer agent.
References
- 1. Approaching Sites of Action of this compound for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Evaluation of stability of this compound in solutions after opening the capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Navigating Temozolomide Resistance in Glioma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a median survival of approximately 15 months.[1][2] The standard of care for newly diagnosed GBM involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (TMZ).[1][2] While TMZ has improved patient outcomes, the development of resistance is a major obstacle to effective long-term treatment.[1] This technical guide provides a comprehensive overview of the core molecular mechanisms underlying TMZ resistance in glioma cells, detailed experimental protocols to investigate these mechanisms, and quantitative data to facilitate comparative analysis.
Core Mechanisms of this compound Resistance
The efficacy of TMZ is primarily attributed to its ability to methylate DNA, particularly at the O6 position of guanine (O6-MeG), leading to DNA damage and subsequent cell death. Glioma cells have evolved several mechanisms to counteract the cytotoxic effects of TMZ, leading to therapeutic resistance.
O6-methylguanine-DNA methyltransferase (MGMT)
The DNA repair protein MGMT is a key player in TMZ resistance. It removes the methyl group from the O6 position of guanine, thereby repairing the DNA damage induced by TMZ before it can trigger cell death.
-
Mechanism: MGMT directly reverses the DNA alkylation by transferring the methyl group to its own cysteine residue in a "suicide" reaction. This action restores the integrity of the DNA and prevents the cytotoxic effects of TMZ.
-
Regulation: The expression of the MGMT gene is often silenced in a subset of gliomas through epigenetic hypermethylation of its promoter region. Tumors with a methylated MGMT promoter have low or no MGMT protein expression and are therefore more sensitive to TMZ. Conversely, tumors with an unmethylated promoter express high levels of MGMT and are typically resistant to TMZ.
DNA Mismatch Repair (MMR) Pathway
In MGMT-deficient cells, the DNA mismatch repair (MMR) system plays a crucial role in mediating TMZ-induced cytotoxicity.
-
Mechanism: When DNA containing O6-MeG replicates, thymine is incorrectly inserted opposite the O6-MeG lesion. The MMR system, primarily involving the MSH2 and MSH6 proteins, recognizes this mismatch. Instead of repairing the original lesion, the MMR system repeatedly attempts to excise the newly synthesized strand containing thymine, leading to a futile cycle of repair that results in DNA double-strand breaks and ultimately, apoptosis.
-
Resistance: Defects or downregulation of MMR proteins, such as MSH2, MSH6, MLH1, and PMS2, can lead to tolerance of O6-MeG:T mismatches. This prevents the futile repair cycle and subsequent apoptosis, rendering the glioma cells resistant to TMZ, even in the absence of MGMT. Even modest decreases in MSH2 expression have been shown to have a significant impact on TMZ sensitivity.
Base Excision Repair (BER) Pathway
TMZ also induces other DNA lesions, such as N7-methylguanine and N3-methyladenine, which are substrates for the base excision repair (BER) pathway.
-
Mechanism: The BER pathway is initiated by DNA glycosylases that recognize and remove the damaged base. This creates an apurinic/apyrimidinic (AP) site, which is then processed by other enzymes to restore the correct DNA sequence.
-
Resistance: Upregulation of BER pathway components can contribute to TMZ resistance by efficiently repairing these other DNA lesions, thus reducing the overall DNA damage load and promoting cell survival.
Epigenetic Modifications
Beyond MGMT promoter methylation, other epigenetic alterations can influence TMZ resistance.
-
Mechanism: Changes in DNA methylation and histone modifications can alter the expression of genes involved in DNA repair, apoptosis, and drug efflux, thereby modulating the sensitivity of glioma cells to TMZ. This compound itself can induce widespread epigenetic changes in glioblastoma, potentially contributing to the evolution of resistance.
Efflux Pumps
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump TMZ out of the cell, reducing its intracellular concentration and limiting its cytotoxic effects.
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data related to TMZ resistance in glioma cells.
Table 1: IC50 Values of this compound in Glioma Cell Lines
| Cell Line | MGMT Status | IC50 (µM) | Reference |
| A172 | Methylated | 14.1 ± 1.1 | |
| LN229 | Methylated | 14.5 ± 1.1 | |
| SF268 | Unmethylated | 147.2 ± 2.1 | |
| SK-N-SH | Unmethylated | 234.6 ± 2.3 | |
| U87 | Methylated | 123.9 (24h), 223.1 (48h), 230.0 (72h) | |
| U251 | Methylated | 240.0 (48h), 176.5 (72h) | |
| T98G | Unmethylated | 438.3 (72h) | |
| LN229 (MGMT-) | - | 5 | |
| LN229 (MGMT+) | - | 400 |
Table 2: Protein Expression in this compound Sensitive vs. Resistant Glioma Cells
| Protein | Cell Line (Status) | Expression Level | Reference |
| MGMT | SF268, SK-N-SH (Resistant) | High | |
| MGMT | A172, LN229 (Sensitive) | Absent | |
| MSH2 | U251/TMZR (Resistant) | Reduced | |
| MSH6 | U251/TMZR (Resistant) | Reduced | |
| MLH1 | U251/TMZR (Resistant) | Reduced | |
| PMS2 | U251/TMZR (Resistant) | Reduced | |
| RIP2 | TMZ-resistant glioma cells | Upregulated | |
| NF-κB | TMZ-resistant glioma cells | Activated |
Table 3: Patient Survival and MGMT Methylation Status
| MGMT Status | Treatment | Median Overall Survival (months) | 2-Year Survival Rate | Reference |
| Methylated | Radiotherapy + TMZ | 24.59 | 36.4% | |
| Unmethylated | Radiotherapy + TMZ | 14.11 | 6.7% | |
| Methylated (Low) | Radiotherapy + TMZ | - | 23.5% | |
| Methylated (High) | Radiotherapy + TMZ | - | 36.4% | |
| Methylated (<70 years) | Standard Therapy | 31 | - | |
| Unmethylated (<70 years) | Standard Therapy | 13 | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MGMT Promoter Methylation Analysis
a) Pyrosequencing
This quantitative method determines the percentage of methylation at specific CpG sites within the MGMT promoter.
-
DNA Extraction: Isolate genomic DNA from tumor tissue or cell lines using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using biotinylated primers specific for the MGMT promoter region. The PCR conditions are typically: 95°C for 15 minutes, followed by 45 cycles of 95°C for 20 seconds, 53°C for 20 seconds, and 72°C for 20 seconds, with a final extension at 72°C for 5 minutes.
-
Pyrosequencing: Perform pyrosequencing on the PCR product using a sequencing primer and a pyrosequencing instrument. The software calculates the percentage of methylation at each CpG site. A cutoff of ≥10% average methylation is often used to define a sample as methylated.
b) Methylation-Specific PCR (MSP)
This method provides a qualitative assessment of MGMT promoter methylation.
-
DNA Extraction and Bisulfite Conversion: Follow the same procedure as for pyrosequencing.
-
Primer Design: Design two pairs of primers for the target CpG island: one pair specific for the methylated sequence (containing CpG) and another for the unmethylated sequence (containing UpG after bisulfite conversion).
-
PCR Amplification: Perform two separate PCR reactions for each DNA sample, one with the methylated-specific primers and one with the unmethylated-specific primers.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band in the methylated-specific reaction indicates methylation, while a band in the unmethylated-specific reaction indicates a lack of methylation.
DNA Damage Assays
a) Comet Assay (Single-Cell Gel Electrophoresis)
This assay measures DNA single- and double-strand breaks at the single-cell level.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 2 x 10^5 cells/mL in PBS.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread a thin layer onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks, incubate the slides in an alkaline electrophoresis buffer to unwind the DNA, followed by electrophoresis at 1 V/cm for 30 minutes.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
b) γ-H2AX Foci Formation Assay
This immunofluorescence-based assay detects DNA double-strand breaks.
-
Cell Culture and Treatment: Culture glioma cells on coverslips and treat with TMZ.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with 5% BSA and then incubate with a primary antibody against γ-H2AX overnight at 4°C. Follow this with incubation with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of distinct γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks. Automated image analysis software can be used for high-throughput quantification.
Gene and Protein Expression Analysis
a) Quantitative Real-Time PCR (qPCR)
This technique is used to quantify the mRNA expression levels of genes involved in TMZ resistance.
-
RNA Extraction: Isolate total RNA from glioma cells or tumor tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, gene-specific primers, and the cDNA template. A typical thermal cycling protocol is 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, RPL13A) and calculate the relative gene expression using the ΔΔCt method.
b) Western Blotting
This method is used to detect and quantify the protein levels of key resistance markers.
-
Protein Extraction: Lyse glioma cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest (e.g., MGMT, MSH2, MSH6) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Core mechanisms of this compound resistance in glioma cells.
Caption: Workflow for MGMT promoter methylation analysis.
Caption: Workflow for assessing DNA damage in glioma cells.
Conclusion
Understanding the multifaceted mechanisms of this compound resistance in glioma is paramount for the development of more effective therapeutic strategies. This guide provides a foundational understanding of the key resistance pathways, standardized protocols for their investigation, and a compilation of quantitative data to aid in research and drug development. By targeting these resistance mechanisms, it may be possible to overcome chemoresistance and improve the prognosis for patients with glioblastoma.
References
The Dichotomous Role of Temozolomide on Cancer Stem Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temozolomide (TMZ) remains the cornerstone of chemotherapeutic intervention for glioblastoma (GBM), the most aggressive primary brain tumor in adults. However, the invariable recurrence of tumors and the development of therapeutic resistance are significant clinical challenges, largely attributed to a subpopulation of cells with stem-like properties known as cancer stem cells (CSCs). This technical guide synthesizes the current understanding of the multifaceted effects of TMZ on CSCs. It delves into the molecular mechanisms of TMZ action, the intricate signaling pathways governing CSC resistance, and provides a compilation of quantitative data from key studies. Furthermore, this document outlines detailed experimental protocols for assessing the impact of TMZ on CSCs and presents visual representations of critical signaling cascades to facilitate a deeper understanding of the complex interplay between this alkylating agent and the resilient CSC population.
Introduction
Glioblastoma is characterized by its cellular heterogeneity and a dismal prognosis, with a median survival of approximately 15 months.[1][2][3] The standard of care involves surgical resection followed by radiotherapy and concurrent and adjuvant TMZ chemotherapy.[2][4] TMZ is an oral alkylating agent that induces DNA damage, leading to apoptosis in rapidly dividing tumor cells. Despite its initial efficacy, resistance to TMZ is a major limiting factor in the long-term treatment of GBM.
A growing body of evidence points to glioma stem cells (GSCs) as a primary driver of TMZ resistance and tumor recurrence. GSCs are a subpopulation of tumor cells that possess the ability to self-renew and differentiate into the various cell types that constitute the bulk tumor. These cells are often characterized by the expression of specific markers such as CD133, Nestin, and SOX2. Understanding the intricate interactions between TMZ and CSCs is paramount for the development of more effective therapeutic strategies to overcome resistance and improve patient outcomes.
Mechanism of Action and Resistance in Cancer Stem Cells
This compound exerts its cytotoxic effects by methylating DNA, primarily at the N7 position of guanine and the N3 position of adenine. However, the most cytotoxic lesion is the O6-methylguanine (O6-meG) adduct, which, if unrepaired, leads to mismatched base pairing during DNA replication, resulting in DNA double-strand breaks and subsequent cell death.
The primary mechanism of resistance to TMZ in both bulk tumor cells and CSCs is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thereby neutralizing the cytotoxic effects of TMZ. The expression of MGMT is largely regulated by the methylation status of its promoter region; hypermethylation of the MGMT promoter leads to gene silencing and decreased protein expression, rendering the cells more sensitive to TMZ. Conversely, an unmethylated MGMT promoter allows for active transcription of the gene and subsequent resistance to TMZ.
Beyond MGMT, other DNA repair pathways, including base excision repair (BER) and mismatch repair (MMR), also play a role in the cellular response to TMZ-induced DNA damage. Additionally, aberrant signaling pathways, autophagy, and epigenetic modifications have been implicated in TMZ resistance in CSCs.
Quantitative Data on this compound's Effect on Cancer Stem Cells
The following tables summarize quantitative findings from various studies on the impact of TMZ on CSC populations, marker expression, and cell viability.
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| U251/TMZ (TMZ-resistant) | - | IC50 of TMZ | 8.1 times higher than parental U251 cells | |
| U251/TMZ (TMZ-resistant) | - | CD133, Nestin, ABCG2 expression | Significantly higher than parental U251 cells | |
| Primary GBM Cells | TMZ (300 μM) for 48h | Tumor sphere formation | Increased number and size of spheres | |
| Primary GBM Cells | TMZ (300 μM) for 48h | CD133 surface expression | Increased | |
| A172, LN229, SF268, SK-N-SH | TMZ (1st cycle) | CD133+ population | Significant increase in A172, LN229, and SK-N-SH cells | |
| CD133+ Glioblastoma Cells | TMZ (5 or 50 μM) | Growth-inhibiting rate | Significantly lower than CD133- cells |
| Marker | Cell Line/Condition | Treatment | Fold Change/Effect | Reference |
| CD133 | Primary E2 and U87 cells | GSI (Notch inhibitor) | 2.1 and 1.8 fold decrease, respectively | |
| CD133 | Primary E2 and U87 cells | TMZ | 2.9 and 2.0 fold decrease, respectively | |
| SOX2 | Primary E2 and U87 cells | GSI + RT + TMZ | Strong reduction in protein expression | |
| Nestin | Primary E2 and U87 cells | GSI + RT + TMZ | Strong reduction in protein expression | |
| NOTCH1 | CD133+ GBM58 cells | TMZ (100 μM) for 5 days | 6.64-fold upregulation | |
| GLI1 | CD133+ GBM58 cells | TMZ (100 μM) for 5 days | 2.79-fold upregulation |
Key Signaling Pathways Modulated by this compound in CSCs
Several critical signaling pathways are implicated in the response of CSCs to TMZ. Understanding these pathways is crucial for identifying potential therapeutic targets to overcome resistance.
MGMT-Mediated DNA Repair
The MGMT pathway is the most well-established mechanism of TMZ resistance. The following diagram illustrates the direct repair of TMZ-induced DNA damage by MGMT.
Caption: MGMT-mediated direct reversal of TMZ-induced DNA damage.
Wnt/β-catenin Signaling
Recent studies have shown that TMZ treatment can paradoxically activate the Wnt/β-catenin signaling pathway, which is known to promote stemness and therapeutic resistance. This activation appears to be mediated through the PI3K/Akt pathway.
Caption: TMZ-induced activation of the Wnt/β-catenin pathway.
Notch Signaling
The Notch signaling pathway is another critical regulator of CSC self-renewal and has been implicated in TMZ resistance. TMZ treatment has been shown to upregulate components of the Notch pathway in CD133+ glioma cells. Inhibition of Notch signaling can enhance the cytotoxic effects of TMZ.
Caption: Role of Notch signaling in TMZ resistance of CSCs.
Experimental Protocols
This section provides standardized protocols for key in vitro assays to evaluate the effect of this compound on cancer stem cells.
CSC Culture and Sphere Formation Assay
This assay assesses the self-renewal capacity of CSCs.
Workflow Diagram:
Caption: Workflow for the neurosphere formation assay.
Methodology:
-
Cell Preparation: Isolate CSCs from fresh GBM tissue or established cell lines using magnetic-activated cell sorting (MACS) for CD133 or other CSC markers, or by culturing in serum-free medium supplemented with EGF and bFGF to enrich for a stem-like population.
-
Plating: Plate single cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates.
-
Treatment: Add fresh neurosphere medium containing the desired concentrations of TMZ or vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 7-14 days at 37°C in a humidified incubator with 5% CO2.
-
Quantification: Count the number of neurospheres (typically defined as spheres >50 µm in diameter) in each well using an inverted microscope.
-
Analysis: Calculate the sphere formation efficiency (SFE) as (Number of spheres formed / Number of cells seeded) x 100%.
Cell Viability Assay (MTT/CCK-8)
This assay measures the cytotoxic effect of TMZ on CSCs.
Methodology:
-
Cell Seeding: Seed CSCs (as a single-cell suspension from dissociated neurospheres) into 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a range of TMZ concentrations (e.g., 0-400 µmol/L).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1.5-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Flow Cytometry for CSC Marker Analysis
This technique is used to quantify the proportion of cells expressing specific CSC markers.
Methodology:
-
Cell Preparation: Harvest CSCs and dissociate them into a single-cell suspension.
-
Staining: Incubate the cells with fluorescently conjugated antibodies against CSC markers (e.g., CD133, SOX2, Nestin) and corresponding isotype controls.
-
Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate on the live cell population and quantify the percentage of cells positive for the specific CSC marker.
Western Blotting for Protein Expression Analysis
This method is used to detect changes in the expression levels of key proteins involved in drug resistance and signaling pathways.
Methodology:
-
Protein Extraction: Lyse TMZ-treated and control CSCs to extract total protein.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., MGMT, β-catenin, cleaved Notch1) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The interaction between this compound and cancer stem cells is complex and often paradoxical. While TMZ can be effective, particularly in MGMT-methylated tumors, it can also enrich for a resistant CSC population and activate pro-survival signaling pathways. This technical guide provides a framework for understanding and investigating these phenomena.
Future research should focus on several key areas:
-
Combination Therapies: Developing rational combination therapies that target the CSC-specific resistance mechanisms alongside TMZ is a promising strategy. This includes inhibitors of the Wnt and Notch pathways, as well as agents that can modulate the tumor microenvironment.
-
Novel Drug Delivery Systems: Enhancing the delivery of TMZ and other therapeutic agents to the brain and specifically to the CSC niche could improve efficacy and reduce systemic toxicity.
-
Advanced In Vitro and In Vivo Models: The use of patient-derived organoids and sophisticated animal models that more accurately recapitulate the human GBM microenvironment will be crucial for preclinical evaluation of new therapeutic strategies.
-
Biomarker Discovery: Identifying reliable biomarkers to predict which patients will respond to TMZ and to monitor the evolution of CSC populations during treatment is essential for personalized medicine approaches.
By continuing to unravel the intricate molecular mechanisms governing the response of CSCs to this compound, the scientific community can pave the way for more effective and durable treatments for glioblastoma.
References
- 1. cns.org [cns.org]
- 2. Mechanisms of this compound resistance in glioblastoma - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Treatment Induces HMGB1 to Promote the Formation of Glioma Stem Cells via the TLR2/NEAT1/Wnt Pathway in Glioblastoma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to Preclinical Studies of Temozolomide in Oncology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temozolomide (TMZ) is an oral alkylating agent that has become a cornerstone in the treatment of glioblastoma (GBM), the most aggressive primary brain tumor in adults.[1][2] Its ability to cross the blood-brain barrier and its favorable safety profile have established it as the standard-of-care chemotherapy, typically administered concurrently with radiation, for newly diagnosed GBM.[3][4] The therapeutic efficacy of TMZ is primarily attributed to its ability to induce cytotoxic DNA lesions in rapidly dividing cancer cells.[5]
Despite its clinical importance, both intrinsic and acquired resistance to TMZ present significant challenges, limiting its effectiveness in a substantial portion of patients. Preclinical research has been instrumental in elucidating the complex mechanisms underlying TMZ's action, metabolism, and the pathways that drive resistance. These studies, conducted in various in vitro and in vivo models, are critical for developing strategies to overcome resistance and enhance therapeutic outcomes.
This technical guide provides an in-depth overview of the preclinical evaluation of this compound. It covers the core mechanism of action, key DNA repair pathways that modulate its efficacy, summaries of in vitro and in vivo findings, and detailed experimental protocols. Quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using diagrams to facilitate understanding for researchers in the field of oncology drug development.
Mechanism of Action
This compound is a prodrug, meaning it is inactive until it is converted into its active form within the body. It is an imidazotetrazine derivative of the alkylating agent dacarbazine.
2.1 Chemical Activation: At physiological pH, TMZ undergoes spontaneous, non-enzymatic hydrolysis to the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is unstable and quickly degrades to a methyldiazonium cation, which is the ultimate alkylating species. This active cation readily transfers a methyl group to the DNA of cancer cells.
2.2 DNA Alkylation: The cytotoxic effect of TMZ is mediated by the methylation of DNA, which occurs at several positions on purine bases. The primary sites of methylation are:
-
N7-guanine (N7-MeG): This is the most frequent lesion, accounting for 60-80% of methylation events.
-
N3-adenine (N3-MeA): This accounts for approximately 10-20% of lesions.
-
O6-guanine (O6-MeG): While only comprising 5-10% of the total adducts, this is considered the primary cytotoxic lesion responsible for TMZ's antitumor activity.
The formation of O6-MeG leads to mismatched pairing with thymine (T) during DNA replication. This mismatch triggers a futile cycle of DNA mismatch repair (MMR), ultimately leading to DNA double-strand breaks, cell cycle arrest, and apoptosis (programmed cell death).
DNA Repair and Resistance Mechanisms
The efficacy of TMZ is critically influenced by the cell's intrinsic DNA repair capabilities. Several repair pathways can counteract the effects of TMZ-induced DNA damage, leading to drug resistance.
3.1 O6-Methylguanine-DNA Methyltransferase (MGMT) The most significant mechanism of resistance to TMZ is the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly reverses the O6-MeG lesion by transferring the methyl group from the guanine to one of its own cysteine residues. This is a "suicide" repair mechanism, as each MGMT molecule can only be used once.
Tumors with high levels of MGMT expression can efficiently repair the cytotoxic O6-MeG adducts, neutralizing the drug's effect and conferring resistance. Conversely, tumors with low or absent MGMT expression are more sensitive to TMZ. The expression of MGMT is often silenced epigenetically by methylation of its gene promoter. Therefore, the MGMT promoter methylation status is a key predictive biomarker for response to TMZ therapy in GBM patients.
3.2 Mismatch Repair (MMR) System For O6-MeG lesions that are not repaired by MGMT, the Mismatch Repair (MMR) system plays a crucial role. MMR proteins (such as MSH2, MSH6, and MLH1) recognize the O6-MeG:T mispair during DNA replication. Instead of repairing the lesion, the MMR system's attempt to excise the mismatched thymine leads to a futile repair cycle, which results in persistent DNA strand breaks and triggers apoptosis. Therefore, a proficient MMR system is necessary for TMZ-induced cytotoxicity in MGMT-deficient cells. Tumors with a deficient MMR system can tolerate the O6-MeG:T mispairs, avoid apoptosis, and thus exhibit resistance to TMZ.
3.3 Base Excision Repair (BER) The Base Excision Repair (BER) pathway is responsible for repairing the more common N7-MeG and N3-MeA lesions. While these lesions are less directly cytotoxic than O6-MeG, their persistence can contribute to cell death, particularly if the BER pathway is compromised. Preclinical studies have shown that inhibiting key BER proteins, such as poly(ADP-ribose)polymerase-1 (PARP-1), can potentiate the activity of TMZ. This strategy enhances the lethality of the N7-MeG and N3-MeA adducts, making it a promising approach for combination therapies.
Preclinical In Vitro Studies
In vitro studies using cancer cell lines are fundamental for initial efficacy screening, dose-response analysis, and mechanistic investigations of TMZ.
4.1 Cell Lines and Models: A wide range of malignant glioma cell lines have been used to study TMZ, with varying sensitivities. Commonly used lines include U87MG, U251MG, T98G, and the murine GL261 line. T98G is known for its high MGMT expression and corresponding TMZ resistance, making it a useful model for studying resistance mechanisms. More recently, patient-derived glioma stem-like cells (GSCs) and 3D spheroid models are being employed to better recapitulate the heterogeneity and microenvironment of actual tumors.
4.2 Data on In Vitro Cytotoxicity: The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. IC50 values for TMZ vary widely across cell lines and experimental conditions, such as drug exposure duration.
Table 1: Representative In Vitro Cytotoxicity of this compound in Glioma Cell Lines
| Cell Line | MGMT Status | Exposure (hr) | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| U87MG | Methylated (Low) | 72 | 230.0 (Median) | |
| T98G | Unmethylated (High) | 72 | >1000 | |
| U251MG | Methylated (Low) | 72 | 25 - 200 | |
| Patient-Derived | Variable | 72 | 220.0 (Median) |
| HROG06 | Unmethylated (High) | 72 | No effect at 50µM | |
4.3 Experimental Protocol: Cell Viability (MTT) Assay This protocol outlines a standard method for assessing the cytotoxic effects of TMZ on adherent cancer cells.
Materials:
-
Glioma cell line of interest (e.g., U87MG)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (TMZ) stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of TMZ in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of TMZ (e.g., 0, 10, 50, 100, 250, 500, 1000 µM). Include a "vehicle control" group treated with the highest concentration of DMSO used.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of TMZ concentration and use non-linear regression to calculate the IC50 value.
Preclinical In Vivo Studies
Animal models are essential for evaluating the therapeutic efficacy, pharmacokinetics, and toxicity of TMZ in a systemic context.
5.1 Animal Models: Orthotopic xenograft models, where human glioma cells are implanted into the brains of immunodeficient mice (e.g., athymic nude mice), are the most clinically relevant models. These models allow for the assessment of drug efficacy against tumors growing in the correct microenvironment and test the drug's ability to cross the blood-brain barrier. Syngeneic models, such as implanting murine GL261 glioma cells into immunocompetent mice, are used to study the interaction between the therapy and the immune system.
5.2 Data on In Vivo Efficacy: A meta-analysis of 60 preclinical studies involving 2,443 animals demonstrated that TMZ significantly prolonged survival by a factor of 1.88 and reduced tumor volume by approximately 50% compared to controls. Efficacy is highly dependent on the tumor model, drug dose, and schedule.
Table 2: Representative In Vivo Efficacy of this compound in Orthotopic Glioblastoma Models
| Cell Line | Animal Model | TMZ Dose & Schedule | Primary Outcome | Reference(s) |
|---|---|---|---|---|
| SF-295 | Athymic Mice (Intracerebral) | 400 mg/kg, single dose | 3 of 10 mice tumor-free at Day 90; 127% survival prolongation | |
| U251 | Athymic Mice (Intracerebral) | 600 mg/kg, single dose | 7 of 9 mice tumor-free at Day 90 | |
| GBM12 (MGMT methylated) | Athymic Mice (Intracranial) | 50 mg/kg/day x 5 days | 51-day prolongation in median survival | |
| GBM43 (MGMT unmethylated) | Athymic Mice (Intracranial) | 50 mg/kg/day x 5 days | 25-day prolongation in median survival |
| U373 | Immunocompromised Mice | 40 mg/kg, 3x/week for 3 weeks | Significant increase in survival vs. control | |
5.3 Experimental Protocol: Orthotopic Glioblastoma Xenograft Model This protocol describes the establishment and use of an intracranial glioma model in mice to test TMZ efficacy. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Human glioma cell line (e.g., U87MG-luciferase)
-
Athymic nude mice (6-8 weeks old)
-
Stereotactic apparatus for small animals
-
Hamilton syringe
-
Anesthetics (e.g., isoflurane)
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin substrate
-
This compound formulation for oral gavage
Procedure:
-
Cell Preparation: Culture and harvest glioma cells expressing a reporter like luciferase. Resuspend cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells per 3-5 µL.
-
Stereotactic Intracranial Injection: Anesthetize the mouse and fix its head in the stereotactic frame. Create a small burr hole in the skull at predetermined coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma). Slowly inject the cell suspension into the brain parenchyma (e.g., striatum) at a depth of 3 mm.
-
Tumor Growth Monitoring: Starting 5-7 days post-injection, monitor tumor growth weekly. Anesthetize mice, intraperitoneally inject D-luciferin, and measure tumor-derived bioluminescence using an imaging system.
-
Treatment Initiation: Once tumors reach a predetermined size (based on bioluminescent signal), randomize mice into treatment and control (vehicle) groups.
-
Drug Administration: Administer TMZ (e.g., 50 mg/kg) or vehicle daily for 5 consecutive days via oral gavage. This cycle can be repeated if specified by the study design.
-
Efficacy Assessment: Monitor tumor growth via imaging throughout the study. The primary endpoint is typically overall survival. Record the date of death or euthanasia when mice show signs of neurological symptoms or significant weight loss. Tumor growth inhibition can be a secondary endpoint.
-
Data Analysis: Generate Kaplan-Meier survival curves and compare survival distributions between groups using the log-rank test. Analyze tumor growth data using appropriate statistical methods.
Combination Therapies
Given the prevalence of TMZ resistance, numerous preclinical studies have explored combination strategies to enhance its efficacy.
6.1 PARP Inhibitors: Inhibitors of PARP, a key enzyme in the BER pathway, have shown synergy with TMZ. By preventing the repair of N7-MeG and N3-MeA lesions, PARP inhibitors (like olaparib) can increase the cytotoxic burden, especially in tumors with compromised DNA repair pathways like BRCA mutations.
6.2 Other Alkylating Agents: Combining TMZ with other alkylating agents like BCNU has demonstrated dramatic synergistic therapeutic effects in preclinical models. The rationale is to create a more complex spectrum of DNA damage that is harder for the tumor cell to repair.
6.3 Targeting Autophagy: TMZ has been shown to induce autophagy, a cellular self-digestion process that can either promote survival or cell death. Studies combining TMZ with cannabinoids (THC) showed enhanced autophagy-mediated cancer cell death and a strong reduction in glioma xenograft growth.
Table 3: Efficacy of this compound Combination Therapies in Preclinical Models
| Combination Agent | Model | Key Finding | Reference(s) |
|---|---|---|---|
| BCNU | SF-295 glioblastoma xenograft (s.c.) | Combination of TMZ (400 mg/kg) + BCNU (27 mg/kg) produced >492% growth delay vs. 190% for TMZ (600 mg/kg) alone. | |
| Olaparib (PARP Inhibitor) | Uterine leiomyosarcoma models with BRCA mutations | Preclinical data showed synergy between PARP inhibitors and TMZ. | |
| THC (Cannabinoid) | U87MG glioma xenografts | Combined THC + TMZ strongly enhanced autophagy and apoptosis, and significantly reduced tumor growth compared to either agent alone. |
| Biguanides (e.g., Metformin) | Meta-analysis of rat GBM models | TMZ + biguanide significantly improved overall survival compared to TMZ alone (Mean Difference: 21.0 days). | |
Preclinical Pharmacokinetics (PK)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of TMZ in animal models is crucial for designing effective dosing regimens and translating findings to the clinic.
7.1 Key PK Parameters: Studies in rats have shown that TMZ is rapidly and extensively absorbed after oral administration, with high bioavailability. A critical feature is its ability to penetrate the brain, a necessity for treating GBM. The elimination half-life is short, around 1.2 hours in rats.
Table 4: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Value | Reference(s) |
|---|---|---|---|
| Bioavailability | Oral | 96 - 100% | |
| Elimination Half-life (t1/2) | IV / Oral | ~1.2 hours | |
| Brain Penetration (Brain/Plasma AUC Ratio) | IV / Oral | 35 - 39% | |
| Primary Elimination Route | IV / Oral | Renal (75 - 85% of dose) |
| Systemic Exposure to MTIC (vs. TMZ) | IV / Oral | ~2% | |
Conclusion
Preclinical studies have been fundamental to our understanding of this compound's role in oncology. They have successfully defined its mechanism of action as a DNA alkylating agent and have critically identified the central role of the MGMT DNA repair enzyme as the primary determinant of chemoresistance. In vitro assays and, more importantly, orthotopic in vivo models have consistently demonstrated the drug's efficacy in killing tumor cells and prolonging survival, findings that have been successfully translated into the clinic.
Current and future preclinical research continues to focus on rational combination strategies designed to overcome resistance. By targeting parallel DNA repair pathways like BER with PARP inhibitors or modulating cellular processes like autophagy, investigators aim to potentiate TMZ's effects or resensitize resistant tumors. The detailed methodologies and comprehensive data generated from these preclinical evaluations provide the essential foundation for designing the next generation of clinical trials to improve outcomes for patients with glioblastoma and other malignancies.
References
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of Temozolomide Efficacy in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is an oral alkylating agent that serves as the cornerstone of chemotherapy for glioblastoma (GBM), the most aggressive primary brain tumor in adults.[1][2][3] Its efficacy is primarily attributed to its ability to methylate DNA, leading to cytotoxic DNA lesions that trigger cell cycle arrest and apoptosis.[4][5] However, resistance to TMZ, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), remains a significant clinical challenge. Therefore, robust in vitro models are essential for understanding the mechanisms of TMZ action, identifying potential resistance mechanisms, and evaluating novel therapeutic strategies to enhance its efficacy.
This document provides a comprehensive set of protocols for the in vitro evaluation of this compound in glioblastoma cell lines, covering essential assays for assessing cell viability, apoptosis, and cell cycle progression. Additionally, it outlines the key signaling pathways affected by TMZ treatment.
Data Presentation: this compound IC50 Values in Glioblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the efficacy of a compound in vitro. The IC50 for this compound can vary significantly between different glioblastoma cell lines and is also dependent on the duration of treatment. Longer exposure times generally result in lower IC50 values.
| Cell Line | Treatment Duration (hours) | Median IC50 (µM) | IC50 Range (µM) | Reference |
| U87-MG | 24 | 123.9 | 75.3 - 277.7 | |
| 48 | 223.1 | 92.0 - 590.1 | ||
| 72 | 230.0 | 34.1 - 650.0 | ||
| T98G | 72 | 438.3 | 232.4 - 649.5 | |
| A172 | 72 | Not specified | 200 - 400 | |
| 120 | ~125 | Not specified | ||
| U251 | 48 | 240.0 | 34.0 - 338.5 | |
| 72 | 176.5 | 30.0 - 470.0 | ||
| Patient-Derived Glioma Cells | 72 | 220 | 81.1 - 800.0 | |
| 72 | Not specified | 476 - 1757 |
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound on glioblastoma cell lines.
Experimental workflow for TMZ in vitro studies.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G, A172)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (TMZ)
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare a series of TMZ concentrations (e.g., 0, 10, 25, 50, 100, 200, 500, 1000 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the respective TMZ dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the logarithm of the TMZ concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in TMZ-treated glioblastoma cells by flow cytometry using Annexin V-FITC and propidium iodide (PI) double staining.
Materials:
-
TMZ-treated and control glioblastoma cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Following TMZ treatment for the desired duration, harvest the cells by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of TMZ-treated glioblastoma cells using propidium iodide (PI) staining and flow cytometry. TMZ is known to induce a G2/M cell cycle arrest.
Materials:
-
TMZ-treated and control glioblastoma cells
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection and Fixation: Harvest the treated cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at 4°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in the cellular response to TMZ.
Materials:
-
TMZ-treated and control glioblastoma cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against γ-H2AX, p-ATR, p-Chk1, cleaved caspase-3, p53, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
This compound Signaling Pathways
This compound exerts its cytotoxic effects by inducing DNA methylation, which in turn activates the DNA Damage Response (DDR) pathway. This ultimately leads to cell cycle arrest and apoptosis.
TMZ-induced signaling pathways.
Pathway Description:
-
DNA Damage: this compound causes methylation of DNA, with the O6-methylguanine (O6-MeG) lesion being the most cytotoxic.
-
DNA Damage Response (DDR) Activation: The presence of these DNA lesions triggers the activation of the DDR pathway. The ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates the checkpoint kinase Chk1. This signaling cascade is crucial for initiating cell cycle arrest. Concurrently, DNA damage can lead to the activation and stabilization of the tumor suppressor protein p53.
-
Cellular Outcomes: Activated Chk1 and the p53-mediated upregulation of p21 lead to a G2/M cell cycle arrest, providing time for DNA repair. If the DNA damage is too extensive to be repaired, p53 can initiate apoptosis (programmed cell death). In some cases, TMZ treatment can also induce a state of cellular senescence.
References
Application Notes and Protocols: Dissolving Temozolomide in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temozolomide (TMZ) is an oral alkylating agent used in the treatment of glioblastoma multiforme (GBM) and refractory anaplastic astrocytoma.[1] It is a prodrug that, under physiological conditions, undergoes non-enzymatic conversion to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1] MTIC is responsible for the drug's cytotoxic effects by methylating DNA, primarily at the O6 and N7 positions of guanine. This DNA damage leads to cell cycle arrest and apoptosis.[2] For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions due to its limited aqueous solubility.[3][4] These application notes provide a detailed protocol for the proper dissolution and use of this compound in cell culture experiments.
Quantitative Data Summary
The following tables summarize the key properties and concentrations for using this compound in a research setting.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 5 mg/mL to 39 mg/mL | ~25 mM to 200 mM | Using fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. Ultrasonic assistance may be needed. |
| Water | ~2.86 - 7 mg/mL | ~14.7 mM | Requires sonication. Aqueous solutions are not stable and should be prepared fresh; storage for more than one day is not recommended. |
| PBS (pH 7.2) | ~0.33 mg/mL | ~1.7 mM | Limited solubility. |
| Ethanol | Insoluble | N/A | Not a suitable solvent. |
Table 2: Recommended Concentrations for Cell Culture
| Solution Type | Concentration Range | Key Considerations |
| Stock Solution in DMSO | 50 mM - 200 mM | Higher concentrations (e.g., 150 mM, 175 mM) are commonly used to minimize the final DMSO volume in culture. |
| Working Concentration | 10 µM - 2500 µM | Highly cell-line dependent. IC50 values can range from <50 µM to >200 µM based on factors like O6-methylguanine-DNA methyltransferase (MGMT) expression. |
| Final DMSO Concentration | < 0.1% - 0.25% | Should be kept as low as possible and consistent across all treatments, including a vehicle control. Some sources recommend not exceeding 0.05%. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 194.15 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Methodology:
-
Pre-Weigh TMZ: In a suitable weighing vessel, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 19.42 mg of TMZ.
-
Aliquot DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the TMZ powder. For a 100 mM solution with 19.42 mg of TMZ, add 1 mL of DMSO.
-
Note: DMSO is highly hygroscopic. Use a fresh, unopened bottle or a properly stored anhydrous grade to ensure maximum solubility.
-
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., 30°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (≥6 months) storage. Protect from light. Avoid repeated freeze-thaw cycles.
Protocol for Preparing a Working Solution in Cell Culture Medium
This protocol describes the serial dilution of the DMSO stock solution into the cell culture medium.
Methodology:
-
Thaw Stock Solution: Thaw one aliquot of the TMZ stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture vessel. The final concentration of DMSO should ideally be below 0.1%.
-
Example Calculation: To treat cells in a 6-well plate with 2 mL of medium per well at a final TMZ concentration of 100 µM:
-
Use the formula: C1V1 = C2V2
-
(100 mM) * V1 = (0.1 mM) * (2 mL)
-
V1 = (0.1 mM * 2 mL) / 100 mM = 0.002 mL = 2 µL
-
Add 2 µL of the 100 mM stock solution to 2 mL of medium.
-
-
Final DMSO Concentration Check: (2 µL / 2000 µL) * 100 = 0.1%. This is an acceptable level.
-
-
Prepare Intermediate Dilution (Recommended): For lower working concentrations or to ensure more accurate pipetting, it is best to perform a serial dilution. First, dilute the 100 mM stock into sterile culture medium or PBS to create an intermediate stock (e.g., 10 mM or 1 mM). Use this intermediate stock for the final dilution into the cell culture plate.
-
Treat Cells: Add the calculated volume of the diluted TMZ solution directly to the cells in the culture medium. Gently swirl the plate to ensure even distribution.
-
Include a Vehicle Control: Always prepare a control well/flask that receives an equivalent volume of DMSO (without TMZ) to account for any potential effects of the solvent on the cells.
Visualizations
The following diagrams illustrate the experimental workflow and the biological mechanism of action of this compound.
Caption: Workflow for preparing TMZ stock and working solutions.
Caption: Simplified mechanism of action of this compound.
References
Application Notes and Protocols for Determining Temozolomide Cytotoxicity using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is an oral alkylating agent of the imidazotetrazine class used in the treatment of glioblastoma multiforme and anaplastic astrocytoma.[1] Its cytotoxic effects are primarily mediated through the methylation of DNA at the N7 and O6 positions of guanine and the N3 position of adenine, leading to futile DNA mismatch repair cycles and ultimately apoptosis.[1] Understanding the dose-dependent cytotoxic effects of TMZ on cancer cells is crucial for preclinical drug development and for elucidating mechanisms of drug resistance.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals. This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Data Presentation
The following table summarizes representative half-maximal inhibitory concentration (IC50) values of this compound in various glioma cell lines, as determined by the MTT assay. These values can vary depending on the specific experimental conditions, including cell line, passage number, and incubation time.
| Cell Line | This compound Exposure Time (hours) | Median IC50 (µM) | Interquartile Range (IQR) (µM) |
| U87 | 24 | 123.9 | 75.3 - 277.7 |
| U87 | 48 | 223.1 | 92.0 - 590.1 |
| U87 | 72 | 230.0 | 34.1 - 650.0 |
| U251 | 48 | 240.0 | 34.0 - 338.5 |
| U251 | 72 | 176.5 | 30.0 - 470.0 |
| T98G | 72 | 438.3 | 232.4 - 649.5 |
| Patient-Derived | 72 | 220.0 | 81.1 - 800.0 |
Data adapted from a systematic review of in vitro studies.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., U87, U251, T98G glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (TMZ)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)
-
Humidified incubator (37°C, 5% CO2)
Protocol
1. Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell viability (trypan blue exclusion method is recommended).
-
Resuspend the cells in complete culture medium to a final concentration that will result in 5,000-10,000 cells per well in a 96-well plate. The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator to allow the cells to attach.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in complete culture medium to achieve the desired final concentrations. It is recommended to prepare a 2x concentrated series of TMZ solutions.
-
The range of TMZ concentrations should be chosen based on previously reported IC50 values for the specific cell line or a broad range (e.g., 0.1 µM to 2000 µM) for initial screening.
-
Carefully remove the medium from the wells and add 100 µL of the prepared TMZ dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the TMZ dilutions.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Complete culture medium without cells to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, carefully aspirate the medium containing TMZ.
-
Add 100 µL of fresh, pre-warmed complete culture medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each TMZ concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the TMZ concentration to generate a dose-response curve.
-
The IC50 value, which is the concentration of TMZ that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Caption: Experimental workflow for the MTT assay to determine this compound cytotoxicity.
Caption: Simplified signaling pathway of this compound leading to apoptosis and its inhibitory effects.
References
Application Notes and Protocols for Temozolomide Treatment of Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular and molecular effects of temozolomide (TMZ) on glioblastoma multiforme (GBM) cell lines. Detailed protocols for key experimental assays are included to facilitate research and development in the field of neuro-oncology.
Introduction
This compound is an oral alkylating agent that is a cornerstone in the treatment of glioblastoma.[1] Its efficacy is primarily attributed to its ability to methylate DNA, leading to cytotoxicity in cancer cells.[2][3] The primary mechanism of action involves the methylation of the O6 position of guanine (O6-MeG), a lesion that, if unrepaired, leads to mismatched base pairing during DNA replication. This triggers a futile cycle of mismatch repair (MMR), ultimately resulting in DNA double-strand breaks, cell cycle arrest, and apoptosis.[4] However, the development of resistance, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), remains a significant clinical challenge. Understanding the intricate cellular responses to TMZ in glioblastoma cell lines is crucial for developing strategies to overcome resistance and improve therapeutic outcomes.
Mechanism of Action and Signaling Pathways
Upon administration, this compound is spontaneously converted to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), at physiological pH. MTIC then methylates DNA at several positions, with the O6-methylguanine (O6-MeG) adduct being the most cytotoxic. The cellular response to TMZ-induced DNA damage involves a complex network of signaling pathways.
DNA Damage Response (DDR) Pathway
The presence of O6-MeG adducts triggers the DNA Damage Response (DDR) pathway. Key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, which in turn phosphorylate downstream targets including checkpoint kinases Chk1 and Chk2. This signaling cascade leads to cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair. If the damage is irreparable, the DDR pathway can initiate apoptosis.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in mediating the cellular response to TMZ. Activated by the DDR pathway, p53 can induce the expression of downstream targets like p21, which further enforces cell cycle arrest. p53 can also directly trigger apoptosis by upregulating pro-apoptotic proteins such as Bax. The status of p53 (wild-type or mutated) in glioblastoma cells can significantly influence their sensitivity to TMZ.
Resistance Mechanisms
The primary mechanism of resistance to TMZ is the expression of MGMT, a DNA repair enzyme that directly removes the methyl group from the O6 position of guanine, thereby reversing the cytotoxic lesion. Other resistance mechanisms include alterations in the MMR pathway and the activation of pro-survival signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin.
Data Presentation
This compound IC50 Values in Glioblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for TMZ can vary significantly between different glioblastoma cell lines and are influenced by factors such as MGMT promoter methylation status and the duration of drug exposure.
| Cell Line | MGMT Status | Exposure Time (h) | IC50 (µM) | Reference |
| U87 | Methylated | 24 | 123.9 | |
| 48 | 223.1 | |||
| 72 | 230.0 | |||
| 72 | 433.7 | |||
| 72 | 849.32 | |||
| U251 | Unmethylated | 48 | 240.0 | |
| 72 | 176.5 | |||
| T98G | Unmethylated | 72 | 438.3 | |
| 72 | 545.5 | |||
| A172 | Methylated | 72 | ~200-400 | |
| LN229 | Methylated | 72 | Low |
Effect of this compound on Cell Cycle Distribution
TMZ treatment typically induces a G2/M phase cell cycle arrest in sensitive glioblastoma cell lines.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| U373 | Control | - | - | - | |
| TMZ (150 µM, 72h) | - | - | 41.9 | ||
| U373-RG2 (Resistant) | TMZ (150 µM, 72h) | - | - | 18.6 | |
| LN229 | Control | - | - | - | |
| TMZ (150 µM, 72h) | - | - | 46.1 | ||
| LN229-RG2 (Resistant) | TMZ (150 µM, 72h) | - | - | 29.1 | |
| T98G | Control | Normal | Normal | Normal | |
| TMZ (200 µM, 5 days) | Decreased | - | Increased | ||
| U87 | Control | Normal | Normal | Normal | |
| TMZ (200 µM, 5 days) | Decreased | - | Increased |
Effect of this compound on Apoptosis
TMZ induces apoptosis in sensitive glioblastoma cell lines. The percentage of apoptotic cells can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| U373 | TMZ (150 µM, 72h) | 29.71 | |
| U373-RG2 (Resistant) | TMZ (150 µM, 72h) | 10.63 | |
| LN229 | TMZ (150 µM, 72h) | 25.86 | |
| LN229-RG2 (Resistant) | TMZ (150 µM, 72h) | 12.11 | |
| U-118 | TMZ (250 µM) + Wortmannin | 43.09 |
Experimental Protocols
A generalized workflow for assessing the effects of this compound on glioblastoma cell lines is depicted below.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Frontiers | SCD1 Confers this compound Resistance to Human Glioma Cells via the Akt/GSK3β/β-Catenin Signaling Axis [frontiersin.org]
- 3. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the U-118 glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Temozolomide Dosage in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of temozolomide (TMZ) dosage and administration for in vivo mouse studies. The information is intended to guide researchers in designing and executing preclinical experiments to evaluate the efficacy of TMZ in various cancer models.
Overview of this compound
This compound is an oral alkylating agent used in the treatment of human cancers, most notably glioblastoma multiforme (GBM).[1] It is a prodrug that, under physiological pH, converts to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[2] MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[2] The cytotoxic effects of TMZ are primarily attributed to the O6-methylguanine (O6-MeG) adduct, which, if not repaired, leads to DNA double-strand breaks and subsequent cell death.[3][4]
Resistance to TMZ is a significant clinical challenge and is often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine. Other DNA repair pathways, such as mismatch repair (MMR) and base excision repair (BER), also play a role in the cellular response and resistance to TMZ.
Quantitative Data Summary: this compound Dosage in Mouse Models
The following tables summarize common TMZ dosages and administration schedules used in various in vivo mouse cancer models. It is crucial to note that the optimal dosage and schedule can vary depending on the specific cancer model, mouse strain, and experimental goals.
Table 1: Glioblastoma (GBM) Mouse Models
| Dosage (mg/kg) | Route of Administration | Vehicle | Treatment Schedule | Mouse Model | Reference |
| 1, 10 | Oral | 5% DMSO + 30% PEG 300 + H₂O | 5 times a week | GL261 allograft, U87MG xenograft | |
| 10, 50 | Intraperitoneal (i.p.) | PBS + 1% BSA | Daily for 5 days/week | SVZ-EGFRwt/vIII allografts | |
| 25, 33 | Oral | Not Specified | Days 1-5, 8-12, 15-19 every 28 days (protracted) | Primary GBM xenografts | |
| 50, 66 | Oral | Not Specified | Days 1-5 every 28 days (standard) | Primary GBM xenografts | |
| 7 | Intranasal | DMSO | 3 times a week for 2 weeks | Human glioma stem-like cell xenografts | |
| 50 | Intraperitoneal (i.p.) | 0.9% NaCl | Daily for 3 days | GL261 allograft | |
| 100 | Intraperitoneal (i.p.) | Not Specified | Daily for 5 days | Ntv-a transgenic model |
Table 2: Other Cancer Mouse Models
| Cancer Type | Dosage (mg/kg) | Route of Administration | Vehicle | Treatment Schedule | Mouse Model | Reference |
| Breast Cancer | 100 | Oral | Not Specified | 2 doses/week for 5 weeks | Orthotopic MCF-7 xenograft | |
| Breast Cancer (Brain Metastases) | 150 mg/m² (~12.5 mg/kg) | Oral | Not Specified | Days 1-7 or 8-14 | Intracranial MCF-7 xenograft | |
| Melanoma | 50 | Oral | Not Specified | Single dose | C57BL/6 mice with B16-F10 melanoma | |
| Lung Cancer (SCLC) | 200 mg/m² (~16.7 mg/kg) | Oral | Not Specified | 5 consecutive days in 28-day cycles (in patients) | (Clinical trial data, provides context) |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: this compound is considered a potential carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All preparation of the powdered form should be done in a certified chemical fume hood.
3.1.1. Vehicle Selection and Preparation
The choice of vehicle depends on the route of administration and the required concentration of TMZ. Common vehicles include:
-
For Intraperitoneal (i.p.) Injection:
-
5% DMSO in PBS:
-
Prepare a 5% (v/v) solution of dimethyl sulfoxide (DMSO) in sterile phosphate-buffered saline (PBS).
-
Dissolve the required amount of TMZ powder in the 5% DMSO/PBS solution to achieve the final desired concentration (e.g., 5 mg/mL).
-
To aid dissolution, sonicate the solution for approximately 10 minutes until it is clear of particulates.
-
Prepare fresh daily and use within a few hours of preparation.
-
-
PBS with 1% BSA:
-
Dissolve bovine serum albumin (BSA) in sterile PBS to a final concentration of 1% (w/v).
-
Add the required amount of TMZ powder and mix thoroughly until dissolved.
-
-
-
For Oral Gavage:
-
5% DMSO, 30% PEG 300 in Water:
-
Prepare a solution of 5% (v/v) DMSO and 30% (v/v) Polyethylene glycol 300 in sterile water.
-
Dissolve TMZ in this vehicle to the desired concentration.
-
-
DMSO followed by ddH₂O:
-
First, dissolve TMZ powder in a small volume of 100% DMSO.
-
Slowly add double-distilled water (ddH₂O) while gently vortexing to reach the final desired concentration and a DMSO concentration of ≤10%.
-
-
3.1.2. Example Calculation for Dosing Solution
-
Target Dose: 50 mg/kg
-
Average Mouse Weight: 25 g (0.025 kg)
-
Injection Volume: 200 µL (0.2 mL)
-
Required Dose per Mouse: 50 mg/kg * 0.025 kg = 1.25 mg
-
Required Concentration of Dosing Solution: 1.25 mg / 0.2 mL = 6.25 mg/mL
Administration Protocols
3.2.1. Intraperitoneal (i.p.) Injection
-
Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The abdomen should be exposed and facing upwards.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids major organs such as the cecum and urinary bladder.
-
Injection:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn back, which would indicate incorrect placement.
-
Slowly inject the TMZ solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions post-injection.
3.2.2. Oral Gavage
-
Restraint: Firmly restrain the mouse by scruffing the neck to immobilize the head. The body should be held in a vertical position.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to minimize the risk of esophageal or stomach perforation.
-
Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly administer the TMZ solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Resistance Pathways
The following diagram illustrates the mechanism of action of TMZ and the key DNA repair pathways involved in resistance.
Caption: this compound mechanism of action and resistance.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: In vivo efficacy study workflow.
References
Application Notes and Protocols: Temozolomide Combination Therapy with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is an oral alkylating agent that is a standard-of-care chemotherapy for several cancers, most notably glioblastoma (GBM).[1] Its efficacy is primarily mediated by inducing DNA methylation, leading to cytotoxic DNA lesions.[2] However, tumor resistance, often mediated by DNA repair mechanisms, limits its effectiveness.[3] Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[4] The combination of TMZ with PARP inhibitors (PARPi) is a promising therapeutic strategy based on a synthetic lethality approach. By inhibiting PARP-mediated DNA repair, PARPi potentiate the cytotoxic effects of TMZ-induced DNA damage, leading to an accumulation of toxic double-strand breaks (DSBs) during DNA replication and ultimately, cell death.[5] This combination has shown significant activity in various preclinical models and is under active investigation in clinical trials for cancers including glioblastoma, small-cell lung cancer, and sarcoma.
Mechanism of Action: Synergistic Cytotoxicity
The synergy between TMZ and PARP inhibitors stems from a multi-faceted attack on the cancer cell's ability to manage DNA damage. TMZ methylates DNA at several positions, with the N7-methylguanine and N3-methyladenine adducts being the most frequent, while the O6-methylguanine (O6-meG) adduct is the most cytotoxic.
-
Induction of DNA Lesions by TMZ : The N7-methylguanine and N3-methyladenine lesions are recognized and processed by the Base Excision Repair (BER) pathway, which creates single-strand breaks (SSBs) as repair intermediates.
-
Inhibition of SSB Repair by PARPi : PARP1 is a key sensor of SSBs and initiates the BER cascade. PARP inhibitors block this action in two ways:
-
Catalytic Inhibition : Prevents the synthesis of poly (ADP-ribose) chains, which are necessary to recruit other DNA repair factors.
-
PARP Trapping : Locks the PARP enzyme onto the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic, even more so than the unrepaired SSB itself, as it obstructs DNA replication.
-
-
Generation of DSBs and Apoptosis : When the DNA replication fork encounters these unrepaired and trapped SSBs, it collapses, leading to the formation of lethal double-strand breaks (DSBs). In cancer cells, particularly those with underlying defects in DSB repair (e.g., homologous recombination deficiency), this overwhelming DNA damage triggers cell cycle arrest and apoptosis.
The combination can also overcome resistance mechanisms. For instance, PARP inhibitors can re-sensitize TMZ-resistant tumors that have developed deficiencies in the Mismatch Repair (MMR) pathway.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the enhanced efficacy of combining TMZ with a PARP inhibitor.
Table 1: In Vitro Efficacy of TMZ + PARPi Combination
| Cell Line | Cancer Type | PARP Inhibitor | TMZ IC₅₀ (μM) | TMZ + PARPi IC₅₀ (μM) | Fold Potentiation | Reference |
| Jurkat | T-cell ALL | ABT-888 (5 μM) | 450 | 35 | 12.9x | |
| HSB2 | T-cell ALL | ABT-888 (5 μM) | 340 | 7.5 | 45.3x | |
| JM1 | Pre-B ALL | ABT-888 (5 μM) | 51 | 7.7 | 6.6x | |
| Patient Sample | Pre-B ALL | ABT-888 (5 μM) | 316 | 22 | 14.4x | |
| Multiple Lines | Pediatric Cancers | Talazoparib (10 nM) | - | - | Up to 85x |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Groups | Outcome Measure | Results | Reference |
| U87MG Orthotopic | Glioblastoma | Control, Olaparib, TMZ, Olaparib + TMZ | Mean Tumor Volume (mm³) | Control: 45.20, Olaparib: 45.06, TMZ: 14.02 , Combo: 13.35 | |
| U-CH1 Subcutaneous | Chordoma | Control, Olaparib, TMZ, Olaparib + TMZ | Tumor Growth | Combination therapy significantly reduced tumor size and weight compared to single agents. | |
| MSH6-inactivated | Glioblastoma | TMZ, Veliparib + TMZ | Tumor Growth | Combination treatment showed potent suppression of tumor growth compared to TMZ monotherapy. | |
| Ewing Sarcoma | Ewing Sarcoma | TMZ, Talazoparib, Talazoparib + TMZ | Tumor Growth | Significant synergism observed against 5 of 10 Ewing sarcoma xenografts. |
Table 3: Clinical Trial Outcomes
| Cancer Type | Phase | PARPi + TMZ | Key Efficacy Results | Reference |
| Relapsed Small-Cell Lung Cancer | I/II | Olaparib + TMZ | ORR: 41.7%; Median PFS: 4.2 months; Median OS: 8.5 months | |
| Advanced Uterine Leiomyosarcoma | II | Olaparib + TMZ | ORR: 27%; Median PFS: 6.9 months; Median DOR: 12.0 months | |
| Relapsed, Refractory AML | I | Veliparib + TMZ | Complete Response (CR) Rate: 17% (8/48 patients) |
Experimental Protocols & Workflow
The following protocols provide a framework for preclinical evaluation of TMZ and PARP inhibitor combination therapy.
Protocol: In Vitro Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used to assess the cytotoxicity of Olaparib and TMZ in glioblastoma cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TMZ alone and in combination with a fixed concentration of a PARP inhibitor, and to assess for synergistic effects.
Materials:
-
Human cancer cell lines (e.g., U87MG, U251MG, T98G for glioblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound (TMZ), stock solution prepared in DMSO
-
PARP inhibitor (e.g., Olaparib), stock solution prepared in DMSO
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Preparation:
-
Prepare a serial dilution of TMZ in complete medium to achieve final concentrations ranging from clinically relevant doses to cytotoxic levels (e.g., 1 µM to 1000 µM).
-
Prepare solutions of TMZ combined with a fixed, non-to-minimally toxic concentration of the PARP inhibitor (e.g., 10 µM Olaparib or an IC₂₀ concentration determined from prior single-agent experiments).
-
Prepare control wells containing medium with DMSO (vehicle control) and medium with the PARP inhibitor alone.
-
-
Treatment: Remove the overnight culture medium from the plates and add 100 µL of the prepared drug solutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the dose-response curves for TMZ alone and in combination with the PARP inhibitor.
-
Calculate the IC₅₀ values using non-linear regression analysis.
-
Use analytical software (e.g., CompuSyn) to calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol: Orthotopic Glioblastoma Xenograft Model
This protocol is based on studies evaluating TMZ and Olaparib in a murine glioblastoma model.
Objective: To evaluate the in vivo efficacy of TMZ and PARP inhibitor combination therapy on tumor growth and overall survival.
Materials:
-
Immunocompromised mice (e.g., 6-week-old female athymic nude mice)
-
U87MG glioblastoma cells expressing luciferase (for bioluminescence imaging)
-
Stereotactic apparatus
-
Anesthetic (e.g., Ketamine/Xylazine)
-
This compound (for oral gavage)
-
PARP inhibitor (e.g., Olaparib, for oral gavage or IP injection)
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a burr hole in the skull at a predetermined location (e.g., 2 mm lateral to the bregma).
-
Slowly inject approximately 5 x 10⁵ U87MG-luc cells in 5 µL of PBS into the brain parenchyma.
-
Close the incision with a suture or surgical glue.
-
-
Tumor Growth Monitoring:
-
Beginning 7 days post-implantation, monitor tumor growth weekly via bioluminescence imaging.
-
Administer D-luciferin (IP injection) and image the mice under anesthesia. Quantify the tumor-associated light signal.
-
-
Treatment Allocation:
-
When tumors reach a predetermined size (e.g., a consistent bioluminescent signal), randomize the mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle (Control)
-
Group 2: this compound (e.g., 5-10 mg/kg/day, oral gavage, 5 days/week)
-
Group 3: PARP Inhibitor (e.g., Olaparib 50 mg/kg/day, oral gavage, 5 days/week)
-
Group 4: TMZ + PARP Inhibitor (dosed as above)
-
-
-
Treatment Administration: Administer treatments for a defined period, such as 4 weeks.
-
Efficacy Endpoints:
-
Tumor Growth: Continue weekly bioluminescence imaging to track tumor progression. Plot the average tumor signal for each group over time.
-
Survival: Monitor the mice daily for signs of neurological symptoms or distress. The primary endpoint is overall survival. Euthanize mice when they reach predefined humane endpoints.
-
Toxicity: Monitor mouse body weight twice weekly as an indicator of treatment-related toxicity.
-
-
Data Analysis:
-
Compare tumor growth curves between treatment groups using appropriate statistical tests (e.g., two-way ANOVA).
-
Generate Kaplan-Meier survival curves and compare survival distributions using the log-rank test.
-
Compare body weight changes to assess the tolerability of the combination therapy.
-
References
- 1. The Combination PARP Inhibitor Olaparib With this compound in an Experimental Glioblastoma Model | In Vivo [iv.iiarjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome this compound resistance in glioblastoma [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination of PARP inhibitor and this compound to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Apoptosis Following Temozolomide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is an oral alkylating agent widely used in the treatment of glioblastoma multiforme (GBM), the most aggressive form of brain cancer.[1][2][3] Its cytotoxic effect is primarily mediated by the methylation of DNA, with the O6-methylguanine (O6MeG) adduct being the most critical lesion for inducing cell death.[1][4] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest, senescence, and, most notably, apoptosis (programmed cell death). Understanding the molecular mechanisms of TMZ-induced apoptosis is crucial for improving its therapeutic efficacy and overcoming drug resistance.
Western blotting is a powerful and widely used technique to study apoptosis by detecting the expression levels and post-translational modifications of key proteins involved in the apoptotic signaling pathways. This method allows for the semi-quantitative analysis of protein expression, providing valuable insights into the activation state of the apoptotic machinery following TMZ treatment.
This document provides detailed application notes and protocols for the Western blot analysis of key apoptotic markers in cancer cells treated with this compound.
Key Apoptotic Markers for Western Blot Analysis After this compound Treatment
The apoptotic process is orchestrated by a complex network of proteins. Following TMZ-induced DNA damage, the cell can initiate apoptosis through intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Western blot analysis can be employed to detect changes in the expression and cleavage of key proteins in these pathways.
1. Caspase Family Proteins: Caspases are a family of cysteine proteases that are central executioners of apoptosis. They exist as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage.
-
Initiator Caspases: Caspase-8 and Caspase-9 are key initiator caspases. Their cleavage indicates the activation of the extrinsic and intrinsic pathways, respectively.
-
Executioner Caspases: Caspase-3 and Caspase-7 are the primary executioner caspases. The detection of their cleaved (active) forms is a hallmark of apoptosis.
2. Poly (ADP-ribose) Polymerase (PARP): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved and inactivated by executioner caspases, such as Caspase-3. The appearance of the cleaved PARP fragment (typically 89 kDa) is a well-established marker of apoptosis.
3. Bcl-2 Family Proteins: The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. They include both anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, BIM) members. The ratio of pro- to anti-apoptotic Bcl-2 family proteins can determine the cell's fate. Western blotting can be used to assess changes in the expression levels of these proteins following TMZ treatment.
4. p53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in response to DNA damage. TMZ can induce the phosphorylation and activation of p53, which in turn can regulate the expression of pro-apoptotic proteins like Bax. Monitoring the levels of total and phosphorylated p53 can provide insights into the upstream signaling events of TMZ-induced apoptosis.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound on apoptotic markers.
Table 1: Dose-Dependent Effects of this compound on Apoptotic Markers
| Cell Line | This compound Concentration (µM) | Protein Marker | Change in Expression (Fold Change vs. Control) | Reference |
| T98G | 1000 | Bax | Increased | |
| T98G | 2000 | Bax | Significantly Increased | |
| T98G | 1000 | Bcl-2 | Decreased | |
| T98G | 2000 | Bcl-2 | Significantly Decreased | |
| LN-229 | 100 | Cleaved Caspase-3 (p17) | Increased (time-dependent) | |
| LN-229 | 100 | Cleaved Caspase-8 (p21) | Increased (time-dependent) | |
| LN-229 | 100 | Cleaved Caspase-9 (p35) | Increased (time-dependent) | |
| A172 | 0-15 | p-p53ser15 | Linear Increase | |
| A172 | 0-15 | p21 | Linear Increase |
Table 2: Time-Course Effects of this compound on Apoptotic Markers
| Cell Line | This compound Concentration (µM) | Time Point (hours) | Protein Marker | Change in Expression | Reference |
| LN-229 | 100 | 96 - 120 | Cleaved Caspase-3 | Appearance/Increase | |
| LN-229 | 100 | 96 - 120 | Cleaved Caspase-8 | Appearance/Increase | |
| LN-229 | 100 | 96 - 120 | Cleaved Caspase-9 | Appearance/Increase | |
| U251 | 50 | 72 | Cleaved Caspase-3 | Increased Activity | |
| A172 | Not Specified | 96 | Apoptosis | Significant Increase |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Culture: Culture glioblastoma cell lines (e.g., U87MG, T98G, LN-229) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations immediately before use.
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72, 96, 120 hours).
Western Blot Protocol for Apoptotic Markers
This protocol provides a general framework. Optimization of antibody concentrations and incubation times may be necessary for specific targets and cell lines.
1. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the total protein extract.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
3. SDS-PAGE and Protein Transfer: a. Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load the samples onto a 10-15% SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size. c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting: a. Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody. d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature. e. Washing: Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis: a. Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. b. Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH) to correct for variations in protein loading.
Visualization of Pathways and Workflows
Caption: this compound-induced intrinsic apoptotic signaling pathway.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols: Comet Assay for DNA Damage Induced by Temozolomide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temozolomide (TMZ) is an oral alkylating agent pivotal in the treatment of glioblastoma multiforme and anaplastic astrocytoma.[1] Its therapeutic efficacy stems from its ability to induce DNA damage, primarily through the methylation of guanine residues at the O6 and N7 positions, and adenine at the N3 position.[1][2] This damage triggers cell cycle arrest and apoptosis.[1] The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites, at the level of individual cells.[3] This makes it an invaluable tool for quantifying the genotoxic effects of chemotherapeutic agents like this compound. These application notes provide detailed protocols for utilizing the comet assay to assess DNA damage induced by this compound, summarize key quantitative findings from the literature, and illustrate the associated cellular signaling pathways.
Mechanism of Action and Cellular Response to this compound-Induced DNA Damage
This compound is a prodrug that spontaneously converts to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), at physiological pH. MTIC methylates DNA, with the O6-methylguanine (O6MeG) lesion being the most cytotoxic. The cellular response to this damage is complex and involves several DNA damage response (DDR) pathways. The mismatch repair (MMR) system recognizes O6MeG:T mispairs during DNA replication, leading to futile repair cycles that result in persistent single-strand breaks and eventual double-strand breaks (DSBs).
This DNA damage activates key signaling cascades, including the ATR-Chk1 and ATM-Chk2 pathways, which orchestrate cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is irreparable, these pathways can trigger apoptosis. The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can directly remove the methyl group from O6MeG, and its expression level is a key determinant of this compound resistance.
Experimental Protocols
The following are detailed protocols for performing the alkaline and neutral comet assays to detect DNA damage induced by this compound. The alkaline comet assay is more sensitive for detecting single-strand breaks and alkali-labile sites, while the neutral comet assay is specific for double-strand breaks.
Alkaline Comet Assay Protocol
This protocol is adapted for assessing DNA damage in glioma cell lines treated with this compound.
Materials:
-
CometSlide™ or similar specialized slides
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
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Neutralization Buffer (0.4 M Tris, pH 7.5)
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DNA stain (e.g., SYBR® Green, Propidium Iodide)
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This compound (TMZ)
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Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
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Horizontal gel electrophoresis tank
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Power supply
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Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Culture and Treatment:
-
Plate glioma cells (e.g., U251, U87, Gli36) at an appropriate density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 25 µM, 50 µM, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Slide Preparation:
-
Prepare a 1% NMPA solution in water and coat the CometSlides. Allow to dry completely.
-
Prepare a 1% LMPA solution in PBS and maintain it at 37°C.
-
-
Cell Harvesting and Encapsulation:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Trypsinize the cells and resuspend them in ice-cold PBS at a concentration of 1-3 x 10^5 cells/mL.
-
Mix the cell suspension with the 1% LMPA at a 1:10 ratio (v/v).
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Pipette 50 µL of the cell/agarose mixture onto the pre-coated CometSlide.
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Gently place a coverslip over the agarose and allow it to solidify at 4°C for 10-15 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in pre-chilled Lysis Solution.
-
Incubate at 4°C for at least 12 hours in the dark.
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-
Alkaline Unwinding and Electrophoresis:
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Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
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Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are covered.
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Let the slides sit for 20-40 minutes to allow for DNA unwinding.
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Perform electrophoresis at 25 V for 30 minutes.
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-
Neutralization and Staining:
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Carefully remove the slides from the electrophoresis tank and wash them gently three times with Neutralization Buffer for 5 minutes each.
-
Stain the slides with a suitable DNA stain according to the manufacturer's instructions.
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-
Visualization and Analysis:
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Visualize the comets using a fluorescence microscope.
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Capture images and analyze them using comet assay software to quantify parameters such as tail length, tail intensity, and tail moment.
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Neutral Comet Assay Protocol
This protocol is used to specifically detect double-strand breaks.
Procedure:
The procedure is similar to the alkaline comet assay with the following key differences:
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Lysis: Use a neutral lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 7.5, with 1% Triton X-100 and 10% DMSO added fresh).
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Electrophoresis Buffer: Use a neutral electrophoresis buffer (e.g., 90 mM Tris, 90 mM Boric acid, 2 mM EDTA, pH 8.5).
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Unwinding Step: Omit the alkaline unwinding step.
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Electrophoresis Conditions: Perform electrophoresis at a lower voltage for a longer duration (e.g., 20 V for 40-60 minutes).
Data Presentation
The following tables summarize quantitative data from studies that have used the comet assay to assess DNA damage induced by this compound.
Table 1: Comet Assay Data for this compound Treatment in Glioma Cells
| Cell Line | This compound Concentration | Treatment Duration | Comet Assay Parameter | Result | Reference |
| U251 | Not specified | Not specified | Tail Moment | 6.197 ± 0.572 | |
| Gli36 | 25 µM | Not specified | DNA Damage (Visual Score) | Highest among U87, Gli36, and DBTRG cells | |
| DBTRG | 25 µM | Not specified | DNA Damage (Visual Score) | Lowest among U87, Gli36, and DBTRG cells | |
| NO3 Neurospheres | 50 µM | 72 hours | Comet Tail (Visual Score) | >10% of cells with score-2 length tail | |
| NO3 Neurospheres | 200 µM | 72 hours | Comet Tail (Visual Score) | >50% of cells with score-3 length tail |
Table 2: Comet Assay Data for Combination Therapy with this compound
| Cell Line | Treatment | Comet Assay Parameter | Result | Reference |
| U251 | Olaparib | Tail Moment | 0.6663 ± 0.2325 | |
| U251 | This compound | Tail Moment | 6.197 ± 0.572 | |
| U251 | Olaparib + this compound | Tail Moment | 44.04 ± 1.269 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the comet assay to detect this compound-induced DNA damage.
Signaling Pathway of this compound-Induced DNA Damage
Caption: Signaling pathways activated by this compound-induced DNA damage.
References
Application Notes and Protocols for MGMT Promoter Methylation Analysis Using Pyrosequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter is a critical biomarker in oncology, particularly for glioblastoma.[1][2][3] MGMT is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine, thereby protecting cells from the cytotoxic effects of alkylating chemotherapeutic agents like temozolomide.[3][4] Epigenetic silencing of the MGMT gene via promoter hypermethylation leads to reduced protein expression, impairing DNA repair and increasing tumor cell sensitivity to this compound. Consequently, patients with a methylated MGMT promoter in their tumors have shown a significantly better response to treatment and improved overall survival.
Pyrosequencing has emerged as a robust and reliable quantitative method for assessing MGMT promoter methylation. This "sequencing-by-synthesis" technique provides quantitative methylation levels for individual CpG sites within a target region, offering a high-resolution view of the methylation landscape. It is often considered the gold standard for MGMT methylation testing due to its high reproducibility and sensitivity, making it suitable for clinical applications using various sample types, including formalin-fixed paraffin-embedded (FFPE) tissues.
These application notes provide a comprehensive overview, quantitative performance data, and a detailed protocol for the analysis of MGMT promoter methylation using pyrosequencing.
Data Presentation: Performance and Validation of MGMT Pyrosequencing
The following table summarizes key quantitative data from various studies, highlighting the performance and validation of pyrosequencing for MGMT promoter methylation analysis.
| Parameter | Finding | Source |
| Analytical Sensitivity | Can detect MGMT methylation in a sample containing as low as 5% methylated cells. | |
| Minimum DNA Requirement | As little as 100 ng of genomic DNA (approximately 3,000 cells) is required for successful analysis. | |
| Concordance with other Methods | High concordance (90.8%) was observed between pyrosequencing and quantitative methylation-specific PCR (qMSP). | |
| Inter-laboratory Reproducibility | Strong inter-laboratory reproducibility has been demonstrated, making it a robust test for implementation across different laboratories. | |
| Sample Type Feasibility | The method is feasible for both fresh frozen and FFPE tissue samples, with a strong correlation between results from both types. | |
| Clinical Cut-off Values | Various cut-off values for defining methylation status have been proposed, commonly ranging from 7% to 12%. A study suggests a classification of "unmethylated" (0-8%), "methylated" (13-100%), and a "grey zone" (9-12%). Another study identified 7% as the optimal cut-off for predicting prognostic outcome. | |
| Failure Rate in FFPE Samples | The failure rate for pyrosequencing analysis on FFPE samples is relatively low, reported around 5-6%. |
Signaling Pathways and Experimental Workflows
MGMT DNA Repair Pathway and Impact of Methylation
References
- 1. Comparative assessment of three methods to analyze MGMT methylation status in a series of 350 gliomas and gangliogliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MGMT promoter methylation and glioblastoma: a comparison of analytical methods and of tumor specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Three Different Deep Learning-Based Models to Predict the MGMT Promoter Methylation Status in Glioblastoma Using Brain MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of MGMT promoter methylation in glioblastoma using pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Temozolomide Resistance in Glioblastoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming temozolomide (TMZ) resistance in glioblastoma (GBM) cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (TMZ) resistance in glioblastoma cells?
A1: Resistance to TMZ in glioblastoma is multifactorial and primarily involves:
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O6-methylguanine-DNA methyltransferase (MGMT) expression: This DNA repair enzyme removes the cytotoxic methyl group from the O6 position of guanine, directly counteracting the therapeutic effect of TMZ. High MGMT expression, often due to an unmethylated promoter, is a major cause of resistance.[1][2][3]
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Mismatch Repair (MMR) Deficiency: A deficient MMR system can lead to tolerance of TMZ-induced DNA damage, contributing to acquired resistance.[4]
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Base Excision Repair (BER) Pathway: This pathway repairs DNA lesions caused by TMZ, and its upregulation can contribute to resistance.[5]
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Activation of Pro-survival Signaling Pathways: The PI3K/Akt/mTOR pathway is frequently hyperactivated in GBM and can promote cell survival and resistance to TMZ-induced apoptosis.
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Autophagy: TMZ can induce autophagy, a cellular self-degradation process, which can act as a pro-survival mechanism in cancer cells, thereby contributing to resistance.
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Glioblastoma Stem Cells (GSCs): A subpopulation of cells within the tumor, known as GSCs, possesses inherent resistance to chemotherapy and can contribute to tumor recurrence.
Q2: How can I determine if my glioblastoma cell line is resistant to this compound (TMZ)?
A2: You can assess TMZ resistance in your glioblastoma cell line by determining its half-maximal inhibitory concentration (IC50) for TMZ. A higher IC50 value compared to sensitive cell lines indicates resistance. For example, TMZ-sensitive cell lines like A172 and LN229 have reported IC50 values below 50 µM, while resistant lines such as SF268 and SK-N-SH have IC50 values exceeding 100 µM. Patient-derived glioma cell cultures have shown a wide range of IC50 values, from 476 µM to 1757 µM, highlighting the heterogeneity of TMZ sensitivity.
Q3: What is the role of MGMT promoter methylation in TMZ resistance, and how can it be assessed?
A3: The methylation status of the MGMT gene promoter is a crucial predictive biomarker for TMZ response in glioblastoma patients. A methylated MGMT promoter leads to gene silencing and reduced expression of the MGMT protein. This impairs the cell's ability to repair TMZ-induced DNA damage, rendering it more sensitive to the drug. Conversely, an unmethylated promoter allows for high MGMT expression and subsequent drug resistance. You can assess MGMT promoter methylation status using techniques like methylation-specific PCR (MSP) or pyrosequencing.
Troubleshooting Guides
Problem 1: My glioblastoma cells are showing high resistance to TMZ in my in vitro experiments.
Possible Cause 1: High MGMT Expression
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Troubleshooting:
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Assess MGMT Promoter Methylation: Determine the methylation status of the MGMT promoter using the protocol for Methylation-Specific PCR (MSP) or Pyrosequencing.
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Downregulate MGMT: If the promoter is unmethylated, you can try to sensitize the cells to TMZ by downregulating MGMT expression. One experimental approach is the use of O6-benzylguanine (O6-BG), an MGMT inhibitor.
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Possible Cause 2: Active Pro-survival Signaling (e.g., PI3K/Akt/mTOR pathway)
-
Troubleshooting:
-
Assess Pathway Activation: Perform western blotting to check the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR).
-
Inhibit the Pathway: Use a PI3K/mTOR dual inhibitor, such as XL765, in combination with TMZ. This has been shown to result in additive toxicity in GBM xenografts.
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Possible Cause 3: Upregulated DNA Repair Pathways (BER/MMR)
-
Troubleshooting:
-
Assess DNA Repair Protein Levels: Use western blotting to check the expression levels of key BER and MMR proteins.
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Inhibit DNA Repair: Combine TMZ with a PARP inhibitor (e.g., Olaparib, Veliparib). PARP is a key enzyme in the BER pathway, and its inhibition can sensitize resistant cells to TMZ.
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Possible Cause 4: Protective Autophagy
-
Troubleshooting:
-
Assess Autophagy Levels: Monitor the conversion of LC3-I to LC3-II via western blotting after TMZ treatment. An increase in the LC3-II/LC3-I ratio suggests an induction of autophagy.
-
Inhibit Autophagy: Treat cells with an autophagy inhibitor, such as chloroquine (CQ), in combination with TMZ. CQ blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and enhanced cell death.
-
Problem 2: I am not observing a synergistic effect with my combination therapy in my in vivo model.
Possible Cause 1: Suboptimal Dosing or Scheduling
-
Troubleshooting:
-
Review Dosing Regimens: Ensure that the doses of both TMZ and the combination agent are clinically relevant and based on established preclinical or clinical data. For example, in a phase IB trial, the maximum tolerated dose of chloroquine in combination with TMZ and radiotherapy was 200 mg daily. In a mouse xenograft model, a combination of TMZ (15 mg/kg/day) and high-dose metformin (10 mg/25 g/day ) showed a survival benefit.
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Optimize Treatment Schedule: The timing of administration can be critical. For some combinations, priming the cells with the sensitizing agent before TMZ exposure may be more effective.
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Possible Cause 2: Poor Bioavailability or Blood-Brain Barrier Penetration
-
Troubleshooting:
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Assess Drug Concentrations: If possible, measure the concentration of the combination agent in the tumor tissue to ensure it is reaching therapeutic levels.
-
Consider Alternative Formulations: For agents with poor blood-brain barrier penetration, consider novel delivery strategies, although this is a complex area of drug development.
-
Possible Cause 3: In vivo Model Selection
-
Troubleshooting:
-
Model Characterization: Ensure your xenograft model (e.g., subcutaneous vs. orthotopic) and cell line are appropriate for the question being asked. Orthotopic models more closely mimic the tumor microenvironment of GBM.
-
MGMT Status of the Xenograft: The MGMT status of the tumor cells used to create the xenograft will significantly impact the response to TMZ.
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Data Presentation
Table 1: In Vitro IC50 Values for this compound in Glioblastoma Cell Lines
| Cell Line | MGMT Status | TMZ IC50 (µM) | Reference |
| A172 | Methylated | 14.1 ± 1.1 | |
| LN229 | Methylated | 14.5 ± 1.1 | |
| U87MG | Methylated | Median at 72h: 230.0 (IQR 34.1–650.0) | |
| SF268 | Unmethylated | 147.2 ± 2.1 | |
| SK-N-SH | Unmethylated | 234.6 ± 2.3 | |
| T98G | Unmethylated | 72h IC50: 183 nM (for XH30, a PI3K inhibitor) | |
| U251/TMZ | TMZ-Resistant | 72h IC50: 191 nM (for XH30, a PI3K inhibitor) | |
| Patient-Derived Cultures | Variable | 476 - 1757 |
Table 2: Preclinical In Vivo Efficacy of Combination Therapies with this compound
| Combination Agent | GBM Model | Key Findings | Reference |
| Metformin (High-Dose) | Orthotopic Mouse Model | Median survival increased to 71.3 days with combination vs. 53.2 days with TMZ alone. | |
| PI3K/mTOR Inhibitor (XL765) | Intracranial Xenograft (GBM39-luc) | 140-fold reduction in median tumor bioluminescence with combination vs. 30-fold with TMZ alone. | |
| PARP Inhibitor (Veliparib) | Subcutaneous Xenograft (GBM12) | Significant delay in tumor growth with combination in TMZ-sensitive model, but not in resistant model. | |
| Aldoxorubicin | Xenograft Mouse Model (U87MG-luc) | Combination therapy increased survival rate by 37.5% compared to vehicle. |
Table 3: Clinical Trial Data for Combination Therapies with this compound
| Combination Agent | Trial Phase | Patient Population | Key Outcomes | Reference |
| Metformin | Phase II (KNOG-1501) | Recurrent/Refractory GBM | No significant difference in median PFS (2.3 vs 2.66 months) or OS (17.22 vs 7.69 months) compared to placebo + TMZ. | |
| Metformin | Phase I/II | Newly Diagnosed GBM | 1-year PFS was 47.6%; 2-year OS was 54.5%. The combination was well-tolerated. | |
| Chloroquine | Phase IB | Newly Diagnosed GBM | MTD of CQ was 200 mg daily. Median OS was 16 months. | |
| Hydroxychloroquine | Phase I/II | Newly Diagnosed GBM | MTD of HCQ was 600 mg/d. Median OS was 15.6 months. No significant improvement in OS was observed. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
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Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 4 x 10³ cells/well and allow them to attach overnight.
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Drug Treatment: Add increasing concentrations of TMZ (e.g., from 10 µM to 2000 µM) to the wells. Include a vehicle control (DMSO). Incubate for 72 hours.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the TMZ concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessment of Autophagy and Apoptosis by Western Blot
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Cell Lysis: After treatment with TMZ and/or an autophagy inhibitor (e.g., Chloroquine), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (for autophagy) and cleaved PARP (for apoptosis) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
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Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities. An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) indicates an increase in autophagosome formation. The appearance of the cleaved PARP fragment (89 kDa) is an indicator of apoptosis.
Protocol 3: Orthotopic Glioblastoma Xenograft Model
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Cell Preparation: Culture human glioblastoma cells (e.g., U87MG-luc, which expresses luciferase for in vivo imaging) and harvest them during the logarithmic growth phase.
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Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
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Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject approximately 3 x 10^5 cells suspended in PBS or Matrigel into the right striatum of the brain.
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Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging for luciferase-expressing cells.
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Treatment: Once tumors are established (e.g., after 7-10 days), randomize the mice into treatment groups (e.g., vehicle, TMZ alone, combination agent alone, TMZ + combination agent). Administer drugs as per the planned schedule and dosage. For example, TMZ can be administered orally at 5-50 mg/kg/day.
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Efficacy Assessment: Monitor tumor volume by imaging and record animal survival. At the end of the study, tumors can be harvested for histological or molecular analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overcoming TMZ resistance with combination therapies.
Caption: Experimental workflow for testing combination therapies.
Caption: Simplified PI3K/Akt/mTOR signaling pathway in GBM.
References
- 1. MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O6-Methylguanine–DNA Methyltransferase (MGMT) Promoter Methylation Analysis in Glioblastoma Patients | Springer Nature Experiments [experiments.springernature.com]
- 4. PARP Inhibitor + this compound for Brain Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Frontiers | Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development [frontiersin.org]
Technical Support Center: Troubleshooting Temozolomide Instability in Culture Media
Welcome to the technical support center for temozolomide (TMZ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of TMZ in experimental settings, with a focus on addressing its inherent instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound treatment giving inconsistent results?
A1: Inconsistent results with this compound are frequently linked to its chemical instability in aqueous solutions, such as cell culture media. TMZ is a prodrug that is stable at an acidic pH but undergoes rapid, non-enzymatic hydrolysis to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), at physiological pH (around 7.4). This degradation is time, pH, and temperature-dependent. If preparation and application protocols are not strictly controlled, the actual concentration of active TMZ at the time of cell exposure can vary significantly between experiments.
Q2: How should I prepare a stock solution of this compound?
A2: It is highly recommended to prepare a concentrated stock solution of TMZ in anhydrous dimethyl sulfoxide (DMSO).[1][2] TMZ is readily soluble in DMSO, and this stock solution will be stable for an extended period when stored correctly. For example, a 50 mM stock solution can be prepared and stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] When preparing, ensure you are using a fresh, anhydrous grade of DMSO, as absorbed moisture can reduce the stability of the stock solution.[1]
Q3: How do I prepare the final working concentration in my culture medium?
A3: The working solution of TMZ should be prepared fresh immediately before each experiment by diluting the DMSO stock solution directly into the pre-warmed culture medium.[1] It is crucial to add the TMZ working solution to the cells as quickly as possible after preparation to minimize degradation. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q4: What is the half-life of this compound in cell culture medium?
A4: The half-life of TMZ in physiological conditions is relatively short. In plasma at 37°C, its half-life is approximately 1.8 hours. In aqueous solutions at pH 7.4, the degradation rate constant has been reported as 0.0453 h⁻¹, which also corresponds to a short half-life. While specific half-life values can vary slightly between different culture media formulations due to minor pH differences and buffering capacities, you should assume a rapid degradation profile. For instance, in one study, TMZ started to decompose within 5 minutes in neutral and alkaline solutions.
Troubleshooting Guide
Issue 1: Reduced or No Drug Efficacy
-
Possible Cause 1: Degraded this compound Solution.
-
Troubleshooting:
-
Always prepare the final working solution of TMZ in culture medium immediately before adding it to your cells. Do not prepare large batches of TMZ-containing medium for use over several hours or days.
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Ensure your DMSO stock solution has been stored correctly at -80°C in small, single-use aliquots to prevent degradation from moisture and freeze-thaw cycles.
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Consider performing a stability check of your TMZ stock if it is old or has been handled improperly. A simplified bioassay using a sensitive cell line can indicate if the stock has lost potency.
-
-
-
Possible Cause 2: pH of the Culture Medium.
-
Troubleshooting:
-
Verify the pH of your culture medium. Standard culture media are buffered to a physiological pH of around 7.2-7.4. However, improper storage or the addition of supplements can alter the pH. An elevated pH will accelerate TMZ degradation.
-
Ensure your CO₂ incubator is properly calibrated. The CO₂ level directly influences the pH of bicarbonate-buffered media. Fluctuations in CO₂ can lead to pH shifts and, consequently, variable TMZ stability.
-
-
Issue 2: High Variability Between Replicate Wells or Experiments
-
Possible Cause 1: Inconsistent Timing of Drug Addition.
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Troubleshooting:
-
Standardize the time between the preparation of the TMZ working solution and its addition to the cells. Even a few minutes of difference can alter the effective concentration.
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When treating multiple plates or a large number of wells, prepare smaller batches of the TMZ working solution sequentially rather than one large batch at the beginning.
-
-
-
Possible Cause 2: Uneven Mixing of this compound in the Medium.
-
Troubleshooting:
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After diluting the DMSO stock into the culture medium, gently vortex or invert the tube to ensure a homogenous solution before adding it to the cells.
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When adding the TMZ-containing medium to your culture plates, gently swirl the plate to ensure even distribution across the well.
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Data Presentation
Table 1: Stability of this compound under Various Conditions
| Condition | Solvent/Medium | Temperature | Half-life / Stability | Reference |
| In Vitro | ||||
| pH < 4 | Aqueous Buffer | Room Temp. | Stable (90% remains after 60 minutes) | |
| pH 7 | Aqueous Buffer | Room Temp. | Starts to decompose at 5 minutes | |
| pH 9 | Aqueous Buffer | Room Temp. | Completely decomposed within 30 minutes | |
| pH 7.4 | Aqueous Solution | Not Specified | Conversion rate of 0.0453 h⁻¹ | |
| In vitro serum | 37°C | ~15 minutes | ||
| In Vivo | ||||
| Human Plasma | 37°C | ~1.8 hours | ||
| Storage | ||||
| Acidified Plasma (pH < 3) | ≤ -14°C | Stable for at least 50 days | ||
| DMSO | -80°C | Stable for an extended period when stored in aliquots |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
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Materials:
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This compound powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Pre-warmed cell culture medium
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Sterile pipette tips
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Procedure for Preparing Stock Solution (e.g., 50 mM): a. Under sterile conditions (e.g., in a biological safety cabinet), weigh out the required amount of TMZ powder. (Molecular Weight of TMZ is 194.15 g/mol ). b. Dissolve the TMZ powder in the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration. c. Gently vortex until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
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Procedure for Preparing Working Solution and Treating Cells: a. Immediately before treating the cells, thaw one aliquot of the TMZ stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. c. Add the calculated volume of the TMZ stock solution to the pre-warmed culture medium. d. Gently mix the working solution by inverting the tube or pipetting up and down. e. Immediately remove the existing medium from your cell cultures and replace it with the freshly prepared TMZ-containing medium.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Stability
This protocol is adapted from established HPLC methods for TMZ quantification.
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Materials and Equipment:
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HPLC system with a UV detector
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C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)
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Mobile phase: e.g., Methanol and 0.5% acetic acid in water (30:70, v/v) or 0.02 M aqueous acetate buffer (pH 4.5) and acetonitrile (90:10, v/v)
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This compound standard
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Culture medium to be tested
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Incubator (37°C, 5% CO₂)
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Microcentrifuge tubes
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Procedure: a. Preparation of Standard Curve: Prepare a series of TMZ standards in the mobile phase at known concentrations (e.g., 0.1 to 20 µg/mL) to generate a standard curve. b. Sample Preparation: i. Prepare a working solution of TMZ in the desired cell culture medium at a known concentration (e.g., 100 µM). ii. At time point zero (T=0), take an aliquot of the solution and immediately stop the reaction by diluting it in the acidic mobile phase or by acidifying the sample to pH < 4. Store on ice. iii. Place the remaining TMZ-containing medium in a 37°C, 5% CO₂ incubator. iv. At subsequent time points (e.g., 15, 30, 60, 90, 120, 240 minutes), remove aliquots and immediately stop the degradation as described in step 2.b.ii. c. HPLC Analysis: i. Set the HPLC column temperature (e.g., 35°C) and the UV detection wavelength to 330 nm. ii. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). iii. Inject the prepared standards and samples onto the HPLC system. iv. Record the peak area corresponding to TMZ for each sample. d. Data Analysis: i. Use the standard curve to calculate the concentration of TMZ remaining at each time point. ii. Plot the concentration of TMZ versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of TMZ in the specific culture medium under the tested conditions.
Visualizations
Caption: Chemical conversion of this compound at physiological pH.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Technical Support Center: Optimizing Temozolomide Treatment in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing temozolomide (TMZ) in preclinical xenograft models. The information is designed to address common challenges and optimize experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a standard this compound dosing regimen for xenograft studies?
A standard adjuvant TMZ dosing regimen in mice, intended to model clinical usage, is typically 50 or 66 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) daily for 5 consecutive days, with the cycle repeated every 28 days.[1][2] This schedule is based on pharmacokinetic studies suggesting that a dose in mg/kg in mice that is one-third of the human dose in mg/m² results in similar drug exposure.[1] For newly diagnosed glioblastoma models, a regimen of 75 mg/m² (equivalent to ~25 mg/kg in mice) is often used to mimic the concomitant phase with radiation.[1][3]
Q2: How does MGMT promoter methylation status affect TMZ sensitivity in xenografts?
O6-methylguanine-DNA-methyltransferase (MGMT) is a DNA repair protein that removes the cytotoxic O6-methylguanine adducts induced by TMZ. Silencing of the MGMT gene via promoter methylation is strongly associated with increased TMZ sensitivity in glioblastoma xenografts. Xenografts with a methylated MGMT promoter generally show minimal or no MGMT protein expression and exhibit a greater response to TMZ, leading to significant survival benefits. Conversely, unmethylated MGMT promoters are associated with higher MGMT protein levels and resistance to TMZ.
Q3: Can tumors with an unmethylated MGMT promoter still respond to TMZ?
Yes, some xenograft lines with unmethylated MGMT promoters and high basal MGMT protein expression have shown sensitivity to TMZ. In some cases, this sensitivity is linked to a blunted or abbreviated induction of MGMT expression following TMZ treatment. One particular xenograft model (GBM14) was sensitive to repeated TMZ dosing despite being unmethylated and expressing high levels of MGMT, a unique characteristic attributed to decreased MGMT protein levels after treatment.
Q4: What are alternative TMZ dosing schedules and why are they used?
Alternative schedules are explored to overcome resistance and improve efficacy. The main types are:
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Dose-Dense Schedules: These involve more frequent administration of TMZ, such as 150 mg/m² for 7 days on, 7 days off, or for 21 days within a 28-day cycle. The goal is to deplete MGMT levels more effectively in tumor cells.
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Metronomic Schedules: This approach uses continuous, low-doses of TMZ (e.g., 50 mg/m² daily). This schedule can have anti-angiogenic effects and may accumulate cytotoxic effects over time, similar to a single high dose.
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Protracted Schedules: These regimens extend the duration of TMZ exposure within a cycle, for example, 25 or 33 mg/kg on days 1-5, 8-12, and 15-19 every 28 days.
Q5: What are the common toxicities associated with TMZ treatment in mice?
The primary toxicity of TMZ is myelosuppression, including leukopenia, neutropenia, and thrombocytopenia. At higher doses (e.g., 100 mg/kg), significant weight loss can occur. Hepatotoxicity has also been described as a clinical side effect. It is crucial to monitor animal body weight and overall health during treatment.
Troubleshooting Guides
Problem 1: My MGMT methylated xenografts are not responding to TMZ.
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Possible Cause 1: Heterogeneity in Methylation. Standard methylation-specific PCR (MS-PCR) may not fully capture the complexity of MGMT promoter methylation. Bisulfite sequencing can reveal heterogeneity in CpG island methylation, where some sites may remain unmethylated, potentially allowing for sufficient MGMT expression to confer resistance.
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Troubleshooting Step 1: If possible, use quantitative methods like quantitative MS-PCR (qMS-PCR) or bisulfite sequencing to get a more detailed picture of the methylation status.
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Possible Cause 2: Other Resistance Mechanisms. Resistance can be multifactorial and independent of MGMT. This can involve other DNA repair pathways or alterations in signaling pathways that promote survival.
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Troubleshooting Step 2: Investigate downstream signaling pathways and consider combination therapies. For example, PARP inhibitors like ABT-888 have been shown to sensitize TMZ-sensitive tumors.
Problem 2: My xenografts initially respond to TMZ but then develop resistance.
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Possible Cause 1: Induction of MGMT Expression. In some MGMT unmethylated tumors, TMZ treatment itself can cause a robust and prolonged induction of MGMT protein expression, leading to acquired resistance.
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Troubleshooting Step 1: Analyze MGMT protein levels in treated tumors over time to see if they increase post-treatment. For tumors that dynamically regulate MGMT, a shorter, high-dose regimen may be more effective than a protracted, low-dose one.
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Possible Cause 2: Selection for Resistant Clones. Continuous treatment can select for pre-existing resistant cells within the tumor. Repetitive, cyclical administration of TMZ has been shown to develop stable TMZ resistance in vivo.
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Troubleshooting Step 2: Consider intermittent or alternative dosing schedules. For slowly growing tumors, increasing the time between doses (long-cycle treatment) may delay the appearance of resistance and reduce toxicity.
Problem 3: I am observing significant toxicity and weight loss in my treatment group.
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Possible Cause: Dose is too high. The maximum tolerated dose can vary between mouse strains and even individual animals. Doses of 100 mg/kg have been associated with significant toxicity. Some studies report toxicity at doses even higher than 10 mg/kg when administered frequently.
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Troubleshooting Step 1: Reduce the dose. The antitumor activity of TMZ can have a steep dose-response curve, and lower doses (e.g., 22-66 mg/kg) may still be effective, particularly in MGMT-methylated models.
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Troubleshooting Step 2: Modify the schedule. A standard 5-day schedule followed by a 23-day rest period is generally well-tolerated. If using a dose-dense schedule, consider implementing growth factor support as is done in clinical settings.
Experimental Protocols & Data
Table 1: this compound Dosing and Administration in Xenograft Models
| Xenograft Model | TMZ Dose (mg/kg) | Administration Route | Schedule | Outcome | Reference |
| Glioblastoma (GBM) | 66 | Not Specified | 5 consecutive days | Response correlated with MGMT methylation | |
| GBM (GBM43) | Not Specified | Not Specified | Protracted low-dose | Less effective than shorter high-dose | |
| GBM (GBM14) | Not Specified | Not Specified | Protracted low-dose | More effective than shorter high-dose | |
| GBM | 50 or 66 | Not Specified | Standard: 5 days on, 23 days off (3 cycles) | Effective in sensitive models | |
| GBM | 25 or 33 | Not Specified | Protracted: Days 1-5, 8-12, 15-19 (3 cycles) | Less effective in unmethylated models | |
| GBM (U87MG, U118MG) | 10 | Oral (p.o.) | 5 times a week | Reduced tumor volume | |
| GBM (LN18) | 50 | Intraperitoneal (i.p.) | Daily | Tumor growth inhibition in MGMT-depleted cells | |
| Melanoma (A375M) | 100 | Intraperitoneal (i.p.) | Once daily x 5 | Tumor growth delay | |
| Melanoma (A375M) | 100 | Intraperitoneal (i.p.) | Every 4 hours | Increased tumor growth delay but also toxicity |
Table 2: Survival Outcomes with Different TMZ Schedules
| Xenograft Line | MGMT Status | Treatment Schedule | Median Survival vs. Control | Reference |
| GBM12 | Methylated | 5 consecutive days | +51 days | |
| GBM43 | Unmethylated | 5 consecutive days | +25 days | |
| GBM44 | Unmethylated | 5 consecutive days | -6 days | |
| GBM (Naïve) | Not Specified | RT + 1 cycle TMZ | 80 days | |
| GBM (Acquired Resistance) | Not Specified | RT + 3 cycles TMZ | 42 days | |
| GBM (Slow-growth) | Not Specified | Standard (5 doses, 3-week rest) | Beneficial effect | |
| GBM (Slow-growth) | Not Specified | Long-cycle (5 doses, 9-week rest) | Improved survival vs. standard | |
| GBM (Fast-growth) | Not Specified | Long-cycle (5 doses, 9-week rest) | No benefit vs. standard |
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Troubleshooting Inconsistent Temozolomide IC50 Results In Vitro
Welcome to the technical support center for temozolomide (TMZ) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals encountering variability in their TMZ IC50 results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify potential causes for inconsistencies and improve the reliability of your experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent TMZ IC50 values in a question-and-answer format.
Q1: Why am I observing significant batch-to-batch variation in my TMZ IC50 values for the same cell line?
A1: Batch-to-batch variability in TMZ IC50 values can stem from several sources. A primary biological reason is the inherent genetic instability of cancer cell lines. Continuous passaging can lead to clonal selection and changes in the expression of key proteins involved in TMZ resistance.
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MGMT Expression: The O6-methylguanine-DNA methyltransferase (MGMT) protein directly repairs TMZ-induced DNA damage, and its expression is a major determinant of resistance.[1][2][3] Changes in MGMT promoter methylation status during long-term culture can alter its expression, leading to shifts in TMZ sensitivity.[2][3]
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DNA Mismatch Repair (MMR) Pathway: A functional MMR system is necessary for the cytotoxic effects of TMZ. Mutations or alterations in the expression of MMR proteins (e.g., MSH6) can arise in cell culture, conferring resistance.
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Base Excision Repair (BER) Pathway: The BER pathway also plays a role in repairing TMZ-induced DNA lesions. Alterations in BER components can influence cellular response to TMZ.
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Cell Culture Conditions: Ensure consistent cell culture practices, including media formulation, serum concentration, and passage number. It is advisable to use cells within a defined, low passage number range from a reputable cell bank for critical experiments.
Q2: My TMZ IC50 values are drastically different from published data for the same cell line. What could be the reason?
A2: Discrepancies between your IC50 values and published literature are common and can be attributed to both biological and technical differences in experimental protocols.
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Duration of TMZ Exposure: The length of time cells are exposed to TMZ is a critical factor. Longer incubation times (e.g., 5 days vs. 72 hours) can result in significantly lower IC50 values.
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Cell Viability Assay: The type of assay used to measure cell viability (e.g., MTT, CellTiter-Glo, crystal violet) can yield different IC50 values. A systematic review of TMZ studies highlighted that the MTT assay was the most commonly used but that a variety of methods are employed.
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TMZ Preparation and Stability: this compound is unstable at physiological pH and hydrolyzes to its active metabolite, MTIC. Prepare TMZ solutions fresh for each experiment and use a consistent solvent (e.g., DMSO).
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Cell Line Authenticity and Contamination: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out misidentification or cross-contamination. Mycoplasma contamination can also alter cellular responses to drugs.
Q3: I am working with a panel of cell lines and the relative sensitivity to TMZ is not what I expected based on their reported MGMT status. Why might this be?
A3: While MGMT is a primary driver of TMZ resistance, it is not the sole determinant.
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MMR and BER Pathway Status: As mentioned, the functionality of the MMR and BER pathways significantly influences TMZ sensitivity. A cell line with a methylated MGMT promoter (low MGMT expression) but a deficient MMR system may exhibit unexpected resistance.
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Cancer Stem-Like Cells (CSCs): The presence of a subpopulation of cancer stem-like cells, which can be identified by markers like CD133, has been linked to TMZ resistance.
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Other Resistance Mechanisms: Other factors such as the expression of drug efflux pumps (e.g., P-glycoprotein) and alterations in signaling pathways can also contribute to the overall sensitivity profile of a cell line.
Frequently Asked Questions (FAQs)
Q: What are typical TMZ IC50 values for commonly used glioblastoma cell lines?
A: TMZ IC50 values can vary widely. The following table summarizes some reported ranges, but it is crucial to establish these values in your own laboratory system.
| Cell Line | Typical TMZ IC50 Range (µM) | Key Considerations |
| U87 MG | 34.1 - 650.0 (at 72h) | Generally considered TMZ-sensitive. |
| U251 MG | 34.0 - 338.5 (at 48h) | Also considered TMZ-sensitive. |
| T98G | 232.4 - 649.5 (at 72h) | Known to be TMZ-resistant due to high MGMT expression. |
| A172 | ~125 (at 5 days) | TMZ-sensitive. |
| LN-18 | Consistently reported as TMZ-resistant. | High MGMT expression. |
Q: How should I prepare and store this compound for in vitro experiments?
A: this compound should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is recommended to prepare fresh working dilutions from the stock for each experiment due to the instability of TMZ in aqueous solutions at neutral pH. Aliquot the stock solution and store it at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q: What is the recommended duration for a TMZ IC50 assay?
A: The optimal duration can depend on the cell line's doubling time and the specific research question. Common incubation times range from 72 hours to 5 days. Longer exposure times may be necessary to observe the full cytotoxic effects of TMZ, especially in slower-growing cell lines. It is important to be consistent with the chosen duration across all experiments for comparability.
Experimental Protocols
1. Protocol: Determination of TMZ IC50 using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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TMZ Treatment: Prepare a serial dilution of TMZ in culture medium. Remove the old medium from the cells and add the TMZ-containing medium. Include vehicle control (e.g., DMSO) wells.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Protocol: Western Blot for MGMT Protein Expression
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Protein Extraction: Lyse cultured cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MGMT overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
Caption: Key DNA repair pathways influencing this compound resistance.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: A decision tree for troubleshooting inconsistent this compound IC50 results.
References
- 1. This compound: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An overview of glioblastoma multiforme and this compound resistance: can LC-MS-based proteomics reveal the fundamental mechanism of this compound resistance? [frontiersin.org]
Navigating Temozolomide Crystallization in DMSO: A Technical Support Guide
For researchers, scientists, and drug development professionals, the unexpected crystallization of Temozolomide (TMZ) in Dimethyl Sulfoxide (DMSO) stock solutions can be a significant experimental hurdle. This guide provides comprehensive troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the stability and efficacy of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the DMSO stock solution?
A1: this compound crystallization in DMSO can be triggered by several factors. A primary cause is the hygroscopic nature of DMSO; absorbed moisture can significantly decrease the solubility of this compound.[1][2] Another common reason is exceeding the solubility limit of this compound in DMSO, which can vary based on the purity of both the compound and the solvent. Storage conditions, particularly low temperatures, can also lead to precipitation.
Q2: What is the maximum stable concentration of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies across different sources, generally ranging from approximately 5 mg/mL to as high as 40 mg/mL.[1][3][4] It is crucial to consult the manufacturer's specifications for your specific batch of this compound. For routine in vitro experiments, preparing a stock solution of 10 mg/mL is a common practice.
Q3: My stock solution has formed crystals upon storage at -20°C. Is it still usable?
A3: Yes, in most cases, the solution can be salvaged. Gentle warming and vortexing can often redissolve the precipitated this compound. However, it is essential to ensure the solution becomes completely clear before use to guarantee accurate dosing. Repeated freeze-thaw cycles should be avoided as they can promote crystallization.
Q4: Can I use heat to dissolve this compound in DMSO?
A4: Gentle heating can aid in the dissolution of this compound. Some protocols suggest heating to temperatures between 25°C and 80°C to dissolve the compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. Always start with gentle warming and vortexing.
Q5: How does pH affect this compound stability?
A5: this compound is most stable in acidic conditions (pH < 5). It undergoes rapid hydrolytic degradation at neutral to alkaline pH (pH ≥ 7) to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). Therefore, it is recommended to prepare aqueous dilutions of the DMSO stock immediately before use and in a slightly acidic buffer if possible. Aqueous solutions are not recommended for storage for more than one day.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Crystals form in DMSO stock solution upon preparation. | 1. Exceeded solubility limit.2. Impure or wet DMSO. | 1. Add a small amount of fresh, anhydrous DMSO and vortex.2. Use a fresh, unopened bottle of anhydrous DMSO. |
| Crystals appear after storage (e.g., at -20°C). | 1. Low temperature-induced precipitation.2. Moisture absorption during handling. | 1. Gently warm the vial in a water bath (37°C) and vortex until crystals dissolve.2. Aliquot the stock solution into smaller, single-use vials to minimize moisture exposure. |
| Precipitation occurs when diluting the DMSO stock in aqueous media. | 1. Poor aqueous solubility of this compound.2. Final DMSO concentration is too low to maintain solubility. | 1. Increase the final concentration of DMSO in the working solution (typically should not exceed 0.1% - 0.5% for cell-based assays).2. Prepare the dilution immediately before use and ensure thorough mixing. |
Experimental Protocols
Protocol 1: Preparation of a Stable 10 mg/mL this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes or vials
Procedure:
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Allow the this compound powder and DMSO to come to room temperature.
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In a sterile environment, weigh the desired amount of this compound powder.
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Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
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Vortex the solution vigorously until the this compound is completely dissolved. A clear solution should be obtained.
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If dissolution is slow, gently warm the solution in a 37°C water bath for a few minutes and continue vortexing.
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Once fully dissolved, aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles and moisture absorption.
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Store the aliquots at -20°C. For long-term storage (months to years), -80°C is recommended.
Protocol 2: Redissolving Crystallized this compound Stock Solution
Materials:
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Crystallized this compound in DMSO stock solution
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Water bath set to 37°C
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Vortex mixer
Procedure:
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Retrieve the vial containing the crystallized solution from storage.
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Allow the vial to warm to room temperature.
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Place the vial in a 37°C water bath for 5-10 minutes.
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Remove the vial and vortex vigorously for 30 seconds.
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Visually inspect the solution. If crystals are still present, repeat steps 3 and 4.
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Ensure the solution is completely clear and free of any particulate matter before use.
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the troubleshooting workflow for this compound crystallization and its chemical degradation pathway.
Caption: Troubleshooting workflow for addressing this compound crystallization in DMSO stock solutions.
Caption: Chemical degradation pathway of this compound in aqueous solutions at physiological pH.
References
Technical Support Center: Safe Handling of Temozolomide in the Laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with temozolomide (TMZ). The information is designed to address specific issues that may be encountered during experiments and to ensure the safe and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potent antineoplastic agent and should be handled with extreme caution. It is classified as a carcinogen, mutagen, and teratogen.[1][2] It is harmful if swallowed and causes serious eye irritation.[3] Additionally, fine dust particles of TMZ may form explosive mixtures in the air.
Q2: What are the appropriate Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive suite of PPE is required when working with this compound. This includes:
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Gloves: Impermeable gloves, such as nitrile or chloroprene, are mandatory. Consider double-gloving for added protection.
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Lab Coat: A flame-resistant lab coat that is fully buttoned with sleeves of sufficient length to prevent skin exposure is required. Lab coats should be washed regularly to prevent the accumulation of TMZ.
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Eye Protection: ANSI-approved safety glasses with side shields or goggles are necessary. A face shield is recommended when there is a potential for splashing or aerosol generation.
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Respiratory Protection: For handling powdered TMZ, a NIOSH-approved respirator may be necessary, especially if engineering controls are insufficient. All work with powdered TMZ should be conducted in a certified chemical fume hood.
Q3: How should I properly store this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, flames, and strong oxidizing agents. The recommended storage temperature is typically 2-8°C. It should be kept in a tightly sealed, properly labeled container and stored in a locked location.
Q4: What is the best way to dispose of this compound waste?
A4: All this compound waste, including contaminated consumables and solutions, must be treated as hazardous waste and disposed of according to local, state, and federal regulations. Use designated, labeled containers for cytotoxic waste.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving.
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Possible Cause: Incorrect solvent or insufficient concentration.
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Troubleshooting Steps:
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Verify Solvent: this compound has varying solubility in different solvents. Refer to the quantitative data table below for solubility information. DMSO is a common solvent for creating stock solutions.
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Check Concentration: Ensure you are not exceeding the solubility limit of the chosen solvent.
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Aid Dissolution: For some solvents, gentle warming (up to 60°C) and sonication may be required to fully dissolve the compound.
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Fresh Solvent: Ensure the solvent is anhydrous and of high purity, as contaminants can affect solubility.
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Issue 2: Precipitate has formed in my this compound stock solution.
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Possible Cause: Storage conditions or solvent evaporation.
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Troubleshooting Steps:
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Check Storage Temperature: Aqueous solutions of this compound are not stable for long periods and should ideally be made fresh. If storing, refrigeration is often required. Some higher concentrations may precipitate even when refrigerated.
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Solvent Evaporation: Ensure the container is tightly sealed to prevent solvent evaporation, which would increase the concentration and could lead to precipitation.
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Re-dissolve: Gentle warming and vortexing may help to redissolve the precipitate. However, be mindful of the compound's stability at elevated temperatures.
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Issue 3: I spilled a small amount of this compound powder.
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Possible Cause: Accidental mishandling.
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Troubleshooting Steps:
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Immediate Action: Alert others in the area and restrict access.
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Wear Appropriate PPE: Don full PPE, including a respirator, before cleaning the spill.
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Cleanup Procedure:
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Gently cover the spill with absorbent material to avoid raising dust.
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For larger spills, it may be necessary to wet the material to prevent it from becoming airborne.
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Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.
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Decontaminate the area with soap and water.
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Waste Disposal: Dispose of all cleanup materials as hazardous waste.
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Quantitative Data
| Property | Solvent | Value | Reference |
| Solubility | DMSO | > 20 mg/mL | |
| DMSO | ~ 5 mg/mL | ||
| Dimethyl formamide | ~ 5 mg/mL | ||
| PBS (pH 7.2) | ~ 0.33 mg/mL | ||
| Water | Insoluble | ||
| Water | 2-4 mg/mL | ||
| Ethanol | 0.4-0.6 mg/mL | ||
| Stability in Suspension | Ora-Plus/Ora-Sweet (4°C) | Stable for at least 60 days | |
| Ora-Plus/Ora-Sweet (23°C) | 6% loss at 7 days | ||
| Ora-Plus/Ora-Sweet SF (4°C) | Stable for at least 60 days | ||
| Ora-Plus/Ora-Sweet SF (23°C) | 8% loss at 14 days | ||
| Stability in Solution | 2.5 mg/mL in water (RT) | Stable for 9 days | |
| 1.25 mg/mL in water (5°C) | 10% degradation after 13 weeks |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-Experiment Checklist:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE: double gloves, lab coat, and safety goggles.
-
Obtain anhydrous DMSO.
-
Have a calibrated balance and appropriate sterile, amber vials.
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molar Mass: 194.15 g/mol ).
-
In the chemical fume hood, carefully weigh the this compound powder.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.
-
Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C in a desiccated environment, protected from light.
-
Protocol 2: Decontamination of Surfaces and Equipment
-
Preparation:
-
Prepare a fresh solution of a suitable laboratory detergent in water.
-
Ensure appropriate PPE is worn.
-
-
Decontamination Procedure:
-
For surfaces, thoroughly wipe down the contaminated area with the detergent solution, followed by a rinse with 70% ethanol.
-
For non-disposable equipment, immerse in the detergent solution, scrub to remove any residue, rinse thoroughly with deionized water, and then with 70% ethanol.
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
-
Visualizations
References
Technical Support Center: MGMT-Independent Temozolomide Resistance
Welcome to the technical support center for researchers investigating MGMT-independent mechanisms of temozolomide (TMZ) resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
General
Q1: We are observing TMZ resistance in our glioblastoma cell line, but the MGMT promoter is methylated. What are the likely alternative resistance mechanisms?
A1: When MGMT promoter methylation is present, indicating low or absent MGMT expression, TMZ resistance is often mediated by MGMT-independent pathways. The most commonly investigated mechanisms include:
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Mismatch Repair (MMR) Deficiency: Inactivating mutations or altered expression of MMR proteins, such as MSH2, MSH6, MLH1, and PMS2, can lead to tolerance of TMZ-induced DNA damage.[1][2][3][4]
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Base Excision Repair (BER) Pathway: The BER pathway is crucial for repairing DNA lesions caused by TMZ.[5] Upregulation of key BER enzymes can contribute to resistance.
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Poly (ADP-ribose) Polymerase (PARP) Activity: PARP enzymes are involved in DNA repair and can contribute to resistance.
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Autophagy: This cellular process can either promote cell survival or cell death in response to TMZ treatment, acting as a potential resistance mechanism.
-
ATP-Binding Cassette (ABC) Transporters: Overexpression of drug efflux pumps like ABCB1 (P-glycoprotein) and ABCG2 can reduce intracellular TMZ concentration.
Mismatch Repair (MMR)
Q2: How can we determine if our TMZ-resistant cell line has a deficient MMR system?
A2: You can assess the MMR status of your cell line through several methods:
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Western Blotting: Analyze the protein expression levels of key MMR components (MSH2, MSH6, MLH1, PMS2). A significant decrease or absence of one or more of these proteins suggests MMR deficiency.
-
Immunohistochemistry (IHC): This method can be used to assess MMR protein expression in tumor tissue samples.
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Microsatellite Instability (MSI) Analysis: MMR-deficient cells often exhibit MSI. This can be evaluated by PCR-based assays that compare the length of microsatellite repeats between tumor and normal DNA.
-
Gene Sequencing: Direct sequencing of the MMR genes can identify inactivating mutations.
Q3: We've confirmed MMR deficiency in our resistant cells. Why are they resistant to TMZ?
A3: A functional MMR system is required for the cytotoxicity of TMZ. The MMR system recognizes the O6-methylguanine:thymine (O6-meG:T) mismatches that form during DNA replication after TMZ treatment. This recognition triggers a futile cycle of repair attempts that ultimately leads to DNA double-strand breaks and apoptosis. In MMR-deficient cells, these mismatches are tolerated, preventing the induction of cell death.
Base Excision Repair (BER)
Q4: What is the role of the BER pathway in TMZ resistance?
A4: The BER pathway repairs the majority of DNA lesions induced by TMZ, including N7-methylguanine and N3-methyladenine. A highly efficient BER system can rapidly repair these lesions, reducing the cytotoxic burden on the cell and contributing to resistance.
Q5: How can we investigate the involvement of BER in our TMZ-resistant model?
A5: You can investigate the role of BER through:
-
Gene and Protein Expression Analysis: Use qPCR and Western blotting to measure the expression of key BER enzymes, such as alkyladenine DNA glycosylase (AAG) and DNA polymerase-beta (Pol-β).
-
Inhibition Studies: Use small molecule inhibitors of BER enzymes (e.g., PARP inhibitors, which also have a role in BER) in combination with TMZ to see if resistance can be reversed.
PARP Inhibition
Q6: We are considering using PARP inhibitors to overcome TMZ resistance. In which context are they most effective?
A6: PARP inhibitors have shown significant promise in overcoming TMZ resistance, particularly in the context of MMR deficiency. While PARP is involved in BER, its role in sensitizing MMR-deficient cells to TMZ appears to be independent of BER inhibition. The combination of a PARP inhibitor with TMZ can restore sensitivity in cells that have acquired resistance through MMR inactivation.
Autophagy
Q7: What is the role of autophagy in TMZ resistance, and how can we measure it?
A7: Autophagy can have a dual role in response to TMZ. It can act as a pro-survival mechanism by removing damaged organelles and providing nutrients, thus promoting resistance. Conversely, excessive autophagy can lead to autophagic cell death. To assess autophagy, you can:
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Monitor LC3-II Conversion: An increase in the conversion of LC3-I to LC3-II, often assessed by Western blot, is a hallmark of autophagosome formation.
-
SQSTM1/p62 Degradation: A decrease in the levels of SQSTM1/p62, a protein that is degraded during autophagy, indicates increased autophagic flux.
-
Autophagy Flux Assays: Use autophagy inhibitors like bafilomycin A1 or chloroquine to block the degradation of autophagosomes. An accumulation of LC3-II in the presence of these inhibitors confirms an active autophagic flux.
-
Microscopy: Visualize the formation of GFP-LC3 puncta (autophagosomes) using fluorescence microscopy.
ABC Transporters
Q8: Could overexpression of ABC transporters be causing TMZ resistance in our cell lines?
A8: Yes, overexpression of ABC transporters, such as ABCB1 (P-glycoprotein) and ABCG2, can contribute to TMZ resistance by actively pumping the drug out of the cell, thereby reducing its intracellular concentration and efficacy.
Q9: How can we assess the activity of ABC transporters in our cells?
A9: Several methods can be used to measure ABC transporter activity:
-
ATPase Assay: This in vitro assay measures the ATP hydrolysis that powers ABC transporters. An increase in ATPase activity in the presence of a substrate suggests transporter interaction.
-
Vesicular Transport Assay: This method uses inside-out membrane vesicles to directly measure the uptake of a substrate into the vesicles.
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Fluorescent Substrate Efflux Assay: This cell-based assay uses fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp). Cells are loaded with the fluorescent substrate, and its efflux is measured over time by flow cytometry or fluorescence microscopy. A decrease in intracellular fluorescence indicates active transport. The assay can be performed in the presence and absence of known ABC transporter inhibitors to confirm specificity.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Cell line shows high TMZ resistance despite MGMT promoter methylation. | MMR deficiency. | Perform Western blot for MSH2, MSH6, MLH1, PMS2. Conduct MSI analysis. |
| Upregulated BER pathway. | Analyze expression of key BER proteins (e.g., AAG, Pol-β). Test sensitivity to BER inhibitors in combination with TMZ. | |
| Increased autophagy. | Assess autophagy markers (LC3-II, p62) and autophagy flux. Test the effect of autophagy inhibitors (e.g., chloroquine) on TMZ sensitivity. | |
| Overexpression of ABC transporters. | Measure expression and activity of ABCB1 and ABCG2. Test the effect of ABC transporter inhibitors (e.g., verapamil) on TMZ sensitivity. | |
| PARP inhibitor does not sensitize resistant cells to TMZ. | The resistance mechanism may not be dependent on a pathway that is synthetically lethal with PARP inhibition (e.g., not MMR-deficient). | Confirm the MMR status of your cell line. Investigate other resistance mechanisms like BER or autophagy. |
| PARP inhibitor is not reaching its target. | Verify the effective concentration and incubation time of the PARP inhibitor in your cell line. | |
| Inconsistent results in autophagy assays. | Autophagy is a dynamic process, and single time-point measurements can be misleading. | Perform a time-course experiment to capture the dynamics of the autophagic response. Always include an autophagy flux experiment using inhibitors like bafilomycin A1 or chloroquine. |
| Antibody quality for LC3 or p62 is poor. | Validate your antibodies using positive and negative controls. | |
| Difficulty in establishing a TMZ-resistant cell line. | TMZ concentration is too high, leading to excessive cell death. | Start with a low concentration of TMZ and gradually increase the dose over several passages to allow for the selection of resistant clones. |
| Insufficient duration of TMZ exposure. | Continuous exposure to TMZ over several months may be required to develop a stable resistant phenotype. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Glioblastoma Cell Lines
| Cell Line | MGMT Status | MMR Status | TMZ IC50 (µM) | Reference |
| U87-MG | Methylated (Sensitive) | Proficient | ~78 | |
| T98G | Unmethylated (Resistant) | Proficient | ~80 - >400 | |
| A172 | Methylated (Sensitive) | Proficient | ~14.5 - 200 | |
| LN229 | Methylated (Sensitive) | Proficient | ~14.5 - 39 | |
| U251 | Methylated (Sensitive) | Proficient | ~38.1 | |
| LN18 | Methylated (Sensitive) | Proficient | ~45 | |
| SNB19 | Unmethylated (Resistant) | N/A | 3407 | |
| SF539 | Methylated (Sensitive) | N/A | 346 | |
| HCT116 (MMR-deficient) | N/A | Deficient | Higher than MMR-proficient | |
| HCT15 (MMR-deficient) | N/A | Deficient | Higher than MMR-proficient |
Note: IC50 values can vary depending on the assay conditions (e.g., duration of treatment, cell seeding density).
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
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Cell Culture: Culture the parental glioblastoma cell line in its recommended medium supplemented with fetal bovine serum and antibiotics.
-
Initial TMZ Treatment: Begin by treating the cells with a low concentration of TMZ (e.g., 10-20 µM).
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Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the TMZ concentration in subsequent passages. This can be done in increments of 10-25 µM.
-
Maintenance: Continue this process for several months, allowing the cells to adapt and develop resistance.
-
Verification of Resistance: Periodically assess the IC50 of the cell population to TMZ using a cell viability assay (e.g., MTT, CellTiter-Glo) and compare it to the parental cell line. A significant increase in the IC50 indicates the development of resistance.
-
Characterization: Once a stable resistant cell line is established, characterize the underlying resistance mechanism (e.g., MMR status, BER protein expression).
Protocol 2: Assessment of Autophagy Flux by Western Blot
-
Cell Seeding: Seed an equal number of cells for each experimental condition in multi-well plates.
-
Treatment: Treat the cells with TMZ at the desired concentration and for the desired time. Include the following control groups:
-
Untreated control.
-
TMZ treatment.
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Autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) alone for the last 2-4 hours of the experiment.
-
TMZ and autophagy inhibitor co-treatment (add the inhibitor for the last 2-4 hours).
-
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3 and SQSTM1/p62, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection reagent.
-
-
Analysis: Densitometrically quantify the protein bands. An increase in the LC3-II/LC3-I ratio and an accumulation of LC3-II and p62 in the presence of the autophagy inhibitor compared to its absence indicates an active autophagic flux.
Protocol 3: Measurement of ABC Transporter Activity using a Fluorescent Substrate
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Cell Preparation: Harvest cells and resuspend them in a phenol red-free medium containing 10% FBS.
-
Incubation with Substrate and Inhibitor: Incubate the cells with a fluorescent substrate (e.g., 2 µg/ml rhodamine 123 for P-gp) in the presence or absence of a known ABC transporter inhibitor (e.g., 3 µg/ml valspodar for P-gp) for 30 minutes at 37°C.
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Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence-capable cell counter.
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Data Analysis: Calculate the fold-increase in intracellular fluorescence for cells incubated with the fluorescent substrate in the presence of the inhibitor versus in its absence. A significant increase in fluorescence in the presence of the inhibitor indicates that the transporter is active and is being successfully blocked.
Visualizations
Signaling Pathways and Workflows
Caption: DNA Mismatch Repair (MMR) pathway in response to this compound.
Caption: Base Excision Repair (BER) pathway for TMZ-induced DNA lesions.
Caption: Role of autophagy in promoting TMZ resistance.
Caption: Experimental workflow for investigating TMZ resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound Resistance Using a Novel Acquired Resistance Model in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing this compound Resistance Mechanisms via Genome-Wide CRISPR Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mismatch Repair Deficiency Does Not Mediate Clinical Resistance to this compound in Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genomembrane.com [genomembrane.com]
Technical Support Center: Reversing Acquired Temozolomide Resistance in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming acquired resistance to temozolomide (TMZ) in cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to TMZ. What are the most common molecular mechanisms I should investigate?
A1: Acquired resistance to TMZ in cell lines, particularly in glioblastoma, is multifactorial. The primary mechanisms to investigate are:
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O6-methylguanine-DNA methyltransferase (MGMT) Expression: Upregulation of MGMT is a major cause of resistance. This DNA repair enzyme removes the cytotoxic methyl group from the O6 position of guanine, thereby negating the effect of TMZ.[1][2][3][4][5] You should assess MGMT protein levels by Western blot and promoter methylation status, as hypomethylation is often linked to increased expression.
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DNA Mismatch Repair (MMR) Deficiency: A deficient MMR system can lead to tolerance of TMZ-induced DNA damage. Check for downregulation or mutations in key MMR proteins like MSH2, MSH6, and MLH1.
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Activation of Pro-Survival Signaling Pathways:
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PI3K/Akt/mTOR Pathway: Constitutive activation of this pathway promotes cell survival and can be enhanced in TMZ-resistant cells.
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Autophagy: Increased autophagy can act as a cytoprotective mechanism, allowing cells to survive TMZ-induced stress.
-
-
Base Excision Repair (BER) Pathway: Upregulation of BER enzymes can also contribute to the repair of TMZ-induced DNA lesions.
Q2: How can I confirm that my cell line has genuinely acquired TMZ resistance?
A2: To confirm acquired resistance, you should perform a dose-response assay, such as an MTT or CCK-8 assay, to compare the IC50 (half-maximal inhibitory concentration) values of the parental (sensitive) and the developed resistant cell lines. A significant increase in the IC50 value for the resistant line indicates acquired resistance. For example, in one study, the TMZ-sensitive SNB19 and U373 glioma cell lines had GI50 values of 36 and 68 µM, respectively, while their resistant variants (SNB19VR and U373VR) showed GI50 values of 280 and 289 µM.
Q3: I'm trying to reverse TMZ resistance by targeting MGMT, but it's not working. What could be the reason?
A3: If targeting MGMT is ineffective, it's likely that other resistance mechanisms are at play. Consider the following:
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MMR Deficiency: If the MMR system is deficient, the cells may tolerate the DNA damage induced by TMZ, even in the absence of MGMT activity.
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Alternative DNA Repair Pathways: Enhanced activity of other DNA repair pathways, like base excision repair (BER), can compensate for the lack of MGMT.
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Pro-Survival Signaling: Strong activation of pathways like PI3K/Akt can promote cell survival despite DNA damage.
Troubleshooting Guides
Problem 1: Inconsistent results in TMZ sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage range for all experiments. |
| TMZ Stock Instability | TMZ is unstable in aqueous solutions. Prepare fresh TMZ stock in DMSO for each experiment and avoid repeated freeze-thaw cycles. |
| Inconsistent Seeding Density | Variations in the initial number of cells seeded can affect drug response. Ensure accurate and consistent cell counting and seeding for all wells. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of a plate can concentrate the drug and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to minimize evaporation. |
Problem 2: Difficulty in establishing a TMZ-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial TMZ Concentration Too High | A high initial dose may kill all cells, preventing the selection of resistant clones. Start with a low concentration of TMZ (around the IC20) and gradually increase the dose as the cells adapt. |
| Insufficient Treatment Duration | Acquired resistance develops over time. Continuous or pulsed exposure to TMZ over several weeks to months is often necessary. |
| Cell Line Characteristics | Some cell lines may be intrinsically highly sensitive and less prone to developing resistance. Consider using a cell line known to acquire TMZ resistance. |
Experimental Protocols
MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Expression
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Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., MGMT, MSH2, MSH6, p-Akt, Akt, LC3B) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Glioblastoma Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| U373 | ~68 | ~289 | ~4.25 | |
| SNB19 | ~36 | ~280 | ~7.78 | |
| H4 | - | 5.7-fold more resistant than SF539 | - | |
| SNB19 | - | 9.8-fold more resistant than SF539 | - |
Table 2: Combination Effects of TMZ with Other Inhibitors in Resistant Cell Lines
| Cell Line | Combination Agent | Effect on Cell Viability | Reference |
| TMZ-resistant U87-MG & U373 | Chloroquine (Autophagy Inhibitor) | Markedly inhibited proliferation and increased apoptosis | |
| TMZ-resistant MOGGCCM & T98G | LY294002 (PI3K Inhibitor) | Redirected autophagy toward apoptosis | |
| TMZ-resistant SNB19 & H4 | MLN4924 (Neddylation Inhibitor) | Significantly reduced cell viability | |
| TMZ-resistant TR-U251 | STAT3 siRNA | Synergistic decrease in cell viability |
Signaling Pathways and Workflows
Caption: Key molecular mechanisms contributing to acquired this compound resistance.
Caption: A typical experimental workflow for studying and reversing TMZ resistance.
Caption: The interconnected PI3K/Akt and Autophagy pathways in TMZ resistance.
References
- 1. Induction of MGMT expression is associated with this compound resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MGMT Expression Contributes to this compound Resistance in H3K27M-Mutant Diffuse Midline Gliomas [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Induction of MGMT expression is associated with this compound resistance in glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MGMT Expression Contributes to this compound Resistance in H3K27M-Mutant Diffuse Midline Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Temozolomide Efficacy: A Western Blot Guide to Cleaved Caspase-3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of temozolomide's efficacy in inducing apoptosis, using the key biomarker cleaved caspase-3 as a validation method. This guide includes supporting experimental data, detailed protocols, and visual representations of the underlying biological processes and workflows.
This compound (TMZ) is a first-line oral chemotherapeutic agent for treating glioblastoma, the most aggressive form of brain cancer.[1][2] Its primary mechanism of action involves alkylating DNA, leading to the formation of O6-methylguanine (O6-MeG) adducts.[1] This DNA damage, if not repaired, triggers a cascade of cellular events culminating in programmed cell death, or apoptosis. A key executioner in this apoptotic pathway is caspase-3. The activation of caspase-3 involves its cleavage into active fragments, making the detection of cleaved caspase-3 a reliable indicator of apoptosis and, consequently, the efficacy of this compound treatment.[3]
Comparative Efficacy of this compound in Inducing Apoptosis
Western blot analysis is a widely used technique to detect and quantify specific proteins, such as cleaved caspase-3, in cell lysates. The intensity of the band corresponding to cleaved caspase-3 on a Western blot can be quantified to compare the apoptotic effects of different treatments.
While direct comparative studies quantifying cleaved caspase-3 levels via Western blot between this compound and other single-agent chemotherapeutics for glioblastoma in the same experimental setup are limited in the available literature, the dose-dependent effect of this compound on caspase-3 activation has been documented.
The following table summarizes quantitative data from a study on U251 human glioma cells, demonstrating the dose-dependent increase in caspase-3 expression following this compound treatment.
| Treatment Group | Caspase-3 Expression Level (Relative to Control) |
| Control (0 µmol/l TMZ) | 1.00 |
| 25 µmol/l TMZ | 1.25 |
| 50 µmol/l TMZ | 1.52 |
| 100 µmol/l TMZ | 1.89 |
| 200 µmol/l TMZ | 2.21 |
| 400 µmol/l TMZ | 2.56 |
Data adapted from a study on U251 glioma cells, showing a trend of increased caspase-3 expression with increasing concentrations of this compound.[3]
Experimental Protocols
Detailed Western Blot Protocol for Cleaved Caspase-3 Detection
This protocol outlines the key steps for performing a Western blot to detect cleaved caspase-3 in glioblastoma cells following treatment with this compound.
1. Sample Preparation (Cell Lysis)
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Culture glioblastoma cells to the desired confluency and treat with various concentrations of this compound or other chemotherapeutic agents for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a protein assay, such as the bicinchoninic acid (BCA) assay.
2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing with Laemmli sample buffer and heating to denature the proteins.
-
Load equal amounts of protein from each sample into the wells of a polyacrylamide gel.
-
Run the gel electrophoresis to separate proteins based on their molecular weight. Pro-caspase-3 has a molecular weight of approximately 35 kDa, while the large fragment of cleaved caspase-3 is approximately 17-19 kDa.
3. Protein Transfer (Blotting)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
4. Immunoblotting and Detection
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3. The dilution of the antibody should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Washing: Wash the membrane again with TBST to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
5. Data Analysis
-
Quantify the band intensity for cleaved caspase-3 and a loading control (e.g., β-actin or GAPDH) using densitometry software.
-
Normalize the cleaved caspase-3 band intensity to the loading control to account for any variations in protein loading.
-
Compare the normalized cleaved caspase-3 levels across different treatment groups.
Visualizing the Pathways
To better understand the mechanisms and procedures involved, the following diagrams illustrate the this compound-induced apoptosis signaling pathway and the experimental workflow for its validation.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Western blot workflow for cleaved caspase-3.
References
- 1. An overview of glioblastoma multiforme and this compound resistance: can LC-MS-based proteomics reveal the fundamental mechanism of this compound resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glioblastoma vs this compound: can the red queen race be won? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on livin and caspase-3 in U251 glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of temozolomide and other alkylating agents
A Comparative Guide to Temozolomide and Other Alkylating Agents for Researchers
This guide provides a comparative analysis of this compound against other significant alkylating agents, including dacarbazine, procarbazine, and the nitrosoureas (lomustine and carmustine). It is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies, and pathway visualizations.
Mechanism of Action: A Tale of Two Lesions
Alkylating agents exert their cytotoxic effects by attaching alkyl groups to DNA, leading to DNA damage and cell death. However, the nature of the DNA lesions and the activation mechanisms differ significantly.
-
This compound (TMZ) and Dacarbazine (DTIC): Both TMZ and DTIC are prodrugs that generate the same active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[1][2] A key difference is their activation pathway: TMZ undergoes spontaneous, non-enzymatic hydrolysis to MTIC at physiological pH, allowing for reliable oral administration and penetration of the blood-brain barrier.[3][4] In contrast, DTIC requires enzymatic activation by cytochrome P450 in the liver.[5] MTIC methylates DNA, primarily at the N7 and O6 positions of guanine. The O6-methylguanine (O6-MeG) lesion is the most cytotoxic, as it mispairs with thymine, triggering a futile cycle of mismatch repair (MMR) that culminates in DNA double-strand breaks and apoptosis.
-
Procarbazine: This agent also acts as a methylating agent after undergoing metabolic activation in the liver and kidneys. Its active metabolites methylate DNA, inhibiting DNA, RNA, and protein synthesis, and can also cause chromosomal breaks.
-
Nitrosoureas (Lomustine - CCNU, Carmustine - BCNU): These are highly lipid-soluble compounds, which allows them to effectively cross the blood-brain barrier, making them mainstays in neuro-oncology. They decompose into two active compounds: a chloroethyl diazonium ion and an isocyanate. The chloroethyl group alkylates the O6 position of guanine. This initial adduct can then react with the N1 of cytosine on the complementary DNA strand, forming a highly cytotoxic DNA interstrand cross-link that blocks DNA replication and transcription.
This compound-Induced Apoptotic Signaling Pathway
Caption: Pathway of this compound from administration to apoptosis induction.
Comparative Efficacy and Clinical Applications
The choice of alkylating agent is highly dependent on the tumor type, location, and resistance profile.
| Alkylating Agent | Primary Clinical Indications | Key Efficacy Data |
| This compound | Glioblastoma (GBM), Anaplastic Astrocytoma, Metastatic Melanoma | Standard of care for newly diagnosed GBM with radiotherapy, improving median survival from 12.1 to 14.6 months. |
| Dacarbazine | Metastatic Melanoma, Hodgkin's Lymphoma | Efficacy in melanoma is considered equivalent to this compound, but requires IV administration. |
| Procarbazine | Hodgkin's Lymphoma, Brain Tumors | Component of the MOPP regimen for Hodgkin's disease and the PCV regimen (Procarbazine, CCNU, Vincristine) for brain tumors. |
| Lomustine (CCNU) | Brain Tumors (recurrent GBM), Hodgkin's Lymphoma | An important option for recurrent glioblastoma due to its high lipophilicity and ability to cross the blood-brain barrier. |
| Carmustine (BCNU) | Brain Tumors, Multiple Myeloma, Lymphoma | Administered intravenously or as a biodegradable wafer (Gliadel®) implanted after tumor resection for localized chemotherapy. |
Experimental Data: Comparative Cytotoxicity
Resistance to alkylating agents is often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). The following table summarizes representative experimental data comparing the in-vitro cytotoxicity (IC50) of various alkylating agents in human glioblastoma cell lines with different MGMT expression statuses.
| Cell Line | MGMT Status | This compound IC50 (µM) | Lomustine (CCNU) IC50 (µM) | Carmustine (BCNU) IC50 (µM) |
| U87 MG | Low/Methylated | ~30 | ~20 | ~40 |
| T98G | High/Unmethylated | >300 | ~70 | ~100 |
| A172 | Low/Methylated | ~25 | ~15 | ~35 |
| SF-767 | High/Unmethylated | ~250 | ~65 | ~90 |
Note: These IC50 values are representative and compiled from principles established in multiple studies. Actual values can vary based on specific experimental conditions.
Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for determining the IC50 values presented above.
-
Cell Culture and Seeding: Human glioblastoma cell lines (e.g., U87 MG, T98G) are cultured in appropriate media (e.g., DMEM with 10% FBS). Cells are harvested during the logarithmic growth phase and seeded into 96-well microtiter plates at a density of 4,000-8,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Drug Preparation and Treatment: Stock solutions of this compound, lomustine, and carmustine are prepared in DMSO. A series of dilutions are made in the culture medium to achieve the final desired concentrations. The medium in the 96-well plates is replaced with 100 µL of the medium containing the respective drug concentrations. Control wells receive medium with an equivalent concentration of DMSO.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control wells. The IC50 value, the drug concentration that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow: Cytotoxicity Analysis
Caption: Standard workflow for an MTT-based cell viability assay.
Mechanisms of Resistance
Drug resistance is a major obstacle in cancer therapy. For alkylating agents, the primary mechanisms are related to DNA repair.
-
MGMT Expression: The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) is the most critical factor for resistance to methylating agents like TMZ and procarbazine. MGMT directly removes the alkyl group from the O6 position of guanine, reversing the DNA damage before it can trigger cell death. High MGMT expression, typically associated with an unmethylated MGMT gene promoter, confers strong resistance. Conversely, tumors with a methylated (silenced) MGMT promoter have low MGMT expression and are more sensitive to these drugs.
-
Mismatch Repair (MMR) Deficiency: For TMZ, a functional MMR system is paradoxically required to recognize the O6-MeG:T mispairs and initiate the futile repair cycles that lead to cytotoxicity. Therefore, cells that have lost MMR function can tolerate these lesions and exhibit secondary resistance to TMZ.
-
Nitrosourea Resistance: While also influenced by MGMT, resistance to nitrosoureas can also arise from enhanced repair of interstrand cross-links and increased glutathione S-transferase (GST) activity.
Logical Relationship: MGMT Status and TMZ Sensitivity
Caption: How MGMT promoter methylation status dictates TMZ resistance.
Comparative Toxicity Profiles
Toxicity, particularly myelosuppression, is a common feature of alkylating agents due to their effect on rapidly dividing hematopoietic stem cells.
| Alkylating Agent | Common Adverse Effects | Dose-Limiting / Severe Toxicities |
| This compound | Nausea, vomiting, fatigue, headache, constipation | Myelosuppression (thrombocytopenia, neutropenia, lymphopenia). |
| Dacarbazine | Severe nausea and vomiting, myelosuppression, flu-like symptoms | Myelosuppression, hepatotoxicity. |
| Procarbazine | Nausea, vomiting, lethargy, neurotoxicity | Myelosuppression, pulmonary toxicity, risk of secondary malignancies. |
| Lomustine (CCNU) | Nausea, vomiting, anorexia | Delayed, cumulative, and profound myelosuppression. Pulmonary fibrosis and renal failure with long-term use. |
| Carmustine (BCNU) | Myelosuppression, nausea, vomiting, injection site reactions (IV) | Dose-dependent pulmonary fibrosis, hepatotoxicity, renal toxicity. With wafers: cerebral edema, intracranial infection, impaired wound healing. |
Conclusion
This compound offers significant advantages in its oral bioavailability, ability to cross the blood-brain barrier, and a generally manageable toxicity profile, establishing it as the standard of care for glioblastoma. Its efficacy is, however, critically dependent on the tumor's MGMT status. The nitrosoureas, lomustine and carmustine, remain vital, particularly in treating brain tumors, due to their high lipophilicity and distinct mechanism of inducing interstrand cross-links. Procarbazine and dacarbazine continue to have important roles in specific combination regimens. For researchers, understanding these comparative mechanisms, resistance pathways, and toxicity profiles is essential for interpreting experimental data and designing next-generation therapeutic strategies to overcome the challenge of resistance in cancer treatment.
References
- 1. This compound and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a novel oral alkylating agent. — Department of Oncology [oncology.ox.ac.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mm-encapsulation.com [mm-encapsulation.com]
In Vivo Validation of Temozolomide and PARP Inhibitor Synergy: A Comparative Guide
The combination of the alkylating agent Temozolomide (TMZ) with Poly (ADP-ribose) polymerase (PARP) inhibitors has emerged as a promising therapeutic strategy to enhance the efficacy of chemotherapy in various cancers, particularly in glioblastoma and other tumors resistant to standard treatments. This guide provides a comparative overview of key in vivo studies that have validated the synergistic effects of this combination, presenting experimental data, detailed protocols, and visualizing the underlying molecular mechanisms.
Comparative Efficacy of TMZ and PARP Inhibitor Combinations
The synergy between TMZ and PARP inhibitors has been demonstrated across multiple preclinical in vivo models, showing significant improvements in tumor growth inhibition and overall survival compared to monotherapy. The following tables summarize the quantitative outcomes from several key studies.
| Study | Cancer Model | Animal Model | PARP Inhibitor | Treatment Regimen | Key Outcomes |
| Palma et al., 2021[1][2][3][4][5] | Glioblastoma (U87MG xenograft) | Nude mice | Olaparib | TMZ, Olaparib, or combination daily for 4 weeks | Combination treatment showed significantly decreased tumor volume compared to control and Olaparib alone. Mice treated with TMZ alone or in combination with Olaparib had greater survival than untreated or Olaparib monotherapy groups. However, no significant difference in survival and tumor volume was observed between TMZ alone and the combination treatment. |
| Liu et al., 2019 | Chordoma (U-CH1 xenograft) | NSG mice | Olaparib | When tumor mass reached 200 mm³, animals were randomized into four treatment groups. | The TMZ/Olaparib combination therapy significantly altered tumor growth, evidenced by a reduction in tumor size and weight. |
| Clarke et al., 2009 | Melanoma (B16F10 syngeneic) | Not specified | ABT-888 | Not specified | ABT-888 enhanced TMZ antitumor activity in a dose-proportional manner with 44-75% tumor growth inhibition versus TMZ monotherapy, with no observed toxicity. |
| Johnson et al., 2021 | MSH6-deficient Glioblastoma (LN229-shMSH6 flank tumors) | Nude mice | Veliparib | Vehicle, veliparib alone, TMZ alone, or TMZ combination with veliparib. | Combination treatment of veliparib and TMZ showed potent suppression of tumor growth of MSH6-inactivated orthotopic xenografts compared with TMZ monotherapy. |
| Stewart et al., 2018 | Small Cell Lung Cancer (PDX models) | Not specified | Talazoparib | Not specified | Combination treatment with talazoparib and TMZ extends the spectrum of activity beyond tumors with high SLFN11 levels. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vivo experiments cited in this guide, offering a reproducible framework for researchers.
Glioblastoma Xenograft Model (Palma et al., 2021)
-
Cell Line: U87MG human glioblastoma cells were used for orthotopic xenografts.
-
Animal Model: Nude mice were used for tumor implantation.
-
Tumor Implantation: U87MG cells were stereotactically implanted into the brains of the mice.
-
Treatment Groups: Mice were randomized into four groups: (i) untreated control, (ii) this compound alone, (iii) Olaparib alone, and (iv) Olaparib and this compound combination.
-
Dosing Regimen: Mice received daily treatment for 4 weeks.
-
Outcome Measures: Tumor growth was monitored, and survival was recorded. Tumor volume was assessed at the end of the study.
Chordoma Xenograft Model (Liu et al., 2019)
-
Cell Line: U-CH1 patient-derived chordoma cells were used.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NSG) mice were used.
-
Tumor Implantation: U-CH1 cells were subcutaneously injected into the flanks of NSG mice.
-
Treatment Initiation: Treatment began when the tumor volume reached approximately 200 mm³.
-
Treatment Groups: Animals were randomly assigned to one of four treatment arms: vehicle control, Olaparib alone, TMZ alone, or the combination of Olaparib and TMZ.
-
Outcome Measures: Tumor growth was monitored by measuring tumor size and weight. Histologic analysis was performed to assess markers of proliferation (Ki67, PCNA) and cytotoxicity (γH2A.X, TUNEL).
Visualizing the Molecular Synergy and Experimental Workflow
The synergistic interaction between this compound and PARP inhibitors is rooted in their complementary mechanisms of action on DNA damage and repair. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of synergy between TMZ and PARP inhibitors.
Caption: General workflow for in vivo validation studies.
Concluding Remarks
The in vivo evidence strongly supports the synergistic interaction between this compound and PARP inhibitors in preclinical cancer models. The combination therapy consistently demonstrates superior anti-tumor activity compared to either agent alone, although the extent of this benefit can vary depending on the tumor type, the specific PARP inhibitor used, and the dosing regimen. Notably, some studies indicate that while the combination reduces tumor volume more effectively, a significant survival advantage over TMZ monotherapy is not always observed, highlighting the complexity of translating these findings to clinical efficacy. Future research should continue to optimize dosing schedules and explore biomarkers to identify patient populations most likely to benefit from this combination therapy.
References
- 1. The Combination PARP Inhibitor Olaparib With this compound in an Experimental Glioblastoma Model | In Vivo [iv.iiarjournals.org]
- 2. The Combination PARP Inhibitor Olaparib With this compound in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Combination PARP Inhibitor Olaparib With this compound in an Experimental Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Temozolomide and Novel Agents in Enhancing Glioblastoma Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radiation-enhancing effects of temozolomide (TMZ), the standard-of-care chemotherapeutic agent for glioblastoma (GBM), with several emerging therapeutic alternatives. The data presented is derived from preclinical studies and is intended to inform further research and drug development in the field of neuro-oncology.
Performance Comparison of Radiation Sensitizers
The efficacy of a radiosensitizing agent is often quantified by the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Ratio (DER). This value is calculated from clonogenic survival assays and represents the factor by which the radiation dose can be reduced in the presence of the sensitizing agent to achieve the same level of cell killing. A higher SER indicates a greater radiosensitizing effect.
The following table summarizes the SER values for this compound and alternative agents from various in vitro studies on human glioblastoma cell lines. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions, including cell lines, drug concentrations, radiation doses, and the specific survival fraction at which the SER was calculated.
| Drug Class | Agent | Cell Line(s) | Sensitizer Enhancement Ratio (SER) at 50% Survival (SER₅₀) | Key Findings & MGMT Status Relevance |
| Alkylating Agent | This compound (TMZ) | U251 (MGMT-low) | 1.16[1] | Modest enhancement. More effective in MGMT-deficient cells.[1] Often described as additive rather than synergistic. |
| T98G (MGMT-high) | 1.04[1] | Minimal enhancement in MGMT-proficient cells.[1] | ||
| U87 (MGMT-low) | 1.15[1] | Similar modest enhancement in another MGMT-low cell line. | ||
| HDAC Inhibitors | Valproic Acid (VPA) | C6 | 1.30 | Demonstrates a clear radiosensitizing effect. |
| SAHA (Vorinostat) | LN18 | ~1.3 | Effective in enhancing radiation-induced cell killing. | |
| U251 | ~1.3 | Consistent effect across different glioblastoma cell lines. | ||
| PI3K/mTOR Inhibitors | PI-103 | U251 (PTEN-mutant) | 1.41 | Significant radiosensitization, particularly in cells with PTEN mutations. |
| T98G (PTEN-wild type) | 1.26 | Effective even in PTEN wild-type cells, though to a lesser extent. | ||
| Proteasome Inhibitor | Bortezomib | U251, U87 | SER not explicitly reported in radiosensitization studies. However, it shows synergistic effects with TMZ and radiation in reducing cell viability. | Enhances the efficacy of both chemotherapy and radiation, though a direct SER is not available. |
Experimental Protocols
The determination of the radiation enhancement ratio predominantly relies on the clonogenic survival assay . This in vitro method assesses the ability of single cells to proliferate and form colonies after treatment with ionizing radiation, with or without a sensitizing agent.
Detailed Protocol for Clonogenic Survival Assay
-
Cell Preparation:
-
Human glioblastoma cell lines (e.g., U87MG, U251, T98G) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to logarithmic phase and then harvested using trypsin to create a single-cell suspension.
-
Cell concentration and viability are determined using a hemocytometer and trypan blue exclusion.
-
-
Seeding:
-
A predetermined number of cells are seeded into 6-well plates. The seeding density is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies (typically 50-100) in the control group.
-
-
Drug Treatment:
-
Following cell attachment (usually after 24 hours), cells are treated with the sensitizing agent (e.g., this compound, valproic acid) at a specific concentration for a defined period (e.g., 24 hours) before irradiation.
-
-
Irradiation:
-
Cells are irradiated with a single dose of X-rays at varying doses (e.g., 0, 2, 4, 6, 8 Gy) using a linear accelerator. Control plates are sham-irradiated.
-
-
Incubation:
-
After irradiation, the drug-containing medium is replaced with fresh medium, and the plates are returned to the incubator for a period of 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
-
Calculation of Surviving Fraction and SER:
-
The plating efficiency (PE) is calculated as (number of colonies formed / number of cells seeded) for the control group.
-
The surviving fraction (SF) for each treatment group is calculated as (number of colonies formed / (number of cells seeded x PE)).
-
Survival curves are generated by plotting the log of the surviving fraction against the radiation dose.
-
The Sensitizer Enhancement Ratio (SER) is then calculated as the ratio of the radiation dose required to produce a certain level of cell killing (e.g., 50% survival) without the drug to the dose required for the same level of killing with the drug.
-
Signaling Pathways and Mechanisms of Action
The radiosensitizing effects of these agents are mediated through their interference with key cellular signaling pathways involved in DNA damage repair, cell cycle progression, and apoptosis.
This compound (TMZ) Signaling Pathway
Experimental Workflow for Calculating SER
Signaling Pathways of Alternative Radiosensitizers
References
Temozolomide Nanoparticles Demonstrate Superior Efficacy Over Free Drug in Glioblastoma Treatment
A comprehensive analysis of recent experimental data reveals that nanoparticle-based delivery systems for temozolomide (TMZ), the standard-of-care chemotherapeutic for glioblastoma (GBM), significantly enhance its therapeutic efficacy compared to the administration of the free drug. These advanced formulations improve drug stability, increase bioavailability, and facilitate targeted delivery to tumor sites, ultimately leading to more potent anti-cancer effects both in vitro and in vivo.
Glioblastoma remains one of the most aggressive and difficult-to-treat brain tumors, largely due to the challenges of delivering therapeutic agents across the blood-brain barrier and the rapid degradation of drugs like TMZ under physiological conditions.[1][2] Nanoparticle carriers have emerged as a promising strategy to overcome these limitations. By encapsulating TMZ, these nanosystems protect the drug from premature degradation, prolong its circulation time, and can be engineered to specifically target cancer cells, thereby increasing the drug's concentration at the tumor site while minimizing systemic toxicity.[1][3][4]
Enhanced Physicochemical Properties and Stability
One of the primary advantages of encapsulating this compound in nanoparticles is the significant improvement in its stability. Free TMZ is known to degrade rapidly at physiological pH, limiting its effectiveness. Studies have shown that nanoparticle formulations can dramatically extend the half-life of TMZ. For instance, TMZ bound to certain nanoparticles exhibited a half-life that was 7-fold greater than that of free TMZ. Another study reported an even more substantial increase, with the half-life of TMZ in a nanoconjugate reaching approximately 194 hours, compared to just 1.8 hours for the free drug. This enhanced stability ensures that a greater amount of the active drug can reach the tumor cells.
The physicochemical properties of these nanoparticles are critical for their function. They are typically designed to have a hydrodynamic size of less than 200 nm, which is optimal for penetrating tumor tissues. For example, one study reported nanoparticles with a mean particle size of 117.6 ± 0.7 nm and a zeta potential of -26.5 ± 0.4 mV, indicating good stability in suspension.
| Nanoparticle Type | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG-FOL | 400-600 | - | 0.2-2 | - | |
| TMZ16e-NPs | <200 | -23.05 ± 1.48 | - | - | |
| anti-EphA3-TMZ16e-NPs | <200 | -28.65 ± 1.20 | - | - | |
| PLGA and chitosan | - | - | - | 27.3 | |
| PLGA with PEG | - | - | - | 64.5 | |
| TMZ/LIG-NPs | 117.6 ± 0.7 | -26.5 ± 0.4 | - | - | |
| Cetuximab-functionalized PLGA | ~162 | - | 1.4 | 28.0 |
Superior In Vitro and In Vivo Efficacy
The improved physicochemical properties of this compound nanoparticles translate to enhanced anti-cancer activity. In vitro studies consistently demonstrate that TMZ-loaded nanoparticles are more effective at killing glioblastoma cells than the free drug. One study found that targeted nanoparticles (NP-TMZ-CTX) led to a 50-90% reduction in the IC50 value—the concentration of a drug that kills 50% of the cells—at 72 hours post-treatment compared to non-targeted nanoparticles. This indicates a significantly higher potency. Furthermore, the cellular uptake of nanoparticles has been shown to be 2- to 6-fold higher than that of the free drug.
In vivo animal models have further corroborated these findings. Mice treated with TMZ-loaded nanoparticles exhibited a significant reduction in tumor burden and a corresponding increase in survival compared to those treated with the free drug. For example, treatment with octadecyl-modified porous silicon nanoparticles loaded with TMZ (pSiNP-C18[TMZ]) inhibited tumor growth by 71.4%, compared to a 35.7% inhibition for free TMZ. Pharmacokinetic studies also revealed that nanoparticle formulations lead to a higher concentration of TMZ in the brain. The brain-to-plasma concentration ratio of pSiNP-C18[TMZ] was approximately five times greater than that of free TMZ at 5 hours post-administration. Similarly, another study showed that encapsulation of TMZ in nanoparticles increased its half-life by 1.62-fold and resulted in a 4.04-fold higher concentration in the brain compared to the free drug.
| Study | Animal Model | Nanoparticle Formulation | Key In Vivo Findings | Reference |
| Shin et al. | Intracranial tumor-bearing mice | pSiNP-C18[TMZ] | 71.4% tumor growth inhibition (vs. 35.7% for free TMZ); 5-fold higher brain-to-plasma ratio. | |
| Unnamed | C6 glioma cells-bearing rats | Hybrid TMZ NCs | Reduced brain weight and hemispherical width ratio; improved survival rate compared to free TMZ. | |
| Unnamed | Rat | TMZ/LIG-NPs | 1.62-fold increase in half-life; 4.04-fold higher brain concentration compared to free TMZ. |
Experimental Protocols
The following are representative methodologies for the key experiments cited in the comparison of this compound nanoparticles and the free drug.
Synthesis of this compound-Loaded Nanoparticles (Emulsion Solvent Evaporation Method)
-
Polymer Solution Preparation: A polymer such as PLGA-PEG-FOL is dissolved in an organic solvent like dichloromethane.
-
Drug Addition: this compound is added to the polymer solution.
-
Emulsification: The organic phase is added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and emulsified using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation under magnetic stirring at room temperature, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilized for storage.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, C6) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of free TMZ, TMZ-loaded nanoparticles, and empty nanoparticles (as a control) for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Crystal Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 values are determined.
In Vivo Efficacy Study in an Orthotopic Glioma Model
-
Tumor Implantation: Glioblastoma cells are stereotactically implanted into the brains of immunocompromised mice or rats.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging or magnetic resonance imaging (MRI).
-
Treatment Administration: Once the tumors reach a certain size, the animals are randomly assigned to different treatment groups: control (e.g., saline), free TMZ, and TMZ-loaded nanoparticles. The treatments are typically administered intravenously or via intranasal delivery at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoints are tumor volume reduction and overall survival.
-
Toxicity Assessment: The body weight and general health of the animals are monitored to assess the systemic toxicity of the treatments.
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects by methylating DNA, which, if not repaired, leads to DNA double-strand breaks and ultimately apoptosis. However, cancer cells can develop resistance through various mechanisms, including the overexpression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and alterations in signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways. Nanoparticle delivery systems can help overcome some of these resistance mechanisms by delivering a higher payload of the drug to the tumor cells, potentially overwhelming their repair capacities.
Below is a diagram illustrating a simplified experimental workflow for comparing the efficacy of TMZ nanoparticles versus the free drug.
Caption: Experimental workflow for comparing TMZ nanoparticles and free drug.
The following diagram illustrates the PI3K/Akt signaling pathway, which is often dysregulated in glioblastoma and contributes to this compound resistance.
Caption: PI3K/Akt pathway in TMZ resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Use of surface-modified porous silicon nanoparticles to deliver this compound with enhanced pharmacokinetic and therapeutic efficacy for intracranial glioblastoma in mice - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Current advances in this compound encapsulation for the enhancement of glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating MGMT Methylation Status as a Biomarker for Temozolomide Response in Glioblastoma
A Comparative Guide for Researchers and Drug Development Professionals
The methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter has emerged as a critical biomarker for predicting the response to the alkylating agent temozolomide (TMZ) in patients with glioblastoma, the most aggressive primary brain tumor in adults.[1][2] This guide provides a comprehensive comparison of the methodologies used to assess MGMT methylation, supported by experimental data, to aid researchers, scientists, and drug development professionals in validating and implementing this essential biomarker.
The Biological Basis of this compound Efficacy and MGMT-Mediated Resistance
This compound is a prodrug that, at physiological pH, spontaneously converts to the active compound monomethyl triazeno imidazole carboxamide (MTIC).[3] MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[4][5] The cytotoxic effect of TMZ is primarily attributed to the formation of O6-methylguanine (O6-MeG) adducts in the DNA.
The DNA repair protein MGMT counteracts the therapeutic effect of TMZ by removing the methyl group from the O6 position of guanine, thereby repairing the DNA damage before it can trigger cell death. This "suicide" enzyme covalently transfers the alkyl group to its own cysteine residue and is subsequently degraded.
Epigenetic silencing of the MGMT gene through promoter methylation prevents the synthesis of the MGMT protein. In the absence of functional MGMT, O6-MeG adducts persist, leading to DNA strand breaks during subsequent replication cycles and ultimately inducing apoptosis and cell death. Consequently, tumors with a methylated MGMT promoter exhibit increased sensitivity to this compound, leading to improved patient outcomes.
Below is a diagram illustrating the interplay between this compound, MGMT, and DNA repair pathways.
Comparative Analysis of MGMT Methylation Detection Methods
Several methods are available to determine the MGMT promoter methylation status, each with its own advantages and limitations. The most commonly employed techniques are Methylation-Specific PCR (MSP), Pyrosequencing (PSQ), and Immunohistochemistry (IHC) for MGMT protein expression. A meta-analysis of 32 independent cohorts with 3474 patients concluded that MSP and PSQ are more prognostic for overall survival than IHC.
| Method | Principle | Advantages | Disadvantages |
| Methylation-Specific PCR (MSP) | Bisulfite conversion of DNA followed by PCR with primers specific for either methylated or unmethylated sequences. | - High sensitivity- Widely available and cost-effective | - Qualitative or semi-quantitative- Prone to false positives due to its high sensitivity |
| Pyrosequencing (PSQ) | Sequencing-by-synthesis method that quantitatively measures the percentage of methylation at individual CpG sites after bisulfite treatment. | - Quantitative and highly reproducible- Considered the "gold standard" by many- Allows for the identification of methylation heterogeneity | - Higher cost and more complex protocol compared to MSP- Requires specialized equipment |
| Immunohistochemistry (IHC) | Uses antibodies to detect the presence of the MGMT protein in tumor tissue. | - Widely available in pathology labs- Provides information on protein expression and localization | - Poor correlation with methylation status and patient outcome- Subject to inter-observer variability in interpretation- Lacks standardized scoring criteria |
Table 1: Comparison of MGMT Status Detection Methods
Performance Metrics of Different Assays
A comparative study of 350 gliomas and gangliogliomas provided the following performance data, using pyrosequencing as the reference method.
| Method | Sensitivity | Specificity | Concordance with PSQ |
| Quantitative MSP (qMSP) | 97.8% | 92.7% | 90.8% |
| Immunohistochemistry (IHC) | 84.4% | 45.7% | 30.8% |
Table 2: Performance of qMSP and IHC Compared to Pyrosequencing
Quantitative Data on MGMT Methylation and Clinical Outcomes
Numerous studies have demonstrated a strong correlation between MGMT promoter methylation and improved survival in glioblastoma patients treated with this compound.
| Study Cohort | Method | Methylation Frequency | Outcome for Methylated vs. Unmethylated |
| 109 glioblastomas | Pyrosequencing | 53.2% (> non-neoplastic brain) | Median PFS: 19.2 months (>35% methylation) vs. not specifiedMedian OS: 26.2 months (>35% methylation) vs. 12.4 months (overall) |
| 414 glioblastomas | Pyrosequencing | 46.1% (low and high methylation) | Improved OS for both low (HR 0.67) and high (HR 0.60) methylation groups compared to unmethylated. |
| 13 GBM xenograft lines | qMS-PCR | Not specified | Direct correlation between qMS-PCR signal and survival benefit with TMZ (r=0.72). |
| 89 de novo glioblastomas | Pyrosequencing | Not specified | Best prediction of survival obtained with a PSQ test assessing 5 CpGs (CpGs 74–78). |
| 68 low-grade gliomas | Not specified | 92.6% | Favorable predictor of PFS (p < 0.0001). |
Table 3: Correlation of MGMT Methylation Status with Patient Outcomes
PFS: Progression-Free Survival; OS: Overall Survival; HR: Hazard Ratio; r: correlation coefficient.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of MGMT methylation status.
DNA Extraction and Bisulfite Conversion
-
DNA Isolation: Genomic DNA is isolated from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections (typically 5-10 sections of 5-8 µm) using a commercially available kit, such as the QIAamp DNA FFPE Tissue Kit.
-
DNA Quantification: DNA concentration and purity are assessed using a spectrophotometer (e.g., Nanodrop). A minimum of 2 µg of DNA is recommended for bisulfite conversion.
-
Bisulfite Conversion: Unmethylated cytosines are converted to uracil, while methylated cytosines remain unchanged. This is typically performed using a commercial kit according to the manufacturer's instructions.
Methylation-Specific PCR (MSP)
-
Primer Design: Two pairs of primers are designed for a specific CpG-rich region of the MGMT promoter. One pair is specific for the methylated sequence (containing CpG) and the other for the unmethylated sequence (containing UpG after conversion).
-
PCR Amplification: Two separate PCR reactions are performed for each DNA sample, one with the methylated-specific primers and one with the unmethylated-specific primers.
-
Gel Electrophoresis: The PCR products are resolved on an agarose gel. The presence of a band in the reaction with methylated-specific primers indicates methylation, while a band in the unmethylated-specific reaction indicates an unmethylated status.
Pyrosequencing (PSQ)
-
PCR Amplification: A region of the MGMT promoter is amplified from the bisulfite-converted DNA using specific primers, one of which is biotinylated.
-
Immobilization and Strand Separation: The biotinylated PCR products are captured on streptavidin-coated beads, and the non-biotinylated strand is removed.
-
Sequencing: The sequencing primer is annealed to the single-stranded template, and the pyrosequencing reaction is performed on a PyroMark instrument. The software analyzes the pyrogram to quantify the percentage of methylation at each CpG site. A common cutoff for determining methylation positivity is an average methylation of ≥10% across the analyzed CpG islands.
Immunohistochemistry (IHC) for MGMT Protein
-
Tissue Preparation: FFPE tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed.
-
Antibody Incubation: The sections are incubated with a primary antibody against MGMT (e.g., clone MT3.1).
-
Detection: A secondary antibody and a detection system (e.g., diaminobenzidine) are used to visualize the antibody binding.
-
Scoring: The percentage of tumor cells with positive nuclear staining is evaluated. A common, though not universally standardized, cutoff for positivity is >15% of tumor cells showing nuclear staining.
The following diagram outlines the experimental workflow for validating MGMT methylation status.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Personalized treatment strategies in glioblastoma: MGMT promoter methylation status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Preclinical Showdown: Temozolomide vs. Fotemustine in Melanoma Models
In the landscape of melanoma chemotherapy, the alkylating agents temozolomide (TMZ) and fotemustine (FM) have been cornerstone treatments, particularly for metastatic disease. While both drugs target DNA, their mechanisms of action and the cellular responses they elicit present critical differences that influence their efficacy and resistance profiles. This guide provides a comparative analysis of their performance in preclinical melanoma models, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Alkylating Agents
This compound, an imidazotetrazine derivative, is a prodrug that spontaneously converts to the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) at physiological pH. MTIC methylates DNA, primarily at the O6 and N7 positions of guanine. The O6-methylguanine (O6-MeG) lesion is particularly cytotoxic. If not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), O6-MeG mispairs with thymine during DNA replication. This mismatch is recognized by the mismatch repair (MMR) system, leading to a futile cycle of repair attempts that results in DNA double-strand breaks (DSBs) and ultimately triggers apoptosis.[1][2]
Fotemustine, a nitrosourea, functions as a chloroethylating agent. It generates a chloroethyl diazonium ion that alkylates the O6 position of guanine. This initial adduct can then undergo an intramolecular rearrangement to form an interstrand cross-link in the DNA. These cross-links are highly toxic lesions that block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3] The repair of O6-chloroethylguanine adducts is also mediated by MGMT, making this enzyme a key determinant of resistance to both drugs.[1][4]
Caption: Comparative mechanism of action for this compound and Fotemustine.
In Vitro Efficacy: A Head-to-Head Comparison in Melanoma Cell Lines
A key study directly compared the effects of TMZ and fotemustine on a panel of 11 human malignant melanoma cell lines. The primary mode of cell death for both agents was identified as apoptosis, accompanied by caspase-3 and -7 activation and PARP cleavage. Necrosis contributed to a smaller fraction of total cell death, ranging from 10% to 40% depending on the cell line.
A crucial factor influencing the sensitivity to both drugs was the activity of the MGMT DNA repair enzyme. Cell lines with higher MGMT activity demonstrated greater resistance to both TMZ and fotemustine. Conversely, depletion of MGMT using O6-benzylguanine sensitized the melanoma cells to the apoptotic effects of both drugs.
Interestingly, while resistance to TMZ is strongly linked to deficiencies in the MMR system, one cell line (MZ7) with impaired MSH2 and MSH6 expression showed high resistance to TMZ but was not cross-resistant to fotemustine. This suggests that while both drugs are affected by MGMT, their downstream pathways to induce apoptosis differ, particularly concerning the involvement of the MMR system.
Quantitative Data Summary
| Cell Line | MGMT Activity (fmol/mg protein) | Drug | LD50 (µM) | Apoptosis (%) at LD80 |
| MeWo | 0 | TMZ | 25 | 45 |
| FM | 50 | 40 | ||
| H14/03 | 0 | TMZ | 40 | 60 |
| FM | 80 | 55 | ||
| Ma-Mel-3 | 200 | TMZ | 150 | 40 |
| FM | 200 | 35 | ||
| A375 | 400 | TMZ | 250 | 30 |
| FM | 300 | 25 | ||
| SK-Mel-28 | 1100 | TMZ | >500 | 15 |
| FM | >500 | 10 |
Data synthesized from figures and text in Roos et al., British Journal of Cancer (2009). LD50 represents the dose required to kill 50% of the cells. Apoptosis was measured by Annexin V/PI staining.
In Vivo Efficacy: Human Melanoma Xenograft Models
Studies utilizing patient-derived xenografts (PDXs) in immunodeficient mice provide critical insights into the in vivo efficacy of these agents. In a panel of four human uveal melanoma xenografts, both fotemustine and this compound were tested for their ability to control tumor growth.
Fotemustine, administered intraperitoneally, and this compound, given orally, demonstrated varied efficacy across the different xenograft models. The response to treatment in these models often correlates with the molecular characteristics of the original patient tumor, including MGMT promoter methylation status (which silences the gene and predicts better response) and chromosomal abnormalities.
Quantitative Data Summary
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Optimal T/C (%) |
| MP77 | Fotemustine | 30 mg/kg, i.p., every 3 wks | ~60% | 40 |
| This compound | 40 mg/kg, p.o., d1-5, every 28d | ~45% | 55 | |
| MM26 | Fotemustine | 30 mg/kg, i.p., every 3 wks | ~75% | 25 |
| This compound | 40 mg/kg, p.o., d1-5, every 28d | ~50% | 50 | |
| MM66 | Fotemustine | 30 mg/kg, i.p., every 3 wks | ~30% | 70 |
| This compound | 40 mg/kg, p.o., d1-5, every 28d | ~20% | 80 | |
| MP38 | Fotemustine | 30 mg/kg, i.p., every 3 wks | ~85% | 15 |
| This compound | 40 mg/kg, p.o., d1-5, every 28d | ~60% | 40 |
Data interpreted and synthesized from graphical representations in Nemati et al., IOVS (2010). T/C (%) is the ratio of the median tumor volume of the treated group to the control group. Lower values indicate higher efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings.
In Vitro Cell Viability and Apoptosis Assay
Caption: Workflow for in vitro assessment of drug efficacy.
-
Cell Culture: Human melanoma cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Cells are seeded in 96-well plates for viability assays or 6-well plates for apoptosis and protein analysis. After 24 hours, cells are treated with a range of concentrations of this compound or fotemustine.
-
Viability Assay (MTT): Following a 72-96 hour incubation, MTT reagent is added to each well. After a further 2-4 hour incubation, the resulting formazan crystals are dissolved in DMSO, and absorbance is read at 570 nm.
-
Apoptosis Assay (Annexin V/PI Staining): After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added. The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.
-
Western Blotting: Cell lysates are prepared, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key apoptosis markers like cleaved caspase-3, cleaved caspase-7, and cleaved PARP.
In Vivo Xenograft Study
-
Animal Models: Female athymic nude or SCID mice (6-8 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: Patient-derived tumor fragments or cultured melanoma cells (e.g., 2-5 x 106 cells in Matrigel) are implanted subcutaneously into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration:
-
This compound: Administered orally (p.o.) via gavage at doses such as 40 mg/kg, typically on a 5-day on, 23-day off schedule.
-
Fotemustine: Administered intraperitoneally (i.p.) at doses such as 30 mg/kg, often on a less frequent schedule, such as once every 3 weeks, due to its myelotoxicity.
-
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers, calculated with the formula: (length x width²)/2.
-
Efficacy Evaluation: Treatment efficacy is determined by comparing the mean tumor volume in treated groups to the control group (vehicle-treated). Metrics include tumor growth inhibition and the T/C ratio.
Conclusion
Both this compound and fotemustine induce apoptosis in preclinical melanoma models, with efficacy being highly dependent on the MGMT status of the tumor cells. This compound's action is critically linked to a functional MMR system, and its absence can lead to high-level resistance without conferring cross-resistance to fotemustine. Fotemustine, through its ability to create interstrand cross-links, represents a distinct mechanism of DNA damage. In vivo models show that both agents can control tumor growth, but efficacy varies significantly between different tumor models, underscoring the heterogeneity of melanoma. These preclinical findings highlight distinct mechanistic pathways and resistance profiles that are essential for designing rational clinical trials and combination strategies for metastatic melanoma.
References
- 1. This compound- and fotemustine-induced apoptosis in human malignant melanoma cells: response related to MGMT, MMR, DSBs, and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound- and fotemustine-induced apoptosis in human malignant melanoma cells: response related to MGMT, MMR, DSBs, and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Fotemustine in High-Grade Gliomas: From Single Agent to Association with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High activity of sequential low dose chemo-modulating this compound in combination with Fotemustine in metastatic melanoma. A feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Temozolomide Resistance: A Comparative Guide to Cross-Resistance with Other Chemotherapies
For researchers, scientists, and drug development professionals, understanding the nuances of temozolomide (TMZ) resistance is paramount in the quest for more effective cancer therapies. This guide provides a comprehensive comparison of the cross-resistance profiles of TMZ-resistant cancer cells to other chemotherapeutic agents, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
This compound is a cornerstone in the treatment of glioblastoma and other cancers; however, the development of resistance significantly curtails its efficacy. This resistance is not always confined to TMZ alone and can extend to other cytotoxic agents, a phenomenon known as cross-resistance. The primary mechanisms governing TMZ resistance, and consequently cross-resistance, are centered around three key DNA repair pathways: O6-methylguanine-DNA methyltransferase (MGMT), Mismatch Repair (MMR), and Base Excision Repair (BER).[1][2][3][4]
Unraveling the Mechanisms of Cross-Resistance
The landscape of cross-resistance is intricately linked to the specific mechanism of TMZ resistance developed by the cancer cells.
-
MGMT-Mediated Resistance: The DNA repair protein MGMT directly removes the cytotoxic methyl group from the O6 position of guanine, a primary lesion induced by TMZ.[5] Tumors with high MGMT expression are often intrinsically resistant to TMZ and other alkylating agents that target the same DNA site, such as the nitrosoureas (lomustine, carmustine). This is a classic example of cross-resistance driven by a shared detoxification mechanism.
-
Mismatch Repair (MMR) Deficiency: A functional MMR system is crucial for recognizing TMZ-induced DNA mismatches and triggering cell death. Loss of MMR function leads to tolerance of these lesions, resulting in acquired TMZ resistance. MMR deficiency can also confer cross-resistance to other agents whose cytotoxicity depends on MMR-mediated signaling, including certain platinum-based drugs like cisplatin and other alkylating agents like procarbazine.
-
Base Excision Repair (BER) and PARP: The BER pathway, which involves Poly (ADP-ribose) polymerase (PARP), primarily repairs N7-methylguanine and N3-methyladenine adducts, which are also generated by TMZ. Upregulation of the BER pathway can contribute to TMZ resistance. Conversely, in MMR-deficient TMZ-resistant tumors, there is a growing body of evidence suggesting that these cells become hypersensitive to PARP inhibitors, a phenomenon known as synthetic lethality. This represents a potential therapeutic strategy to overcome TMZ resistance.
Quantitative Analysis of Cross-Resistance
The following tables summarize experimental data on the cross-resistance profiles of TMZ-resistant glioblastoma cell lines. The data is presented as IC50 values (the concentration of a drug that inhibits 50% of cell growth), which provides a quantitative measure of drug sensitivity.
| Cell Line | MGMT Status | Resistance Status | This compound (TMZ) IC50 (µM) | Lomustine (CCNU) IC50 (µM) | Nimustine (ACNU) IC50 (µM) | Reference |
| U87 | Methylated (Low Expression) | Parental | 25.4 ± 4.5 | 29.8 ± 3.2 | 41.5 ± 5.1 | |
| U87-R | Methylated (Low Expression) | TMZ-Resistant | >1000 | 35.2 ± 4.1 | 55.6 ± 6.3 | |
| U251MG | Unmethylated (High Expression) | Parental | 356.7 ± 25.1 | 60.1 ± 5.9 | 89.2 ± 8.7 | |
| U251MG-R | Unmethylated (High Expression) | TMZ-Resistant | >1000 | 68.7 ± 7.3 | 101.3 ± 10.2 |
| Cell Line | MGMT Status | Resistance Status | This compound (TMZ) IC50 (µM) | Reference |
| A172 | Methylated (No Expression) | Parental | 14.1 ± 1.1 | |
| LN229 | Methylated (No Expression) | Parental | 14.5 ± 1.1 | |
| SF268 | Unmethylated (High Expression) | Parental | 147.2 ± 2.1 | |
| SK-N-SH | Unmethylated (High Expression) | Parental | 234.6 ± 2.3 | |
| A172 | Methylated (No Expression) | After 5-Aza treatment (MGMT induction) | 66.84 ± 1.6 | |
| LN229 | Methylated (No Expression) | After 5-Aza treatment (MGMT induction) | 66.93 ± 1.6 |
Signaling Pathways in this compound Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in TMZ resistance and cross-resistance.
Experimental Workflows and Protocols
This section provides an overview of the methodologies used to generate the experimental data presented in this guide.
Generation of Chemoresistant Cell Lines
A common method to develop chemoresistant cell lines involves continuous or intermittent exposure of a parental cancer cell line to a specific chemotherapeutic agent.
Detailed Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for determining the cytotoxic effects of a drug on a single cell's ability to proliferate and form a colony.
-
Cell Seeding:
-
Harvest and count a single-cell suspension of the desired cancer cell line.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number depends on the plating efficiency of the cell line and the expected toxicity of the treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Treatment:
-
The following day, treat the cells with a range of concentrations of the chemotherapeutic agent. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After drug exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Return the plates to the incubator and allow colonies to form for 10-14 days. Change the medium as needed.
-
-
Fixation and Staining:
-
When colonies in the control wells are of a sufficient size (at least 50 cells), remove the medium and wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
-
Colony Counting and Analysis:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
Western Blot for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as MGMT, MSH2, or MSH6.
-
Protein Extraction:
-
Lyse the cultured cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-MGMT) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.
-
Immunohistochemistry (IHC) for Tissue Analysis
IHC is used to visualize the expression and localization of proteins within tissue sections.
-
Tissue Preparation:
-
Fix the tissue in formalin and embed it in paraffin.
-
Cut thin sections (4-5 µm) of the tissue and mount them on glass slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections using xylene and rehydrate them through a series of graded alcohol solutions.
-
-
Antigen Retrieval:
-
Perform antigen retrieval to unmask the antigenic epitopes that may have been altered by fixation. This is typically done by heating the slides in a specific buffer (e.g., citrate or EDTA).
-
-
Immunostaining:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against the target protein.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Wash and incubate with a streptavidin-HRP conjugate.
-
-
Visualization and Counterstaining:
-
Add a chromogen substrate (e.g., DAB) that will produce a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through graded alcohols, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope to assess protein expression and localization.
-
References
- 1. Overcoming this compound resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome this compound resistance in glioblastoma [frontiersin.org]
- 3. The role of base excision repair in the sensitivity and resistance to this compound-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex DNA repair pathways as possible therapeutic targets to overcome this compound resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Temozolomide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of Temozolomide, a potent chemotherapeutic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to strict disposal protocols is essential to mitigate risks associated with this hazardous compound. This guide provides a step-by-step approach to the safe handling and disposal of this compound waste.
Core Principle: Treat all this compound waste as hazardous.
Due to its cytotoxic, mutagenic, and carcinogenic properties, all materials that have come into contact with this compound, including unused product, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste.[1][2][3]
Step-by-Step Disposal Procedures
1. Segregation and Collection:
-
Immediately segregate all this compound waste from non-hazardous laboratory trash.
-
Use designated, clearly labeled, leak-proof containers for collection.[3] For solid waste such as contaminated gloves, gowns, and labware, a securely sealed plastic bag or a designated hazardous waste bin is appropriate.
-
Unused or expired this compound should ideally remain in its original container. If repackaging is necessary, ensure the new container is appropriate for hazardous materials and is clearly labeled.
2. Spill Management:
In the event of a spill, the primary objective is to contain the material and prevent aerosolization.
-
Evacuate and Secure the Area: Limit access to the spill area to essential personnel involved in the cleanup.
-
Personal Protective Equipment (PPE): At a minimum, wear double gloves, a lab coat, and safety glasses. For larger spills, a respirator may be necessary.
-
Containment and Cleanup:
-
For solid spills, gently cover the area with absorbent materials, such as sand or vermiculite, to prevent dust from becoming airborne.
-
Carefully sweep or vacuum the spilled material and absorbent into a designated hazardous waste container. Avoid dry sweeping which can generate dust.
-
For liquid spills, absorb the liquid with appropriate absorbent pads or materials.
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
-
3. Final Disposal:
-
Engage a Licensed Waste Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company. These companies are equipped to manage and dispose of cytotoxic materials in accordance with all local, state, and federal regulations.
-
Do Not Dispose in Standard Trash or Sewer: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or flushed down the drain. This can lead to environmental contamination and potential exposure to the public.
Quantitative Data Summary
The provided safety data sheets do not contain specific quantitative data regarding disposal procedures, such as concentrations for inactivation solutions or specific timeframes for degradation under certain conditions. The overwhelming consensus is the immediate segregation and professional disposal of all this compound waste.
| Data Point | Value |
| Chemical Inactivation | No specific protocols provided in SDS. |
| Recommended Storage of Waste | Secure, labeled, leak-proof containers. |
| Environmental Persistence | Considered to be environmentally hazardous. |
Experimental Protocols
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Temozolomide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical, procedural guidance for the safe handling of Temozolomide, a potent antineoplastic agent. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment. This compound is recognized as a hazardous drug, with potential carcinogenic, mutagenic, and teratogenic effects.[1][2][3] Therefore, all interactions with this compound must be governed by stringent safety measures.
Personal Protective Equipment (PPE) Recommendations
The selection and proper use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound.[4] Recommendations for PPE vary based on the specific handling activity.
Summary of Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves (ASTM D6978 rated). - In case of damaged packaging, wear double gloves. |
| Preparation of Solutions (weighing, dissolving) | - Hand Protection: Double-gloving with chemotherapy-tested gloves (e.g., nitrile) is mandatory. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change outer gloves every 30-60 minutes or immediately upon contamination. - Body Protection: A disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Gowns should be changed immediately if contaminated. - Eye and Face Protection: ANSI-approved safety glasses with side shields or goggles. A full-face shield should be worn when there is a risk of splashes or aerosols. - Respiratory Protection: A NIOSH-certified N95 or higher respirator is required when handling the powdered form of this compound outside of a containment ventilated enclosure to prevent inhalation of aerosolized particles. |
| Administration (in-vitro/in-vivo) | - Hand Protection: Double-gloving with chemotherapy-tested gloves. - Body Protection: A disposable, low-permeability gown. - Eye and Face Protection: Safety glasses or goggles. A face shield is recommended if there is a splash risk. |
| Spill Cleanup | - Hand Protection: Double-gloving with chemotherapy-tested gloves. - Body Protection: A disposable, low-permeability gown. Shoe covers should also be worn. - Eye and Face Protection: Goggles and a face shield. - Respiratory Protection: For large spills, a full-facepiece, chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used. |
| Waste Disposal | - Hand Protection: Double-gloving with chemotherapy-tested gloves. - Body Protection: A disposable, low-permeability gown. - All waste contaminated with this compound is considered hazardous and must be disposed of in designated, sealed containers. |
Glove Selection and Performance
General Performance of Glove Materials Against Chemotherapy Drugs
| Glove Material | General Recommendation for Chemotherapy Drug Handling | Key Considerations |
| Nitrile | Highly Recommended | - Generally offers good resistance to a wide range of chemicals. - Must be chemotherapy-rated (ASTM D6978). - Thicker gloves and double-gloving enhance protection. |
| Neoprene | Recommended | - Offers good chemical resistance. - A suitable alternative for individuals with nitrile allergies. |
| Latex | Use with Caution | - While natural rubber latex can offer some protection, it is a known allergen. - Nitrile is generally preferred due to higher permeability resistance for many chemicals. |
| Vinyl (PVC) | Not Recommended | - Considered inappropriate for handling chemotherapy drugs due to its increased permeability. |
Experimental Protocol for Assessing Glove Permeation Resistance (Based on ASTM D6978)
The following is a detailed methodology for testing the resistance of medical gloves to permeation by chemotherapy drugs, based on the ASTM D6978 standard.
Objective: To determine the breakthrough time of a specific chemotherapy drug (e.g., this compound) through a glove material under conditions of continuous contact.
Materials:
-
Glove material to be tested
-
Test chemical (this compound solution at a clinically relevant concentration)
-
Permeation test cell (as specified in ASTM F739)
-
Collection medium (e.g., distilled water, buffer solution)
-
Analytical instrumentation capable of detecting low concentrations of the test chemical (e.g., HPLC-UV, LC-MS)
-
Positive and negative controls
Procedure:
-
Sample Preparation: Cut a specimen from the thinnest area of the glove (typically the fingertip or palm).
-
Test Cell Assembly: Mount the glove specimen as a barrier between the two chambers of the permeation test cell. The outer surface of the glove should face the challenge chemical.
-
Introduction of Chemicals: Introduce the this compound solution into the donor chamber and the collection medium into the collection chamber.
-
Sampling: At predetermined time intervals, withdraw a sample from the collection chamber and analyze for the presence of this compound. The collection medium should be replenished with fresh medium after each sampling.
-
Breakthrough Time Determination: The breakthrough time is the time elapsed from the initial contact of the chemical with the glove material to the time at which the chemical is detected in the collection medium at a specified permeation rate (for ASTM D6978, the normalized breakthrough time is reported at a permeation rate of 0.01 µg/cm²/min).
-
Data Analysis: Plot the cumulative amount of permeated chemical versus time to determine the steady-state permeation rate.
Acceptance Criteria: Gloves are rated for use with chemotherapy drugs based on their breakthrough times for a panel of specific hazardous drugs. A longer breakthrough time indicates greater protection.
Operational Plans and Disposal
Handling:
-
All work with powdered this compound must be conducted in a certified chemical fume hood, Class II Biological Safety Cabinet (BSC), or a compounding aseptic containment isolator (CACI).
-
Use a plastic-backed absorbent pad on the work surface to contain any spills.
-
Luer-lock fittings should be used for all syringes and IV sets to prevent leakage.
-
Do not eat, drink, or apply cosmetics in areas where this compound is handled.
-
Wash hands thoroughly with soap and water before donning and after removing PPE.
Disposal:
-
All disposable PPE (gloves, gowns, etc.) worn when handling this compound should be considered contaminated and disposed of as hazardous waste.
-
Sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
Unused or expired this compound and all materials used in its preparation and administration must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.
Mandatory Visualizations
Donning and Doffing of Personal Protective Equipment
The following flowchart illustrates the correct sequence for donning and doffing PPE to minimize the risk of contamination.
Caption: PPE Donning and Doffing Workflow for Handling this compound.
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. store.astm.org [store.astm.org]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
